4-Amino-1-hydroxy-2-naphthoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVNXCHIPUMQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342495 | |
| Record name | 4-Amino-1-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13065-87-7 | |
| Record name | 4-Amino-1-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-1-hydroxy-2-naphthoic acid (CAS: 13065-87-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1-hydroxy-2-naphthoic acid, a multifaceted naphthoic acid derivative, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural amalgamation of an aminonaphthol core with a carboxylic acid moiety imparts a rich chemical reactivity and a promising, yet not fully elucidated, pharmacological profile. This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, plausible synthetic routes, and potential biological activities. Drawing upon data from structurally related compounds, this document explores its potential as an antimicrobial and anticancer agent, with a particular focus on the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Detailed hypothetical experimental protocols and data interpretation frameworks are presented to empower researchers in their exploration of this intriguing molecule.
Introduction: The Chemical and Biological Landscape
This compound (C₁₁H₉NO₃) is a polycyclic aromatic organic compound.[1] Its structure is characterized by a naphthalene ring system substituted with an amino group at the 4-position, a hydroxyl group at the 1-position, and a carboxylic acid group at the 2-position. This arrangement of functional groups suggests a predisposition for diverse chemical reactions and biological interactions.
The naphthoquinone and naphthoic acid scaffolds are prevalent in numerous natural products and have been extensively investigated for their therapeutic potential.[2][3] Derivatives of these core structures are known to exhibit a wide array of biological effects, including antimicrobial, antifungal, antiviral, and anticancer activities.[3] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group of the carboxylic acid), along with the nucleophilic amino group, makes this compound a prime candidate for interaction with biological macromolecules.
Physicochemical Properties & Analytical Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 13065-87-7 | [] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | White to off-white powder (predicted) | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |
| Melting Point | Not reported | - |
Analytical Methods
Hypothetical HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method would serve as a starting point for optimization to achieve efficient separation and quantification.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. Predicted shifts would show characteristic signals for the aromatic protons on the naphthalene ring, as well as signals for the amino, hydroxyl, and carboxylic acid protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H and C=C bonds.
Synthesis Strategies: A Plausible Approach
A definitive, detailed synthesis protocol for this compound is not prominently described in publicly available literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible multi-step synthesis can be proposed. One potential route could start from 1-naphthol.
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Methodology:
-
Nitration of 1-Naphthol: 1-Naphthol is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the 4-position, yielding 4-nitro-1-naphthol. The reaction conditions must be carefully controlled to avoid over-nitration and side product formation.
-
Carboxylation: The resulting 4-nitro-1-naphthol undergoes a Kolbe-Schmitt reaction. The phenoxide, formed by treatment with a strong base, is heated under a high pressure of carbon dioxide to introduce a carboxylic acid group at the 2-position, ortho to the hydroxyl group. This step would yield 1-hydroxy-4-nitro-2-naphthoic acid.
-
Reduction of the Nitro Group: The nitro group of 1-hydroxy-4-nitro-2-naphthoic acid is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst. This final step yields the target molecule, this compound.
Self-Validation and Causality: Each step in this proposed synthesis is a well-established named reaction in organic chemistry. The regioselectivity of the nitration is directed by the activating hydroxyl group. The Kolbe-Schmitt reaction is a standard method for the ortho-carboxylation of phenols. The reduction of a nitro group to an amine is a high-yielding and reliable transformation. Purification at each step, likely by recrystallization or column chromatography, would be critical to ensure the purity of the final product.
Potential Biological Activities and Mechanisms of Action
While direct biological data for this compound is scarce, the activities of structurally similar compounds provide a strong basis for predicting its pharmacological profile.
Antimicrobial and Antifungal Potential
Naphthoquinone and its derivatives are well-documented for their antimicrobial properties.[3] The proposed mechanism often involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in microorganisms. Additionally, these compounds can act as Michael acceptors, reacting with nucleophilic residues in essential microbial enzymes and proteins.
Hypothetical Antimicrobial Assay Protocol:
A broth microdilution method would be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Preparation of Stock Solution: A stock solution of this compound is prepared in DMSO.
-
Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under optimal growth conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity and the Aryl Hydrocarbon Receptor (AhR) Pathway
A compelling area of investigation for this compound is its potential interaction with the Aryl Hydrocarbon Receptor (AhR). The structurally related microbial metabolite, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has been identified as a potent AhR agonist.[5] The AhR is a ligand-activated transcription factor involved in regulating cellular processes such as xenobiotic metabolism, cell cycle control, and apoptosis.
The AhR Signaling Pathway:
Caption: Hypothesized activation of the AhR signaling pathway.
Experimental Validation of AhR Agonism:
To investigate whether this compound acts as an AhR agonist, a reporter gene assay can be employed.
-
Cell Culture: A human cell line (e.g., HepG2) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Xenobiotic Response Elements (XREs).
-
Treatment: The transfected cells are treated with varying concentrations of this compound. A known AhR agonist (e.g., TCDD) is used as a positive control.
-
Luciferase Assay: After an appropriate incubation period, the cells are lysed, and luciferase activity is measured.
-
Data Analysis: An increase in luciferase activity in a dose-dependent manner would indicate that the compound activates the AhR signaling pathway.
Further validation could involve measuring the induction of AhR target genes, such as CYP1A1, at the mRNA and protein levels using RT-qPCR and Western blotting, respectively.
Cytotoxicity Assays:
The potential anticancer effects can be evaluated using standard cytotoxicity assays, such as the MTT or SRB assay, on a panel of human cancer cell lines.
| Assay | Principle | Endpoint |
| MTT Assay | Mitochondrial reductase activity in viable cells | Colorimetric measurement of formazan production |
| SRB Assay | Staining of total cellular protein | Colorimetric measurement of protein content |
These assays would provide IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Future Directions and Drug Development Potential
The structural features and the predicted biological activities of this compound position it as a promising lead compound for drug discovery. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol are paramount.
-
In-depth Biological Evaluation: Comprehensive screening against a wide range of microbial pathogens and cancer cell lines is necessary to identify its specific therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its rational development.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.
Conclusion
This compound is a molecule with considerable untapped potential. While a comprehensive body of research dedicated solely to this compound is yet to be established, the available information on related structures strongly suggests a promising future in the development of novel therapeutic agents. This guide provides a foundational framework for researchers to embark on the systematic investigation of this intriguing compound, from its fundamental chemistry to its potential applications in medicine.
References
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CBSE Academics. (2025-26). CHEMISTRY Subject Code: 043 Classes XI-XII. Retrieved from [Link]
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Chemsrc. (2025, September 13). This compound | CAS#:13065-87-7. Retrieved from [Link]
- Jin, U. H., Lee, S. O., Pfent, C., Safe, S., Ramos, K. S., & Chapkin, R. S. (2014). A microbial-derived metabolite of 1,4-dihydroxy-2-naphthoic acid and related compounds as aryl hydrocarbon receptor agonists/antagonists. Toxicological Sciences, 142(2), 349-361.
- MDPI. (2023, April 20). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(8), 3587.
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National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, September 10). 1-Hydroxy-2-naphthoic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, November 11). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, August 28). 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, November 8). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PubMed Central. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 13065-87-7| Chemical Name : 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US4598093A - 4-amino-tetrahydro-2-naphthoic acid derivatives.
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ResearchGate. (2017, January). NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. Retrieved from [Link]
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ResearchGate. (2018, August 6). Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. Retrieved from [Link]
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PubMed. (2004, April). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Retrieved from [Link]
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PubMed. (2025, September 15). Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. Retrieved from [Link]
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ResearchGate. (2025, October 16). (PDF) 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Retrieved from [Link]
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physicochemical properties of 4-Amino-1-hydroxy-2-naphthoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-hydroxy-2-naphthoic acid
Introduction
This compound (CAS No: 13065-87-7) is a substituted aromatic compound belonging to the family of aminohydroxynaphthoic acids.[1][2] These molecules, characterized by a naphthalene core functionalized with amino, hydroxyl, and carboxylic acid groups, represent a class of compounds with significant potential in medicinal chemistry and materials science. Structurally related compounds serve as vital intermediates in the synthesis of pharmaceuticals, particularly antimicrobials, as well as in the manufacturing of specialized dyes and pigments.[3]
This technical guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for its characterization. The methodologies described are grounded in the principles of analytical chemistry, providing a framework for robust and reproducible analysis.
Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to interpreting its chemical behavior and properties.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-amino-1-hydroxynaphthalene-2-carboxylic acid | [1] |
| CAS Number | 13065-87-7 | [1][2][] |
| Molecular Formula | C₁₁H₉NO₃ | [1][2][5] |
| Molecular Weight | 203.19 g/mol |[2][5][6] |
Core Physicochemical Properties
The interplay of the functional groups on the rigid naphthalene scaffold dictates the compound's physical and chemical properties, which are critical for its application in drug development and other fields.
Table 2: Summary of Physicochemical Data
| Property | Value | Significance | Source |
|---|---|---|---|
| Melting Point | 241 °C (with decomposition) | Defines thermal stability and purity criteria. | [6] |
| Polar Surface Area (PSA) | 83.6 Ų | Influences membrane permeability and transport. | [6] |
| XLogP3 (Computed) | 2.4 | Predicts lipophilicity and partitioning behavior. |[6] |
Melting Point
The reported melting point is 241 °C, with decomposition.[6] A sharp melting point is a primary indicator of high purity. The fact that it decomposes at this temperature suggests a limit to its thermal stability, which is an important consideration for storage, formulation, and synthesis protocols that involve heating.
Solubility Profile
The related compound, 1-Hydroxy-2-naphthoic acid, is documented as being insoluble in cold water but freely soluble in organic solvents like alcohol, diethyl ether, and benzene.[7][8] It is also soluble in dimethyl sulfoxide (DMSO).[9] Therefore, it is highly probable that this compound exhibits similar behavior, being soluble in polar organic solvents but largely insoluble in aqueous media at neutral pH.
Causality Insight: For drug development, poor aqueous solubility is a major hurdle for oral bioavailability. The pKa values of the ionizable groups will critically influence solubility in pH-controlled environments like the gastrointestinal tract.
Acidity and Basicity (pKa)
Experimental pKa values for this compound are not documented in the searched literature. However, the structure possesses three ionizable groups:
-
A carboxylic acid group (-COOH), which is acidic.
-
A phenolic hydroxyl group (-OH), which is weakly acidic.
-
An aromatic amino group (-NH₂), which is basic.
This amphoteric nature means the molecule's net charge and, consequently, its solubility and partitioning behavior are highly dependent on pH. Determining the pKa values is crucial for designing formulations and predicting its behavior in physiological systems.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a nonpolar solvent (like octanol) and a polar solvent (like water). It is a key predictor of a drug's ability to cross biological membranes. The computed XLogP3 value of 2.4 suggests that the compound is moderately lipophilic, favoring partitioning into a nonpolar environment over an aqueous one.[6]
Spectroscopic Characterization: Methodologies and Interpretation
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Rationale: The conjugated aromatic system of the naphthalene core gives rise to strong UV absorption. UV-Vis spectroscopy is used to quantify the compound in solution and provide information about its electronic structure. The positions of the absorption maxima (λmax) are sensitive to the attached functional groups.
-
Expected Spectrum: Naphthoic acid derivatives typically exhibit multiple absorption bands. For instance, 2-naphthoic acid shows maxima at 236 nm, 280 nm, and 334 nm.[10] The presence of the electron-donating -OH and -NH₂ groups on the this compound ring is expected to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted parent acid.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol or methanol).
-
Stock Solution Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 100 mL of the selected solvent in a volumetric flask.
-
Working Solution: Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.
-
Spectral Scan: Scan the working solution across a wavelength range of 200–400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value is crucial for setting the detection wavelength in HPLC analysis.
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is a powerful technique for identifying the specific functional groups present in a molecule by detecting the vibrations of its chemical bonds.
-
Expected Spectrum: The IR spectrum will provide direct evidence for the key functional groups. A study on the similar l-hydroxy-2-naphthoic acid utilized FT-IR for structural analysis.[11]
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|---|
| Hydroxyl (Phenol) | O-H | 3200-3600 (broad) | Stretch |
| Carboxylic Acid | O-H | 2500-3300 (very broad) | Stretch |
| Amino | N-H | 3300-3500 (two bands) | Stretch |
| Carbonyl | C=O | 1680-1710 | Stretch |
| Aromatic Ring | C=C | 1450-1600 | Stretch |
| Aromatic Ring | C-H | 3000-3100 | Stretch |
Experimental Protocol: Solid-State FT-IR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Interpretation: Assign the observed absorption bands to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive information for structural elucidation. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. It is the gold standard for confirming the regiochemistry of the substituents.
-
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
Aromatic Protons: Several signals between ~7.0-8.5 ppm, showing characteristic coupling patterns (doublets, triplets) corresponding to the protons on the naphthalene ring.
-
Exchangeable Protons: Broad singlets that may appear at variable chemical shifts for the -OH, -NH₂, and -COOH protons. Their integration should correspond to 1H, 2H, and 1H, respectively. These peaks can be confirmed by a D₂O exchange experiment, where they would disappear.
-
-
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
Carbonyl Carbon: A signal downfield, typically >165 ppm.
-
Aromatic Carbons: Multiple signals in the 110-150 ppm range. The carbons attached to the electronegative oxygen and nitrogen atoms (C1, C4) will be shifted further downfield.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include a 1D proton, 1D carbon, and potentially 2D experiments like COSY and HSQC for unambiguous assignment.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).
-
Structural Assignment: Integrate the ¹H signals and assign all peaks in both spectra to the corresponding atoms in the molecular structure.
Chromatographic Purity Assessment
-
Rationale: For any scientific application, especially in drug development, verifying the purity of a compound is non-negotiable. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the standard method for this purpose. It separates the main compound from any impurities arising from synthesis or degradation.
-
Methodology: A C18 column is typically used, which has a nonpolar stationary phase. A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. An acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.
Caption: Workflow for Purity Analysis by RP-HPLC.
Experimental Protocol: RP-HPLC Purity Analysis
-
System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set to one of the λmax values determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: The purity is calculated based on the relative area of the main peak in the resulting chromatogram (Area % method).
Safety and Handling
Detailed toxicological data for this compound is not widely available.[12] However, related naphthoic acid derivatives are classified as irritants, potentially causing skin and serious eye irritation.[13][14] Therefore, standard laboratory precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid dust inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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An In-depth Technical Guide to 4-Amino-1-hydroxy-2-naphthoic acid: Molecular Structure, Properties, and Scientific Context
This guide provides a comprehensive technical overview of 4-Amino-1-hydroxy-2-naphthoic acid, a molecule of interest to researchers and professionals in drug development and chemical synthesis. Given the relative scarcity of direct experimental data for this specific isomer, this document synthesizes available information and draws logical comparisons with closely related structural analogs to offer a well-rounded scientific profile.
Core Molecular Attributes
This compound is an organic compound built upon a naphthalene core. The strategic placement of its three functional groups—an amine (-NH₂), a hydroxyl (-OH), and a carboxylic acid (-COOH)—on the naphthalene rings dictates its chemical behavior and potential applications.
Molecular Structure and Weight
The fundamental identifiers for this compound are cataloged below. The molecular structure, depicted in the following diagram, reveals the ortho- and para-positioning of the functional groups, which influences its electronic properties and reactivity.
| Identifier | Value | Source(s) |
| CAS Number | 13065-87-7 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| IUPAC Name | 4-Amino-1-hydroxynaphthalene-2-carboxylic acid |
digraph "4-Amino-1-hydroxy-2-naphthoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="1.5,1.2!"]; C1 [label="C", pos="0.75,0!"]; C2 [label="C", pos="-0.75,0!"]; C3 [label="C", pos="-1.5,1.2!"]; C4 [label="C", pos="-0.75,2.4!"]; C5 [label="C", pos="0.75,2.4!"]; C6 [label="C", pos="1.5,3.6!"]; C7 [label="C", pos="0.75,4.8!"]; C8 [label="C", pos="-0.75,4.8!"]; C9 [label="C", pos="-1.5,3.6!"]; C10 [label="C", pos="2.25,0!"]; O1 [label="O", pos="3.0,-0.6!"]; O2 [label="O", pos="2.25,1.2!"]; H1 [label="H", pos="3.0,0.6!"]; O3 [label="O", pos="-2.25,1.2!"]; H2 [label="H", pos="-3.0,0.6!"]; H3 [label="H", pos="-1.25,5.4!"]; H4 [label="H", pos="1.25,5.4!"]; H5 [label="H", pos="2.25,3.6!"]; H6 [label="H", pos="-2.25,3.6!"]; H7 [label="H", pos="2.0,1.8!"]; H8 [label="H", pos="1.0,1.8!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C1 -- C10; C10 -- O1 [style=double]; C10 -- O2; O2 -- H1; C3 -- O3; O3 -- H2; C8 -- H3; C7 -- H4; C6 -- H5; C9 -- H6; C2 -- N1; N1 -- H7; N1 -- H8;
start [label="Naphthalene Derivative"]; step1 [label="Nitration"]; step2 [label="Reduction of Nitro Group"]; step3 [label="Introduction of Hydroxyl Group"]; step4 [label="Carboxylation"]; end [label="Aminohydroxynaphthoic Acid"]; start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end;
Caption: A generalized synthetic workflow for aminohydroxynaphthoic acids.
Spectroscopic Characterization: A Predictive Approach
Experimental spectroscopic data for this compound is not currently available in public databases. However, based on its structure, we can predict the key features that would be observed in its spectra.
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the naphthalene rings, with their chemical shifts and coupling patterns being indicative of their positions relative to the electron-donating amino and hydroxyl groups and the electron-withdrawing carboxylic acid group. Protons on the same ring as the substituents will be the most affected. The protons of the -NH₂, -OH, and -COOH groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display 11 distinct signals corresponding to the carbon atoms of the naphthalene core and the carboxylic acid. The chemical shifts of the carbons directly attached to the substituents would be significantly influenced by their electronic effects.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and the N-H stretching of the amine. A strong carbonyl (C=O) stretching vibration would be expected around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.19). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and carbon dioxide.
Potential Applications and Biological Relevance
The biological activities of this compound have not been extensively studied. However, the broader class of naphthoic acids and their derivatives are known to possess a range of biological properties.
For example, certain aminonaphthoic acid derivatives have been investigated as intermediates in the synthesis of pharmaceuticals and dyes.[2] Hydroxynaphthoic acids, on the other hand, have been identified as microbial-derived metabolites that can interact with biological targets such as the aryl hydrocarbon receptor (AhR), which is involved in cellular metabolism and immune responses.[3] Derivatives of naphthoquinones, which share a similar core structure, are known for their potential as anticancer agents.
These findings suggest that this compound could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.
Safety and Handling
Specific safety and handling information for this compound is not available. However, based on the data for structurally related compounds, such as other aminohydroxynaphthoic acid derivatives, general laboratory precautions should be followed. These include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, it is advisable to consult the Safety Data Sheets (SDS) of closely related compounds.
Conclusion
This compound is a compound with a well-defined molecular structure but limited publicly available experimental data. This guide has provided a comprehensive overview of its known attributes and has drawn upon data from its isomers and related compounds to infer its physicochemical properties, potential synthetic routes, and likely spectroscopic characteristics. The structural motifs present in this molecule suggest its potential as a valuable intermediate in the development of new materials and therapeutic agents. Further experimental investigation is necessary to fully elucidate its properties and potential applications.
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6-Amino-1-hydroxy-2-naphthoic acid. AOBIOUS.
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4-Amino-3-hydroxy-2-naphthoic acid. Echemi.
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Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. Journal of the Chemical Society (Resumed).
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Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”). Sci-Hub.
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Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. NIH.
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Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. ResearchGate.
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SAFETY DATA SHEET. TCI Chemicals.
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SAFETY DATA SHEET. Thermo Fisher Scientific.
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1-Hydroxy-2-naphthoic acid. PubChem.
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Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. PubMed Central.
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1-Amino-2-Naphthol-4-Sulphonic Acid CAS No 116-63-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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1-Hydroxy-2-naphthoic acid. Santa Cruz Biotechnology.
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CAS No: 13065-87-7| Chemical Name: 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. Pharmaffiliates.
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Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”). Journal of the Chemical Society (Resumed).
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. Thermo Fisher Scientific.
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1-AMINO-2-NAPHTHOL-4-SULPHONIC ACID AR. Loba Chemie.
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Safety Data Sheet. DC Fine Chemicals.
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ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. ILO and WHO.
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6-Amino-2-naphthoic acid 90 116668-47-4. Sigma-Aldrich.
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Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoqui- none (Lawsone) Derivatives. Thieme.
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1-Hydroxy-2-naphthoic acid. Solubility of Things.
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1,4-Naphthoquinones: Some Biological Properties and Application. ResearchGate.
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Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. PubMed.
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1-Hydroxy-2-naphthoic acid = 97.0 86-48-6. Sigma-Aldrich.
-
Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI.
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solubility of 4-Amino-1-hydroxy-2-naphthoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-Amino-1-hydroxy-2-naphthoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document, intended for researchers, scientists, and drug development professionals, offers a deep analysis of its molecular structure and the physicochemical principles governing its solubility. We present a predictive analysis based on solvent-solute interactions, detail standardized experimental protocols for solubility determination, and discuss critical factors that influence this key property.
Introduction: The Physicochemical Profile of this compound
This compound is a substituted naphthalene derivative featuring a rigid aromatic core and multiple functional groups: a carboxylic acid, a hydroxyl group, and an amino group. This unique combination imparts a complex solubility profile, making it a subject of interest in medicinal chemistry and materials science. The interplay between the hydrophobic naphthalene backbone and the hydrophilic, ionizable functional groups dictates its behavior in different solvent environments. Understanding its solubility is paramount for applications ranging from reaction engineering and purification to formulation and drug delivery, as solubility directly impacts bioavailability and process efficiency.[1][2]
This guide will deconstruct the factors influencing its solubility and provide the necessary protocols to quantify it, empowering researchers to make informed decisions in solvent selection and process development.
Theoretical & Predictive Solubility Analysis
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The structure of this compound allows for a detailed predictive analysis.
Molecular Structure and Intermolecular Forces
The molecule's solubility is governed by the balance of its hydrophobic and hydrophilic regions.
-
Hydrophobic Region : The naphthalene ring system is large, planar, and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.
-
Hydrophilic Regions :
-
Carboxylic Acid (-COOH) : A highly polar group capable of strong hydrogen bonding (both as a donor and acceptor) and deprotonation to form a carboxylate anion, significantly enhancing solubility in polar and basic media.
-
Hydroxyl (-OH) : A polar group that acts as an excellent hydrogen bond donor and a moderate acceptor.
-
Amino (-NH2) : A polar group that acts as a hydrogen bond donor and a weak base, capable of protonation in acidic media to form an ammonium salt.
-
The presence of these three potent hydrogen-bonding groups suggests that the molecule will exhibit its highest solubility in polar solvents capable of participating in these interactions.
Caption: Key functional groups of this compound.
Predicted Solubility in Solvent Classes
Based on the structural analysis, a qualitative prediction of solubility can be made.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the solvent's -OH groups. Solubility in water will be highly pH-dependent.[5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds from the solute's -OH, -NH2, and -COOH groups. |
| Nonpolar | Hexane, Toluene, Chloroform | Very Low | The large, nonpolar naphthalene core has some affinity, but it is overwhelmingly outweighed by the strong, polar functional groups which cannot be solvated by nonpolar solvents.[6] |
| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Moderate | These solvents can act as hydrogen bond acceptors but lack donor capabilities, limiting their ability to fully solvate the molecule compared to protic solvents.[7] |
Experimental Determination of Solubility
For drug development and process chemistry, precise, quantitative solubility data is required.[1] The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[4]
Workflow for Solubility Determination
The overall process involves achieving equilibrium in a saturated solution, separating the solid and liquid phases, and quantifying the dissolved solute.
Caption: Experimental workflow for determining solubility.
Detailed Protocol: Isothermal Shake-Flask Method
This protocol describes a standard procedure for generating quantitative solubility data.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Sealed glass vials (e.g., 20 mL scintillation vials)
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks
-
Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution : Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. The excess solid is crucial to ensure saturation is reached.[1]
-
Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Quantification :
-
Accurately prepare a known dilution of the clear filtrate with the same solvent.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis).
-
Calculate the concentration of the solute in the filtrate by comparing its response to a standard calibration curve.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature.[8]
-
Key Factors Influencing Solubility
Several external factors can significantly alter the solubility of this compound.
-
Temperature : The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with higher temperatures.[9] This relationship should be determined experimentally for process optimization, especially for crystallization procedures.[6]
-
pH and Ionization : As an amphoteric compound with both an acidic carboxylic acid group and a basic amino group, its solubility in aqueous or partially aqueous systems will be highly dependent on pH.[5]
-
In acidic solutions (low pH) , the amino group will be protonated (-NH3+), forming a salt that is likely more soluble than the neutral form.
-
In alkaline solutions (high pH) , the carboxylic acid and potentially the hydroxyl group will be deprotonated (-COO-, -O-), forming a salt with significantly increased solubility.
-
-
Polymorphism : The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.
Conclusion
While published quantitative data on the is scarce, a thorough understanding of its molecular structure provides a robust framework for prediction. Its amphoteric nature and extensive hydrogen bonding capability suggest a preference for polar protic and aprotic solvents. For definitive data, the isothermal shake-flask method provides a reliable and standardized approach. Researchers and drug developers must consider the critical influences of temperature and pH to effectively control the compound's behavior in solution, ensuring successful outcomes in synthesis, purification, and formulation.
References
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- Cloud Object Storage. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 14, 2026.
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A Technical Guide to the Spectroscopic Characterization of 4-Amino-1-hydroxy-2-naphthoic acid
Prepared by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Part 1: Predicted Spectroscopic Data
The spectroscopic characteristics of 4-Amino-1-hydroxy-2-naphthoic acid are dictated by its core naphthalene structure and the electronic influence of its three key functional groups: a carboxylic acid, a hydroxyl group, and an amino group. The following tables summarize the predicted spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |
| ~12.5 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded. |
| ~9.0-10.0 | Singlet (broad) | 1H | OH | The phenolic proton's chemical shift is influenced by hydrogen bonding. |
| ~8.0-8.2 | Doublet | 1H | Ar-H (H-8) | Protons on the unsubstituted ring are expected at lower field. |
| ~7.8-8.0 | Doublet | 1H | Ar-H (H-5) | Protons on the unsubstituted ring are expected at lower field. |
| ~7.4-7.6 | Triplet | 1H | Ar-H (H-6 or H-7) | Typical aromatic region for naphthalene protons. |
| ~7.2-7.4 | Triplet | 1H | Ar-H (H-6 or H-7) | Typical aromatic region for naphthalene protons. |
| ~6.8 | Singlet | 1H | Ar-H (H-3) | The presence of adjacent electron-donating groups (amino and hydroxyl) will shield this proton, shifting it upfield. |
| ~5.0-6.0 | Singlet (broad) | 2H | NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal. |
¹³C NMR (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~170-175 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum. |
| ~150-155 | C-OH (C-1) | The carbon bearing the hydroxyl group is significantly deshielded. |
| ~140-145 | C-NH₂ (C-4) | The carbon attached to the amino group is also deshielded, though less so than the C-OH. |
| ~130-135 | Quaternary Ar-C | Aromatic carbons at the fusion of the two rings. |
| ~120-130 | Ar-CH | Aromatic carbons with attached protons in the unsubstituted ring. |
| ~115-120 | Quaternary Ar-C | Aromatic carbons in the substituted ring. |
| ~105-110 | Ar-CH (C-3) | This carbon is expected to be significantly shielded by the adjacent electron-donating groups. |
| ~100-105 | Quaternary Ar-C (C-2) | The carbon bearing the carboxylic acid group. |
Infrared (IR) Spectroscopy (Predicted)
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Strong, Broad | O-H stretch (hydroxyl) and N-H stretch (amino) |
| 3300-2500 | Very Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |
| ~1680-1650 | Strong | C=O stretch (carboxylic acid, conjugated and hydrogen-bonded) |
| ~1620-1580 | Medium-Strong | N-H bend (amino) and C=C stretch (aromatic) |
| ~1500-1400 | Medium | C=C stretch (aromatic) |
| ~1300-1200 | Strong | C-O stretch (hydroxyl and carboxylic acid) |
| ~850-750 | Strong | C-H bend (aromatic, out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)
Solvent: Ethanol
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~240-250 | High | π → π |
| ~280-290 | Medium | π → π |
| ~340-360 | Medium-Low | n → π* |
Part 2: Experimental Methodologies and Scientific Rationale
The following protocols represent best practices for the spectroscopic analysis of this compound. The choices within each protocol are grounded in the principles of obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the polar functional groups of the analyte and its residual proton signal (at ~2.50 ppm) does not typically interfere with the aromatic signals of interest.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.
-
Tune and shim the probe to the deuterium frequency of the solvent to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of -2 to 16 ppm to ensure all signals, including the acidic protons, are captured.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the aromatic spin systems.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
-
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid a broad O-H band from water.
-
Place the ground mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, a spectral range of 4000 to 400 cm⁻¹ is scanned.
-
Experimental Workflow for IR Analysis
Caption: Workflow for FT-IR data acquisition via the KBr pellet method.
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-transparent solvent, such as ethanol or methanol. The choice of solvent is critical as it can influence the position of λmax.
-
Perform serial dilutions to obtain a concentration that results in an absorbance between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a wavelength range from approximately 200 to 600 nm.
-
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopic analysis.
Part 3: In-depth Interpretation of Predicted Spectra
A thorough analysis of the predicted spectra allows for a confident, albeit predictive, structural confirmation of this compound.
NMR Spectral Interpretation
The predicted ¹H NMR spectrum is highly informative. The downfield signals for the carboxylic acid and hydroxyl protons are characteristic. The aromatic region is expected to show a distinct singlet for the H-3 proton, which is a key indicator of the substitution pattern on that ring. The remaining aromatic protons on the unsubstituted ring will exhibit typical doublet and triplet splitting patterns.
In the ¹³C NMR spectrum, the quaternary carbons are of particular interest. The C-1, C-2, and C-4 carbons, directly attached to the electron-withdrawing or -donating functional groups, will have their chemical shifts significantly influenced. The predicted upfield shift of the C-3 carbon is a direct consequence of the strong electron-donating effects of the adjacent amino and hydroxyl groups.
IR Spectral Interpretation
The IR spectrum is dominated by the characteristic absorptions of the functional groups. The very broad absorption spanning from 3300 to 2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid. Overlapping with this, in the higher frequency region (3500-3300 cm⁻¹), would be the stretches for the phenolic O-H and the N-H bonds of the primary amine. The strong carbonyl (C=O) absorption is expected at a slightly lower wavenumber than a typical carboxylic acid due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding. The presence of both N-H bending and aromatic C=C stretching vibrations in the 1620-1580 cm⁻¹ region further confirms the structure.
UV-Vis Spectral Interpretation
The UV-Vis spectrum is anticipated to show multiple absorption bands characteristic of the extended π-system of the naphthalene core. The presence of the hydroxyl and amino groups, both powerful auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted 2-naphthoic acid. The lower energy n → π* transition is attributed to the non-bonding electrons of the oxygen and nitrogen atoms.
Relationship between Structure and Spectral Features
Caption: Correlation of molecular structure with key spectroscopic features.
References
Note: As no single source provides all experimental data for the title compound, this reference list includes sources for analogous compounds used for the predictive analysis.
A Technical Guide to the Synthesis of 4-Amino-1-hydroxy-2-naphthoic Acid
Introduction
4-Amino-1-hydroxy-2-naphthoic acid is a bifunctional naphthalene derivative incorporating hydroxyl, amino, and carboxylic acid groups. This specific arrangement of functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The amino and hydroxyl groups serve as potent hydrogen bond donors and acceptors, while the carboxylic acid provides a site for amide bond formation, salt formation, or coordination to metal centers. Its structural similarity to known biologically active scaffolds, such as aminobenzoic acids and hydroxynaphthoic acids, suggests its potential as a precursor for novel pharmaceuticals, dyes, and polymers.
This technical guide provides an in-depth exploration of viable synthetic pathways for this compound. As a definitive, single-step synthesis is not prominently described in the literature, this document outlines two logical, multi-step strategies based on fundamental and well-established organic transformations. Each pathway is presented with a detailed rationale, step-by-step experimental protocols, and a discussion of the underlying chemical principles, designed to provide researchers and drug development professionals with a practical framework for its synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The first approach involves installing the carboxylic acid group onto a pre-existing aminonaphthol core (Pathway I). The second approach begins with a hydroxynaphthoic acid and introduces the amino functionality via a nitro intermediate (Pathway II).
Caption: Retrosynthetic analysis of this compound.
Pathway I: Carboxylation of a 4-Amino-1-naphthol Derivative
This pathway leverages the well-documented synthesis of 4-amino-1-naphthol from α-naphthol.[1] The core challenge is the subsequent regioselective carboxylation at the C-2 position. The direct Kolbe-Schmitt carboxylation of 4-amino-1-naphthol is complicated by the presence of the reactive amino group. Therefore, a protection-carboxylation-deprotection sequence is the most logical and reliable approach. N-acetylation is a robust method for protecting the amino group, which can be readily removed by acid hydrolysis post-carboxylation.
Caption: Workflow for the synthesis via the carboxylation pathway.
Step 1: Synthesis of 4-Amino-1-naphthol Hydrochloride
The synthesis begins with the coupling of α-naphthol with a diazonium salt, followed by reductive cleavage of the resulting azo dye. This procedure is well-established and provides the aminonaphthol precursor in good yield.[2]
Experimental Protocol:
-
Diazotization: Prepare a solution of benzenediazonium chloride from aniline (1.38 mol), cracked ice (1.5 kg), and concentrated HCl (410 mL). Add a solution of sodium nitrite (1.45 mol) in water (200 mL) while maintaining the temperature below 10°C.
-
Coupling: In a separate vessel, dissolve α-naphthol (1.39 mol) in 10% aqueous sodium hydroxide (910 mL). Cool the solution with ice and slowly add the prepared diazonium salt solution with vigorous stirring. Allow the reaction to proceed for 3 hours to form the azo dye (Orange I).
-
Reduction: To the solution of the dye, add sodium hydrosulfite (Na₂S₂O₄) portion-wise until the color disappears. Heat the mixture to coagulate the precipitated aminonaphthol, then cool rapidly.
-
Isolation: Filter the crude 4-amino-1-naphthol. Immediately dissolve it in hot water containing a small amount of stannous chloride (as an antioxidant) and hydrochloric acid.
-
Crystallization: Add concentrated HCl to the hot solution and cool to precipitate 4-Amino-1-naphthol hydrochloride. Filter the solid, wash with dilute HCl, and dry.
| Reagent | Molar Eq. | Purpose |
| α-Naphthol | 1.0 | Starting Material |
| Aniline | 1.0 | Azo coupling partner |
| Sodium Nitrite | 1.05 | Diazotizing agent |
| Sodium Hydrosulfite | ~2.2 | Reducing agent |
| Hydrochloric Acid | Excess | Diazotization & Salt formation |
Step 2: N-Acetylation of 4-Amino-1-naphthol
Protection of the amino group as an acetamide prevents its interference in the subsequent carboxylation step and deactivates the ring slightly, which can improve selectivity.
Experimental Protocol:
-
Suspend 4-amino-1-naphthol hydrochloride (1.0 eq) and anhydrous sodium acetate (1.2 eq) in water.
-
Add acetic anhydride (1.1 eq) dropwise with vigorous stirring.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
The product, 4-acetamido-1-naphthol, will precipitate from the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Step 3: Kolbe-Schmitt Carboxylation of 4-Acetamido-1-naphthol
This is the key C-C bond-forming step. The reaction involves the electrophilic addition of carbon dioxide to the phenoxide (naphthoxide) ion. Using a sodium salt of the naphthol generally favors ortho-carboxylation.[3][4]
Experimental Protocol:
-
In a high-pressure autoclave, place dry 4-acetamido-1-naphthol (1.0 eq) and sodium hydroxide (1.0 eq).
-
Heat the mixture under vacuum to remove any residual water and form the sodium naphthoxide salt in situ.
-
Pressurize the autoclave with dry carbon dioxide (e.g., 80-100 atm).
-
Heat the mixture to 120-140°C and maintain for 4-6 hours with stirring.
-
Cool the autoclave, vent the CO₂, and dissolve the solid product in hot water.
-
Acidify the solution with dilute HCl or H₂SO₄ to precipitate the crude 4-acetamido-1-hydroxy-2-naphthoic acid.
-
Filter the product, wash with water, and dry.
Step 4: Acidic Hydrolysis (Deacetylation)
The final step is the removal of the acetyl protecting group to reveal the free amine.
Experimental Protocol:
-
Reflux the crude 4-acetamido-1-hydroxy-2-naphthoic acid from the previous step in a mixture of 3M hydrochloric acid and ethanol for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. The product, this compound, may precipitate as its hydrochloride salt.
-
Adjust the pH to its isoelectric point (approx. 3-4) with a base (e.g., NaOH or NH₄OH) to precipitate the zwitterionic product.
-
Filter the solid, wash with cold water, and dry to yield the final product.
Pathway II: Amination via Nitration of 1-Hydroxy-2-naphthoic acid
This alternative strategy begins with the commercially available or readily synthesized 1-hydroxy-2-naphthoic acid. The amino group is introduced in the final steps via a nitration-reduction sequence. The regioselectivity of the nitration is directed by the powerful ortho, para-directing hydroxyl group, making the C-4 position a prime target for electrophilic substitution.
Caption: Workflow for the synthesis via the nitration/reduction pathway.
Step 1: Synthesis of 1-Hydroxy-2-naphthoic acid
This starting material can be efficiently prepared from α-naphthol using the Kolbe-Schmitt reaction.[5][6]
Experimental Protocol:
-
Prepare the potassium salt of α-naphthol by reacting it with potassium hydroxide in a suitable solvent (e.g., dibutyl carbitol) and removing the water by distillation under reduced pressure.[5]
-
In an autoclave, heat the anhydrous potassium α-naphthoxide under carbon dioxide pressure (50-100 atm) at 130-150°C for several hours.
-
After cooling, dissolve the reaction mass in water and acidify with a mineral acid (e.g., HCl) to precipitate 1-hydroxy-2-naphthoic acid.
-
Collect the product by filtration and recrystallize from ethanol or acetic acid.
| Parameter | Condition | Reference |
| Reactant | Potassium α-naphthoxide | [5] |
| Reagent | Carbon Dioxide (CO₂) | [5] |
| Temperature | 130-150 °C | [5] |
| Pressure | 50-100 atm | [5] |
| Yield | ~90% | [5] |
Step 2: Regioselective Nitration
Nitration of 1-hydroxy-2-naphthoic acid is expected to occur at the C-4 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxyl group. Careful control of reaction conditions is necessary to prevent over-nitration or oxidation.
Experimental Protocol:
-
Dissolve 1-hydroxy-2-naphthoic acid (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude 4-nitro-1-hydroxy-2-naphthoic acid.
-
Filter the yellow solid, wash extensively with cold water to remove residual acid, and dry.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation.[7][8] Catalytic hydrogenation is often clean and high-yielding, while metal-acid reductions are robust and economical.
Experimental Protocol (Option A: Catalytic Hydrogenation):
-
Dissolve the crude nitro-compound in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under 3-4 atm of H₂ pressure until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
Experimental Protocol (Option B: Metal-Acid Reduction):
-
Suspend the crude nitro-compound in a mixture of ethanol and water.
-
Add iron powder (Fe, 3-5 eq) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction, filter to remove iron salts, and neutralize the filtrate to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Purification and Characterization
The final product, this compound, can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol or dimethylformamide (DMF)/water. As an amphoteric compound, its solubility is highly pH-dependent. Purity can be assessed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The structure should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton substitution pattern and the presence of exchangeable NH₂ and OH protons.
-
¹³C NMR: To identify the number of unique carbon atoms and confirm the presence of the carboxyl carbon.
-
FT-IR: To detect characteristic vibrations for O-H, N-H, C=O (carboxylic acid), and aromatic C-H bonds.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Safety Precautions
-
Diazonium Salts: These intermediates can be explosive when dry. They should be prepared at low temperatures and used immediately in solution.
-
Sodium Hydrosulfite: Can be pyrophoric. Handle in a well-ventilated area away from sources of ignition.
-
High-Pressure Reactions: The Kolbe-Schmitt reaction must be performed in a certified autoclave by trained personnel.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform nitrations in a chemical fume hood.
Conclusion
The synthesis of this compound is most practically achieved through well-considered, multi-step synthetic sequences. Both pathways presented—the carboxylation of a protected 4-amino-1-naphthol and the amination of 1-hydroxy-2-naphthoic acid via a nitro intermediate—are grounded in reliable and scalable organic reactions. Pathway II, starting from 1-hydroxy-2-naphthoic acid, may be more direct if the starting material is readily available and if the nitration step can be controlled to provide high regioselectivity. Pathway I offers a robust alternative, building upon the highly reliable synthesis of 4-amino-1-naphthol. The choice of pathway will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-1-Naphthol in Modern Organic Synthesis. Available at: [Link]
- Google Patents. (1968). Process for the preparation of hydroxy naphthoic acids (US3405170A).
-
Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Coll. Vol. 1, p.49 (1941); Vol. 4, p.31 (1925). Available at: [Link]
- Google Patents. (2003). Preparation of 4-amino-1-naphthol ethers (US20030083525A1).
-
Proceedings of the Indian Academy of Sciences - Section A. (1946). 1-nitro-2-hydroxy-3-naphthoic acid and its derivatives. Available at: [Link]
-
J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 6. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Unlocking the Potential of 4-Amino-1-hydroxy-2-naphthoic Acid: A Technical Guide for Researchers
Introduction
4-Amino-1-hydroxy-2-naphthoic acid is a fascinating, yet underexplored, aromatic compound. Its unique structure, featuring a naphthalene core substituted with amino, hydroxyl, and carboxylic acid functional groups, positions it as a versatile building block with significant potential across various scientific disciplines. The strategic placement of these functional groups—an electron-donating amino group and a hydroxyl group, along with an electron-withdrawing carboxylic acid group—imparts a rich chemical reactivity and the potential for diverse biological interactions. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential research applications of this molecule, drawing upon established principles of medicinal chemistry, materials science, and synthetic chemistry. While direct research on this specific isomer is limited, this document will extrapolate its potential based on the known applications of structurally related aminonaphthoic and hydroxynaphthoic acid derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13065-87-7 | [1] |
| Molecular Formula | C11H9NO3 | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | (Predicted) Solid | |
| Solubility | Sparingly soluble in water, soluble in organic solvents | (Inferred) |
Core Synthetic Strategies
A potential synthetic route could commence with 1-hydroxynaphthalene (1-naphthol). Nitration of 1-naphthol would likely yield a mixture of nitro-substituted isomers, with the 4-nitro derivative being a significant product due to the directing effects of the hydroxyl group. Subsequent carboxylation of 4-nitro-1-naphthol at the 2-position, followed by the reduction of the nitro group, would yield the target molecule. The choice of carboxylating and reducing agents would be critical to optimize the yield and purity of the final product.
Caption: Proposed synthetic pathway for this compound.
Potential Research Applications in Medicinal Chemistry
The structural motifs present in this compound are found in numerous biologically active molecules. This suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents.
As a Scaffold for Novel Anticancer Agents
Derivatives of related aminonaphthoic acids and naphthoquinones have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action for many naphthoquinone-based compounds involves the inhibition of key cellular processes such as the ubiquitin-proteasome system, which is crucial for protein degradation and the regulation of the cell cycle. Inhibition of the proteasome can lead to an accumulation of misfolded proteins and the induction of apoptosis (programmed cell death).
It is hypothesized that derivatives of this compound could be designed to target components of the apoptotic signaling pathway. For instance, the molecule could be functionalized to interact with pro- or anti-apoptotic proteins, thereby shifting the cellular balance towards apoptosis in cancer cells.
Caption: Hypothetical mechanism of action for a this compound derivative as a pro-apoptotic agent.
Development of Novel Enzyme Inhibitors
The amino acid-like substructure within this compound (an amino group and a carboxylic acid) makes it an interesting candidate for the design of enzyme inhibitors. Many enzymes have active sites that recognize and bind to amino acid residues. By mimicking these natural substrates, derivatives of this molecule could act as competitive or non-competitive inhibitors of various enzymes implicated in disease. For example, the development of inhibitors for proteases, kinases, or metabolic enzymes could be explored.
Potential as Anti-inflammatory Agents
Research on structurally similar compounds, such as methyl-1-hydroxy-2-naphthoate, has revealed significant anti-inflammatory properties. These compounds have been shown to suppress the production of pro-inflammatory mediators. This suggests that this compound and its derivatives could be investigated for their potential to modulate inflammatory pathways, such as the NF-κB signaling cascade, which is a key regulator of inflammation.
Application as a Versatile Chemical Intermediate
Beyond its potential biological activities, this compound is a valuable intermediate for the synthesis of a wide range of organic molecules.
Precursor for Azo Dyes
The presence of a primary aromatic amino group makes this compound an ideal starting material for the synthesis of azo dyes. Azo dyes are a large and commercially important class of colorants. The synthesis involves the diazotization of the amino group, followed by coupling with a suitable aromatic coupling component. The resulting azo compounds exhibit vibrant colors and can be tailored for various applications, including textiles, printing, and imaging.
Caption: General workflow for the synthesis of an azo dye from this compound.
Experimental Protocol: Synthesis of a Novel Azo Dye
This protocol provides a step-by-step methodology for the synthesis of an azo dye using this compound as the diazo component and phenol as the coupling component.
Materials:
-
This compound
-
Sodium nitrite (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Diazotization: a. Dissolve a specific molar equivalent of this compound in a dilute solution of hydrochloric acid in a beaker. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled solution of the amine. Maintain the temperature below 5 °C. d. Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
Preparation of Coupling Solution: a. Dissolve an equimolar amount of phenol in a dilute aqueous solution of sodium hydroxide in a separate beaker. b. Cool this solution to 0-5 °C in an ice bath.
-
Azo Coupling: a. Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. b. A brightly colored precipitate of the azo dye should form immediately. c. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolation and Purification: a. Isolate the precipitated dye by vacuum filtration. b. Wash the filter cake with cold distilled water to remove any unreacted starting materials and salts. c. Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product. d. Dry the purified dye in a vacuum oven at a low temperature.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is carried out at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.
-
Acidic Conditions for Diazotization: The presence of excess acid is necessary to prevent the coupling of the diazonium salt with the unreacted primary amine.
-
Alkaline Conditions for Coupling: The coupling reaction is performed in an alkaline medium because the phenoxide ion (formed from phenol in the presence of NaOH) is a more powerful coupling agent than phenol itself.
Potential in Materials Science
The rigid, planar structure of the naphthalene core, combined with the reactive functional groups, suggests that this compound could be a useful monomer or intermediate in the synthesis of advanced materials. For instance, similar to other hydroxynaphthoic acids, it could potentially be used in the production of high-performance polymers and liquid crystals. The amino and hydroxyl groups offer sites for polymerization, while the carboxylic acid group can be modified to tune the material's properties.
Future Directions and Conclusion
This compound represents a molecule with considerable untapped potential. While direct experimental data on its applications are sparse, the known activities and uses of its structural analogs provide a strong rationale for its investigation in several key areas of research. Its potential as a scaffold in medicinal chemistry for the development of anticancer, anti-inflammatory, and enzyme-inhibiting agents is particularly compelling. Furthermore, its utility as a chemical intermediate for the synthesis of dyes and potentially advanced materials warrants further exploration. This guide serves as a foundational resource to inspire and direct future research into the promising applications of this versatile molecule.
References
-
Pharmaffiliates. 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. [Link]
-
Chemsrc. This compound | CAS#:13065-87-7. [Link]
-
PubChem. 4-Amino-1-naphthoic acid. [Link]
-
National Center for Biotechnology Information. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. [Link]
-
National Center for Biotechnology Information. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. [Link]
- Google Patents.
-
ResearchGate. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 6-Hydroxy-2-Naphthoic Acid in Chemical Synthesis and Product Development. [Link]
-
National Center for Biotechnology Information. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. [Link]
-
The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
Sources
An In-depth Technical Guide to 4-Amino-1-hydroxy-2-naphthoic acid: From Historical Context to Modern Applications
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 4-Amino-1-hydroxy-2-naphthoic acid, a fascinating but modestly documented molecule within the broader class of aminohydroxynaphthoic acids. While a definitive record of its initial discovery remains elusive in readily available literature, this document pieces together the historical context of its likely emergence, delves into its chemical characteristics, outlines plausible synthetic strategies based on established methodologies for related compounds, and explores its potential biological significance in the light of modern research.
Introduction and Physicochemical Properties
This compound, identified by the CAS number 13065-87-7, is an aromatic organic compound with the molecular formula C₁₁H₉NO₃.[][2] Its structure features a naphthalene core substituted with three key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and a carboxylic acid group (-COOH). This trifunctional nature imparts a unique combination of acidic and basic properties, as well as the potential for a rich variety of chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-amino-1-hydroxynaphthalene-2-carboxylic acid | [] |
| CAS Number | 13065-87-7 | [][2] |
| Molecular Formula | C₁₁H₉NO₃ | [][2] |
| Molecular Weight | 203.19 g/mol | [][2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N | [] |
| InChI | InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,12H2,(H,14,15) | [] |
The strategic placement of the amino, hydroxyl, and carboxylic acid groups on the naphthalene scaffold suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-donating nature of the amino and hydroxyl groups, coupled with the electron-withdrawing carboxylic acid, creates a unique electronic profile that can influence its reactivity and biological interactions.
Historical Context: The Era of Naphthoic Acid Derivatives
While a singular "discovery paper" for this compound is not readily identifiable, the period of the mid-20th century saw significant research into the synthesis and characterization of various aminohydroxynaphthoic acid isomers. Seminal work by chemists such as Beech and Legg in the late 1940s detailed the synthesis of related compounds like 6-amino-4-hydroxy-2-naphthoic acid and the attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid.[3][4] This body of work indicates a strong academic and industrial interest in this class of molecules, likely driven by their potential as dye precursors and intermediates for other functional organic compounds.
It is highly probable that this compound was first synthesized during this era of exploration into naphthalene chemistry. The synthetic methodologies of the time, such as the Bucherer reaction for amination and the Kolbe-Schmitt reaction for carboxylation of naphthols, provided the foundational chemical transformations necessary for the construction of such molecules.
Plausible Synthetic Methodologies
Based on established organic chemistry principles and the synthesis of related compounds, several viable pathways for the laboratory-scale preparation of this compound can be proposed.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the amino and carboxyl groups, suggesting key intermediates such as a dihydroxynaphthoic acid or an aminonaphthol.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
A plausible forward synthesis could commence from 1,4-dihydroxynaphthalene, a commercially available starting material.
Step-by-Step Protocol:
-
Carboxylation of 1,4-Dihydroxynaphthalene: The introduction of the carboxylic acid group at the 2-position can be achieved via a modified Kolbe-Schmitt reaction. This would involve the reaction of the disodium salt of 1,4-dihydroxynaphthalene with carbon dioxide under pressure and elevated temperature. The regioselectivity is directed by the hydroxyl groups.
-
Nitration of 1-Hydroxy-2-naphthoic acid: Should the direct carboxylation of 1,4-dihydroxynaphthalene prove challenging in terms of regioselectivity, an alternative route would be the nitration of 1-hydroxy-2-naphthoic acid. The directing effects of the hydroxyl and carboxyl groups would favor the introduction of a nitro group at the 4-position.
-
Reduction of the Nitro Group: The resulting 1-hydroxy-4-nitro-2-naphthoic acid can then be reduced to the target this compound. Standard reduction methods, such as catalytic hydrogenation with palladium on carbon or reduction with a metal in acidic media (e.g., tin and hydrochloric acid), would be effective.
Caption: Proposed synthetic pathways to this compound.
Potential Biological Significance and Future Directions
While direct biological studies on this compound are scarce in the literature, the biological activities of structurally related compounds provide compelling avenues for future research.
A noteworthy analogue is 1,4-dihydroxy-2-naphthoic acid (DHNA) , a metabolite produced by certain gut bacteria. DHNA has been shown to be an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism. The activation of AhR by DHNA is believed to contribute to anti-inflammatory effects in the gut.
The structural similarity of this compound to DHNA suggests that it too could potentially interact with the AhR. The replacement of a hydroxyl group with an amino group would alter the electronic and hydrogen-bonding properties of the molecule, which could modulate its binding affinity and functional activity at the receptor, potentially leading to agonist, antagonist, or selective receptor modulator (SAhRM) behavior.
Caption: Hypothesized mechanism of action via the Aryl Hydrocarbon Receptor.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Key areas of investigation include:
-
AhR Activity Screening: Determining if the compound binds to and activates the AhR, and characterizing its functional profile (agonist vs. antagonist).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with modifications to the amino, hydroxyl, and carboxylic acid groups to understand the structural requirements for biological activity.
-
Anti-inflammatory and Immunomodulatory Properties: Investigating the effects of the compound on inflammatory pathways in relevant cell-based and in vivo models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound to evaluate its potential for further development.
References
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4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. [Link]
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Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
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4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid | CAS 13065-87-7 | Pharmaffiliates. [Link]
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Navigating the Uncharted: A Health and Safety Guide to 4-Amino-1-hydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Chemical Safety in Research and Development
This technical guide has been meticulously crafted by senior application scientists to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling of 4-Amino-1-hydroxy-2-naphthoic acid. In the absence of direct toxicological data, this document employs a comparative hazard assessment methodology. By examining the known hazards of structurally analogous compounds—sharing key functional groups such as the naphthoic acid backbone, the amino group, and the hydroxyl group—we can infer a presumptive hazard profile. This approach, rooted in established principles of chemical toxicology and occupational hygiene, empowers researchers to implement stringent safety protocols that anticipate and mitigate potential risks.
It is imperative to treat this compound with the caution afforded to a new chemical entity of unknown toxicity. The information and protocols detailed herein are designed to foster a culture of safety and scientific integrity, ensuring that the pursuit of innovation does not compromise the well-being of those at the forefront of discovery.
Section 1: Presumptive Hazard Profile based on Structural Analogues
The hazard profile of this compound can be inferred by examining the safety data of structurally related compounds. The core structure is a naphthoic acid, with an amino group and a hydroxyl group as substituents. Therefore, we will consider the hazards associated with aminonaphthoic acids, hydroxynaphthoic acids, and the general class of aromatic amino acids and phenols.
Based on this comparative analysis, this compound should be presumptively classified as:
The toxicological properties have not been fully investigated, and as such, it should be handled as a substance of unknown toxicity.[1]
GHS Classification of Structural Analogues
The following table summarizes the Globally Harmonized System (GHS) classifications for key structural analogues of this compound. This data informs the presumptive hazard profile.
| Compound | GHS Hazard Classification |
| 3-Amino-2-naphthoic acid | Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[1][2][3] |
| 1-Amino-2-naphthol-4-sulfonic acid | Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[4][5] |
| 1-Hydroxy-2-naphthoic acid | Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3).[7] |
| 2-Naphthoic acid | Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3).[8][9] |
| 1-Naphthoic acid | Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3).[10][11] |
Section 2: Prudent Laboratory Practices for Handling and Storage
Given the presumptive hazard profile, a stringent set of laboratory practices is essential to minimize exposure and ensure a safe working environment.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through the use of robust engineering controls.
-
Chemical Fume Hood: All work with this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood.[12][13] This is crucial to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Personal Protective Equipment (PPE): Essential for Direct Handling
Proper PPE is mandatory to prevent skin and eye contact.[14]
-
Eye Protection: Chemical safety goggles are required at all times when handling the compound. A face shield should be worn in situations where there is a higher risk of splashing.[12]
-
Hand Protection: Double gloving with nitrile gloves is recommended for incidental contact. For more extensive handling or when preparing solutions, heavy-duty gloves such as butyl rubber or neoprene should be worn.[12][15] Gloves must be changed immediately if contamination is suspected.
-
Body Protection: A lab coat must be worn and fully buttoned. For procedures with a significant splash risk, a chemically resistant apron is also necessary.[12]
Safe Handling Protocols: A Step-by-Step Approach
Adherence to a detailed handling protocol is critical for minimizing risk.
Protocol 2.3.1: Weighing Solid this compound
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Containment: Perform all weighing activities within the fume hood. Use a disposable weighing boat to contain the solid.
-
Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust.
-
Cleaning: After weighing, carefully clean the spatula and any other utensils used. Wipe down the balance and the fume hood surface with an appropriate solvent and then a soap and water solution.
-
Waste Disposal: Dispose of the weighing boat and any contaminated wipes in a designated hazardous waste container.
Protocol 2.3.2: Preparation of a Solution
-
Solvent Dispensing: In the fume hood, dispense the required volume of the solvent into a suitable container.
-
Addition of Solid: Slowly add the weighed this compound to the solvent.
-
Dissolution: Cap the container and mix using a magnetic stirrer or gentle agitation until the solid is fully dissolved. Avoid heating unless the process is well-understood and controlled, as this can increase the vapor pressure of the compound.
-
Labeling: Immediately label the container with the full chemical name, concentration, date, and appropriate hazard warnings.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
-
Container: Store in a tightly sealed, clearly labeled container.[3]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[13][15]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[16]
Section 3: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]
Spill Response
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the affected area.
-
Await the arrival of trained emergency response personnel.
-
Section 4: Risk Assessment Workflow
A systematic risk assessment should be conducted before undertaking any new procedure involving this compound.
Workflow Diagram
Caption: Risk Assessment Workflow for this compound.
Section 5: Conclusion
The responsible use of new chemical entities is a cornerstone of scientific excellence. While specific health and safety data for this compound remains to be fully elucidated, a proactive and informed approach based on the principles of comparative hazard assessment provides a robust framework for its safe handling. By adhering to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can confidently and safely explore the potential of this compound while upholding the highest standards of laboratory safety.
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An In-depth Technical Guide to the Purity Standards of 4-Amino-1-hydroxy-2-naphthoic acid
This guide provides a comprehensive overview of the purity standards and analytical methodologies for 4-Amino-1-hydroxy-2-naphthoic acid, a crucial intermediate in various synthetic processes, including pharmaceutical development. The focus is on establishing robust quality control measures through a multi-faceted analytical approach, ensuring the compound's suitability for its intended use.
The Critical Role of Purity in Drug Development
The purity of any chemical entity destined for pharmaceutical applications is paramount. For this compound, impurities can arise from the synthetic route, degradation, or storage. These impurities, even in trace amounts, can have significant consequences, including:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended side effects or a reduction in the therapeutic efficacy of the final drug product.
-
Toxicity: Some impurities can be toxic, posing a direct risk to patient safety.
-
Impact on Physicochemical Properties: The presence of foreign substances can affect critical properties such as solubility, stability, and crystal form, which in turn can influence the manufacturing process and bioavailability of the active pharmaceutical ingredient (API).
Given these considerations, a thorough understanding and control of the purity of this compound are not merely a matter of regulatory compliance but a fundamental aspect of ensuring the safety and efficacy of the final therapeutic agent.
Potential Impurities in this compound
A comprehensive impurity profile is essential for developing appropriate analytical methods for purity assessment. Potential impurities in this compound can be broadly categorized as follows:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic process are common impurities. For instance, in syntheses involving nitrosation and reduction of naphthol derivatives, residual precursors could be present.[1][2]
-
By-products of the Synthesis: Side reactions can lead to the formation of structurally related impurities, such as isomers. The synthesis of related aminohydroxynaphthoic acids has shown the challenge of separating positional isomers, highlighting the need for highly selective analytical methods.[3][4]
-
Degradation Products: this compound may degrade over time due to factors like light, heat, or oxidation. Aminonaphthol derivatives are known to be sensitive to atmospheric oxidation.[5]
-
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product.
Analytical Methodologies for Purity Determination
A combination of analytical techniques is necessary to establish the purity of this compound comprehensively.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis due to its high resolution and sensitivity.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC mode for analyzing moderately polar compounds like this compound. A C18 or C8 column is typically employed.[6] The mobile phase often consists of an aqueous buffer (with an acid modifier like formic or phosphoric acid for better peak shape) and an organic solvent such as acetonitrile or methanol.[6][7][8] Gradient elution is often preferred for separating a wide range of impurities with different polarities.[6]
Protocol for RP-HPLC Purity Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry, with the wavelength selected based on the UV spectrum of this compound (e.g., 254 nm or 278 nm).[6]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) and filter through a 0.22 µm or 0.45 µm syringe filter before injection.[6]
Diagram of HPLC Workflow for Purity Analysis:
Caption: Workflow for HPLC Purity Analysis of this compound.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the chemical structure and can be used to identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can detect impurities with different chemical structures. While primarily qualitative for purity, quantitative NMR (qNMR) can be used for accurate purity determination against a certified reference standard.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the identity of the compound by identifying its functional groups. It can also be used to detect impurities with different functional groups.
-
UV-Visible Spectroscopy: This technique is used for quantitative analysis and to determine the optimal detection wavelength for HPLC.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of this compound. A sharp melting peak with a high enthalpy of fusion is indicative of high purity. The presence of impurities can lead to a broadened melting peak at a lower temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents or other volatile impurities.
Purity Specifications
In the absence of a dedicated monograph in major pharmacopeias, purity specifications for this compound are typically set by the manufacturer. Commercially available grades often have purities ranging from 95% to over 97%.[9][10] For pharmaceutical applications, a much higher purity is generally required.
| Parameter | Specification | Method |
| Appearance | White to off-white or brownish powder/crystal | Visual |
| Assay (by HPLC) | ≥ 99.0% | HPLC |
| Individual Impurity (by HPLC) | ≤ 0.1% | HPLC |
| Total Impurities (by HPLC) | ≤ 0.5% | HPLC |
| Loss on Drying | ≤ 0.5% | TGA |
| Residue on Ignition | ≤ 0.1% | Gravimetric |
| Heavy Metals | ≤ 10 ppm | ICP-MS or Colorimetric |
| Residual Solvents | As per ICH Q3C guidelines | GC-HS |
Logical Relationship of Analytical Techniques for Purity Assessment:
Caption: Interrelation of analytical methods for establishing the purity of this compound.
Conclusion
Establishing and adhering to stringent purity standards for this compound is a critical, non-negotiable aspect of its use in research and drug development. A multi-pronged analytical approach, spearheaded by high-performance liquid chromatography and supported by spectroscopic and thermal methods, is essential for a comprehensive characterization of the compound's purity profile. This ensures the integrity of subsequent research and the safety and efficacy of any resulting pharmaceutical products. Continuous monitoring and validation of these analytical methods are imperative to maintain the highest quality standards.
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Methodological & Application
Application Notes and Protocols for 4-Amino-1-hydroxy-2-naphthoic acid as a Novel Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of 4-Amino-1-hydroxy-2-naphthoic acid
In the dynamic landscape of biomedical research and drug development, the demand for novel fluorescent probes with unique photophysical properties and versatile conjugation capabilities is incessant. This compound emerges as a promising, yet underexplored, candidate in this arena. Its naphthalene core, substituted with both electron-donating amino and hydroxyl groups, suggests intriguing solvatochromic and fluorescent characteristics. While comprehensive characterization of this specific molecule is not extensively documented in publicly available literature, we can infer its potential by examining structurally related naphthalimide and naphthoic acid derivatives.[1][2][3] This guide, therefore, serves as a foundational document, providing a scientifically-grounded framework for researchers to harness the capabilities of this compound as a fluorescent marker. We will delve into its hypothesized properties, versatile conjugation chemistries, and detailed protocols for its application in labeling and imaging.
Hypothesized Photophysical Properties: A Scientifically-Informed Perspective
Derivatives of naphthalimide and naphthoic acid are known for their sensitivity to the local environment, often exhibiting changes in their fluorescence emission based on solvent polarity.[1][4] The presence of an amino group, in particular, is associated with green fluorescence in many 1,8-naphthalimide systems.[3] Furthermore, the hydroxyl group can participate in excited-state intramolecular proton transfer (ESIPT), a phenomenon that can lead to a large Stokes shift.[2] Based on these principles, we can project the following properties for this compound:
| Property | Hypothesized Characteristic | Rationale based on Analogous Compounds |
| Excitation Maximum (λex) | ~340-400 nm | Naphthalimide derivatives with amino group substitutions absorb in this range.[3][5] |
| Emission Maximum (λem) | ~450-550 nm | The combined effect of the amino and hydroxyl groups is likely to produce emission in the blue to green-yellow range, with potential for solvatochromic shifts.[1][2] |
| Stokes Shift | Moderate to Large | The potential for ESIPT due to the hydroxyl group could result in a significant separation between excitation and emission peaks.[2] |
| Quantum Yield (ΦF) | Environmentally Sensitive | The fluorescence quantum yield is expected to be highly dependent on the polarity of the local environment, a characteristic of many solvatochromic dyes.[1][6] |
| Photostability | Good | Naphthalene-based fluorophores generally exhibit good resistance to photobleaching.[7] |
Disclaimer: These properties are predictive and require experimental verification by the end-user. Initial spectroscopic analysis is a critical first step before proceeding with labeling applications.
Conjugation Chemistry: Leveraging Dual Functionality
A significant advantage of this compound is its dual functionality, possessing both a primary amine and a carboxylic acid group. This allows for versatile conjugation to a wide array of biomolecules through well-established chemical reactions.
Targeting Amines via the Carboxylic Acid Group
The carboxylic acid moiety can be activated to react with primary amines (e.g., lysine residues on proteins) using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). The addition of N-hydroxysuccinimide (NHS) or Sulfo-NHS stabilizes the active intermediate, increasing coupling efficiency.
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Application Notes & Protocols: The Strategic Use of 4-Amino-1-hydroxy-2-naphthoic Acid in the Synthesis of Azo Dyes
Abstract
Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, food, and biomedical research.[1][2] Their synthesis is predominantly achieved through a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][3] This document provides a comprehensive guide to the use of 4-amino-1-hydroxy-2-naphthoic acid as a key precursor in this synthesis. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yield synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical building block.
Introduction: The Significance of this compound
This compound is a multifunctional aromatic compound. Its structure is uniquely primed for azo dye synthesis due to the presence of three key functional groups on the naphthalene core:
-
A Primary Aromatic Amine (-NH₂): This group is the reactive site for diazotization, the essential first step to forming the electrophilic diazonium salt.[4][5]
-
A Hydroxyl Group (-OH): An electron-donating group that activates the aromatic ring system.
-
A Carboxylic Acid Group (-COOH): An electron-withdrawing group that can modify the final properties of the dye, such as its solubility and affinity for certain substrates (mordanting).
The strategic combination of these groups allows for the creation of complex, polyfunctional dyes with tunable colors and properties. The general synthetic route involves converting the amine into a diazonium group, which then acts as an electrophile, attacking a second, electron-rich aromatic compound (the coupling component) to form the characteristic azo linkage (-N=N-).[3][6]
Core Mechanistic Principles
A successful synthesis hinges on understanding and controlling two sequential reactions: Diazotization and Azo Coupling.
Diazotization: Formation of the Electrophile
Diazotization is the conversion of the primary amino group of this compound into a diazonium salt. This is achieved by reaction with nitrous acid (HNO₂).
Causality of Experimental Choices:
-
In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4][5]
-
Critical Temperature Control (0-5 °C): The resulting diazonium salt is highly reactive and unstable at room temperature.[6] It can decompose to release nitrogen gas, leading to unwanted side products and a lower yield. Maintaining a temperature between 0 and 5 °C throughout the reaction is paramount to ensure the stability of the diazonium intermediate.[1][4][6] Diazonium salts in their dry, solid state can be explosive and must always be kept in a cold aqueous solution.[1][4]
The overall diazotization reaction is as follows: Ar-NH₂ + NaNO₂ + 2 HCl → [Ar-N≡N]⁺Cl⁻ + NaCl + 2 H₂O
Azo Coupling: Formation of the Chromophore
The azo coupling is an electrophilic aromatic substitution reaction.[4] The positively charged terminal nitrogen of the diazonium salt acts as a potent electrophile, attacking an electron-rich coupling component, such as a phenol or an aromatic amine.
Causality of Experimental Choices:
-
pH Control for Nucleophilic Activation: The nucleophilicity of the coupling component is highly pH-dependent.
-
For Phenolic Coupling Components (e.g., 2-Naphthol): The reaction is conducted under mild alkaline conditions (pH 8-10). This deprotonates the hydroxyl group to form a phenoxide ion (-O⁻), which is a much stronger activating group and a more potent nucleophile than the neutral -OH group.[6][7]
-
For Amine Coupling Components (e.g., Aniline): The reaction is run in weakly acidic conditions (pH 4-5). This ensures that while the diazotizing acid is neutralized, there is not enough free amine to form an unreactive protonated species (-NH₃⁺).
-
-
Position of Coupling: The incoming diazonium group will typically add to the para position of the activating group on the coupling component. If the para position is blocked, it will add to an available ortho position.
The combination of the extended conjugated systems linked by the azo group forms the chromophore responsible for the dye's vibrant color. The specific color is determined by the electronic properties of the substituents on both the diazonium salt and the coupling component.[6]
Visualization of the Synthetic Pathway
The following diagrams illustrate the chemical transformation and the overall experimental process.
Caption: Chemical reaction pathway for azo dye synthesis.
Caption: General experimental workflow for azo dye synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative red-orange azo dye by coupling diazotized this compound with 2-naphthol.
Safety Precautions:
-
This experiment must be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, nitrile gloves) is mandatory.
-
Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive.[8][9] Sodium nitrite is an oxidizer and is toxic if swallowed.[8]
-
Crucially, diazonium salts are potentially explosive in a dry state and must always be kept in a cold aqueous solution and used immediately after preparation. [1][4]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Role |
| This compound | 203.19 | 5.0 | Amine Precursor |
| Concentrated HCl (~37%) | 36.46 | ~25 | Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.2 | Diazotizing Agent |
| 2-Naphthol | 144.17 | 5.0 | Coupling Component |
| Sodium Hydroxide (NaOH) | 40.00 | ~15 | Base for Coupling |
| Deionized Water, Ice | - | - | Solvent, Coolant |
| Starch-iodide paper | - | - | Indicator |
Step-by-Step Methodology
Part A: Diazotization of this compound
-
Prepare Amine Solution: In a 250 mL beaker, create a slurry of 1.02 g (5.0 mmol) of this compound in 50 mL of deionized water.
-
Add 2.5 mL of concentrated HCl and stir. The solid will dissolve to form the amine hydrochloride salt.
-
Place the beaker in a large ice-water bath and stir continuously until the solution temperature drops to 0-5 °C.
Part B: Prepare Nitrite Solution
-
In a separate 50 mL beaker, dissolve 0.36 g (5.2 mmol) of sodium nitrite in 10 mL of cold deionized water. Keep this solution in the ice bath.
Part C: The Diazotization Reaction
-
Using a Pasteur pipette, add the cold sodium nitrite solution dropwise to the stirring amine solution over 10-15 minutes.
-
Causality: A slow addition rate is critical to maintain the temperature below 5 °C and prevent a dangerous buildup of nitrous acid.
-
-
After the addition is complete, continue stirring in the ice bath for 10 minutes.
-
Verify the completion of the reaction by testing for a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of nitrous acid and a complete reaction.[10] The resulting cold solution contains the diazonium salt and should be used immediately.
Part D: Preparation of the Coupling Solution
-
In a 400 mL beaker, dissolve 0.72 g (5.0 mmol) of 2-naphthol in 40 mL of a 1.5 M NaOH solution.
-
Cool this solution thoroughly in an ice-water bath with stirring.
Part E: The Azo Coupling Reaction
-
Slowly and with vigorous stirring , add the freshly prepared, cold diazonium salt solution (from Part C) to the cold 2-naphthol solution (from Part D).
-
A deeply colored precipitate of the azo dye should form instantly.[1][6]
-
Continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the coupling reaction goes to completion.[1]
Part F: Isolation and Purification
-
Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with three portions of 50 mL cold deionized water to remove any unreacted salts or base.
-
Allow the product to air-dry on the filter paper for 20 minutes, then transfer it to a watch glass to dry completely. Do not heat the crude product on a hot plate.
Characterization of the Synthesized Dye
To confirm the identity and purity of the final product, several analytical techniques can be employed:
-
FT-IR Spectroscopy: The infrared spectrum should show a characteristic peak for the N=N azo stretch (typically weak, around 1450-1500 cm⁻¹), the disappearance of the primary amine N-H stretches from the starting material, and the presence of broad -OH stretches from the naphthol and carboxylic acid moieties.[11]
-
UV-Visible Spectroscopy: Dissolving a small sample in a suitable solvent (e.g., ethanol or DMSO) and recording its UV-Vis spectrum will reveal the maximum wavelength of absorption (λmax), which quantitatively corresponds to the perceived color of the dye.[12]
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to confirm the final aromatic structure by analyzing the chemical shifts and coupling patterns of the protons on the naphthalene rings.
-
Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the final product against the starting materials.[2]
Conclusion
The synthesis of azo dyes using this compound is a classic yet powerful example of electrophilic aromatic substitution. By carefully controlling key parameters—most notably temperature during diazotization and pH during coupling—researchers can reliably produce a wide array of complex and vibrant dyes. The protocols and mechanistic insights provided herein serve as a robust foundation for professionals in chemistry and drug development to explore the vast synthetic potential of this versatile precursor.
References
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
The microscale synthesis of azo dyes | Class experiment. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2017, October 21). Retrieved from [Link]
-
Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). Retrieved from [Link]
-
This compound | CAS#:13065-87-7. (2025, September 13). Chemsrc. Retrieved from [Link]
-
Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018, December 17). Journal of Biochemical Technology. Retrieved from [Link]
-
Synthesis, Characterization and Analytical Study of New Azo Dye. (2022, July). University of Basrah. Retrieved from [Link]
-
Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (n.d.). Retrieved from [Link]
-
Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. (2021, September 25). International Journal of Drug Delivery Technology. Retrieved from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid | CAS No: 13065-87-7. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Evans Blue. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018, July 31). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). (2023, July 14). National Institutes of Health (NIH). Retrieved from [Link]
- Process for diazotization and coupling. (n.d.). Google Patents.
-
Selectivity of diazo-coupling with p-amino phenol. (2019, December 25). Chemistry Stack Exchange. Retrieved from [Link]
-
Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Application Note & Protocol: A Robust HPLC-UV Method for the Analysis of 4-Amino-1-hydroxy-2-naphthoic Acid and Its Process-Related Derivatives
Abstract
This document provides a comprehensive guide to the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-1-hydroxy-2-naphthoic acid and its potential derivatives or process-related impurities. As a critical intermediate in the synthesis of more complex molecules, ensuring the purity and quality of this compound is paramount. This application note details a gradient HPLC method using UV detection, explains the scientific rationale behind the methodological choices, and provides a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
This compound is a substituted naphthalene derivative possessing multiple functional groups: a carboxylic acid, a hydroxyl group, and an aromatic amine. This trifunctional nature makes it a versatile chemical building block but also presents an analytical challenge. Its polarity is highly dependent on pH, and it possesses a strong chromophore, making it well-suited for HPLC with UV detection.
In pharmaceutical development and manufacturing, a reliable analytical method is essential to monitor reaction progress, quantify the active pharmaceutical ingredient (API) or intermediate, and identify and quantify any impurities.[1][2] High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3] This guide is designed for researchers and quality control analysts requiring a validated, trustworthy method for this class of compounds.
Principle of the Chromatographic Method
The method described herein is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Causality Behind the Choice: Reversed-phase chromatography is the logical choice for separating this compound and its derivatives. The core naphthalene structure is hydrophobic and will interact strongly with a non-polar stationary phase (like C18).[4][5][6] The polar functional groups (-COOH, -OH, -NH2) provide handles to fine-tune the retention and selectivity by manipulating the mobile phase. A polar, aqueous-organic mobile phase is used, and by adjusting its composition and pH, we can control the elution of the analyte and its related substances.
The key to a successful separation lies in controlling the ionization state of the analyte's functional groups.
-
Amino Group (-NH₂): This is basic. At a low pH (e.g., below its pKa), it will be protonated (-NH₃⁺), making the molecule more polar and eluting earlier.
-
Carboxylic Acid Group (-COOH): This is acidic. At a low pH (e.g., below its pKa), its ionization will be suppressed, making it non-ionized and more hydrophobic, thus increasing its retention.
By setting the mobile phase pH to an acidic value (e.g., pH 2.5-3.5), we achieve a desirable state for reversed-phase separation: the amine is protonated, but the carboxylic acid's ionization is suppressed. This balance provides good retention on a C18 column and promotes sharp, symmetrical peak shapes. An ion-pairing agent is generally not necessary but could be explored if peak shape is poor.[7][8]
HPLC Method Development and Optimization Workflow
Developing a robust HPLC method is a systematic process. The following diagram and explanation outline the decision-making logic employed to arrive at the final recommended conditions. This approach ensures the final method is both selective and stable.
Caption: Workflow for HPLC method development and validation.
Detailed Application Protocol
This protocol is a validated starting point for the analysis. Analysts should verify performance on their own instrumentation.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array (DAD) or UV-Vis Detector.
-
Data System: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).
-
Analytical Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm (or equivalent L1 packing).
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), purified water (18.2 MΩ·cm), potassium phosphate monobasic, and phosphoric acid.
-
Reference Standard: Well-characterized this compound.
Chromatographic Conditions
The following parameters should be programmed into the HPLC system.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm (or analyte-specific λmax) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Weigh and dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm nylon filter before use.[6]
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix well.
-
Sample Preparation: Prepare sample solutions at a target concentration of 50 µg/mL in diluent. Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
Analysis Workflow
Caption: Step-by-step experimental analysis workflow.
System Suitability and Method Validation
For the method to be considered trustworthy and reliable for routine use, it must first pass a System Suitability Test (SST) and then be formally validated.
System Suitability Test (SST)
Before any sample analysis, the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution. The calculated parameters must meet the acceptance criteria outlined below.
| SST Parameter | Acceptance Criteria | Rationale |
| Peak Area %RSD | ≤ 2.0% | Ensures injection precision and system stability.[9] |
| Retention Time %RSD | ≤ 1.0% | Demonstrates stable pump performance and column equilibration. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency and resolving power of the column. |
Method Validation Framework (per ICH Q2(R2))
A full validation of this method is required to demonstrate it is fit for its intended purpose.[10] The validation protocol must define the experiments and acceptance criteria for the following performance characteristics.[11][12]
| Validation Parameter | Objective |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of expected components (impurities, degradation products, etc.). Achieved via peak purity analysis (DAD) and analysis of stressed samples.[13] |
| Linearity | Establish a linear relationship between analyte concentration and detector response over a specified range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determine the closeness of the measured value to the true value. Assessed by analyzing samples with known amounts of spiked analyte (e.g., at 80%, 100%, 120% of target). Recovery should be within 98.0% - 102.0%.[13] |
| Precision | Repeatability: Agreement between results from multiple preparations on the same day (%RSD ≤ 2.0%).Intermediate Precision: Agreement between results from different days, analysts, or equipment (%RSD ≤ 2.0%).[9] |
| Range | The concentration interval where the method is shown to be accurate, precise, and linear. This is confirmed by the linearity and accuracy data.[11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min). |
Conclusion
The RP-HPLC method detailed in this application note provides a robust, selective, and reliable means for the analysis of this compound and its related substances. The systematic approach to method development ensures good chromatographic performance, while the outlined validation framework provides the necessary pathway to establish the method's trustworthiness for use in regulated quality control and drug development environments.
References
-
Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis. [Link]
-
Separation of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies. [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Pharmaguideline. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). Acta Scientific. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Pharma's Almanac. [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5). ResearchGate. [Link]
-
HPLC Method Development and Validation Process of Drug Analysis and Applications - ijarsct. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. (2023, December 11). World Journal of Pharmaceutical and Medical Research. [Link]
-
Various Criteria in Development & Validation of HPLC Analytical Methods: -Review - Impactfactor. (n.d.). Impact Factor. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). International Council for Harmonisation. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). SIELC Technologies. [Link]
-
Separation of Aromatic Amines by Reversed-Phase Chromatography. - ACS Publications. (n.d.). ACS Publications. [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Periodica Polytechnica Chemical Engineering. [Link]
-
Electronic Supporting Information Biocatalytic CO2 fixation initiates selective oxidative cracking of 1-naphthol under ambient conditions - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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Title: Strategies for the Derivatization of 4-Amino-1-hydroxy-2-naphthoic Acid for Enhanced Analytical Detection
An Application Guide by a Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the chemical derivatization of 4-Amino-1-hydroxy-2-naphthoic acid for sensitive and robust quantitative analysis. Direct analysis of this molecule is often hampered by its high polarity, leading to poor retention in reversed-phase chromatography, and its modest native spectroscopic properties, resulting in insufficient sensitivity for trace-level detection. We present detailed, field-proven protocols for pre-column derivatization targeting the primary amine and phenolic hydroxyl functional groups, enabling highly sensitive detection by High-Performance Liquid Chromatography (HPLC) with both fluorescence and UV detectors. The causality behind reagent selection, reaction optimization, and chromatographic separation is explained to empower researchers to adapt these methods to their specific analytical challenges.
Introduction: The Analytical Challenge
This compound is a naphthalene derivative featuring three key functional groups: a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and a carboxylic acid (-COOH).[1][2] This trifunctional nature makes it a highly polar analyte, which complicates its separation and detection.
Key Analytical Hurdles:
-
Poor Chromatographic Retention: The high polarity of the molecule leads to minimal retention on standard reversed-phase HPLC columns (e.g., C18, C8), often causing it to elute in or near the solvent front, where matrix interference is most pronounced.
-
Low Native Sensitivity: While the naphthalene ring system provides some UV absorbance, it may be insufficient for quantifying low concentrations in complex matrices like biological fluids or environmental samples.
-
Matrix Effects: Co-elution with endogenous compounds can suppress the analyte signal, particularly in mass spectrometry, or interfere with peak integration in UV and fluorescence detection.
Chemical derivatization addresses these challenges by covalently attaching a "tag" to the analyte. This process can dramatically improve analytical performance by:
-
Increasing Hydrophobicity: Enhancing retention and improving separation efficiency on reversed-phase columns.
-
Introducing a Sensitive Moiety: Adding a potent chromophore for UV detection or a fluorophore for highly sensitive fluorescence detection.[3]
-
Improving Selectivity: The choice of derivatizing agent and detection method can provide high selectivity for the analyte of interest.[3]
This guide focuses on two robust pre-column derivatization strategies, selected for their reliability, high reaction yield, and the stability of the resulting derivatives.
Derivatization Strategy: A Logic-Driven Approach
The selection of a derivatization strategy is dictated by the available instrumentation and the required level of sensitivity. The primary amine group is the most common target for derivatization due to its high nucleophilicity.[4][5] However, the phenolic hydroxyl group is also a viable reaction site.
The overall analytical workflow follows a clear, structured path designed for reproducibility and accuracy.
Sources
Application Notes and Protocols for the Use of 4-Amino-1-hydroxy-2-naphthoic Acid in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metal Ion Detection
The precise detection and quantification of metal ions are paramount in fields ranging from environmental science and toxicology to pharmacology and clinical diagnostics.[1] Metal ions are fundamental to countless biological processes, acting as cofactors for enzymes and stabilizing macromolecular structures. However, imbalances in metal ion homeostasis, or exposure to toxic heavy metals, can lead to severe cellular dysfunction and a variety of diseases.[1] Consequently, the development of sensitive, selective, and rapid methods for detecting metal ions is a significant scientific endeavor.[2]
Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time, non-invasive monitoring in biological systems.[3] These sensors are designed to exhibit a change in their fluorescent properties upon binding to a specific metal ion, providing a direct optical signal for detection and quantification.[3] This document provides a detailed guide to the application of 4-Amino-1-hydroxy-2-naphthoic acid as a promising fluorescent chemosensor for the detection of heavy metal ions. While direct literature on this specific molecule is emerging, the protocols and principles outlined herein are based on robust data from its close structural analog, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, and provide a strong foundation for its application.[4][5]
Physicochemical Properties and Sensing Mechanism
This compound is a naphthalene-based organic compound featuring three key functional groups: an amino group (-NH2), a hydroxyl group (-OH), and a carboxylic acid group (-COOH). This specific arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (carboxyl) groups on the aromatic naphthalene core is anticipated to bestow favorable photophysical properties for fluorescent sensing.
The proposed sensing mechanism is based on the principle of fluorescence quenching . In its free state, the molecule is expected to exhibit native fluorescence when excited with an appropriate wavelength of light. The amino and hydroxyl groups serve as potent coordination sites for metal ions. Upon binding of a heavy metal ion, a stable chelate complex is formed. This interaction can lead to a "turn-off" response, where the fluorescence intensity is significantly decreased.[5]
Several processes can contribute to this quenching phenomenon:
-
Photoinduced Electron Transfer (PET): The bound metal ion can act as an electron acceptor, facilitating the transfer of an electron from the excited fluorophore, leading to non-radiative decay.
-
Energy Transfer: The metal ion, if it has appropriate energy levels, can accept energy from the excited fluorophore, again preventing the emission of a photon.
-
Heavy Atom Effect: Paramagnetic metal ions, in particular, can promote intersystem crossing from the excited singlet state to the triplet state, which deactivates via non-radiative pathways, thus quenching fluorescence.
Based on studies with the closely related 4-amino-3-hydroxynaphthalene-1-sulfonic acid, this compound is proposed as a selective "turn-off" sensor for heavy metal ions such as Chromium(VI), Lead(II), and Cadmium(II) .[4][5]
Diagram 1: Proposed Sensing Mechanism
This diagram illustrates the "turn-off" fluorescence mechanism. The sensor molecule, this compound, fluoresces in its unbound state. Upon chelation with a target heavy metal ion, the fluorescence is quenched.
Caption: Workflow for metal ion detection using the fluorescent sensor.
-
Preparation of Sensor Working Solution:
-
Dilute the 1 mM Sensor Stock Solution in the HEPES buffer to the desired final concentration (e.g., 10 µM). The optimal concentration should be determined experimentally but 10 µM is a good starting point.
-
-
Assay Setup:
-
Using a black, clear-bottom 96-well microplate, add the sensor working solution to each well.
-
Add varying volumes of the metal ion stock solutions (or their serial dilutions) to the wells to achieve a range of final concentrations.
-
Include a "blank" well containing only the sensor working solution and buffer (no metal ion).
-
Ensure the final volume in each well is consistent (e.g., 200 µL) by adding the appropriate volume of buffer.
-
-
Incubation:
-
Incubate the microplate at room temperature for approximately 5-10 minutes, protected from light. The optimal incubation time should be determined via a kinetic study.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence microplate reader or a spectrofluorometer.
-
The excitation (λex) and emission (λem) wavelengths must be determined experimentally by scanning the spectrum of the free sensor. Based on the naphthalene core, excitation is expected in the UV-A range (e.g., 330-360 nm) and emission in the blue-green region (e.g., 390-450 nm). [4][5]
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Plot the fluorescence intensity (or the quenching efficiency, (F0-F)/F0) against the concentration of the metal ion.
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve in the linear range.
-
PART 3: Selectivity and Competition Experiments
Rationale: A crucial characteristic of a good sensor is its selectivity for the target analyte over other potentially interfering ions. This protocol assesses this selectivity.
-
Prepare a solution of the sensor (e.g., 10 µM) and the target metal ion at a concentration that produces significant quenching (e.g., 2 equivalents).
-
To this solution, add a series of other, potentially interfering metal ions (e.g., Na+, K+, Ca2+, Mg2+, Zn2+, Fe3+, Co2+, Ni2+, Cu2+) at the same or higher concentration (e.g., 10 equivalents).
-
Measure the fluorescence intensity after each addition.
-
A highly selective sensor will show no significant change in fluorescence upon the addition of interfering ions.
Trustworthiness and Self-Validation
-
Positive and Negative Controls: Always include a "no metal" blank (negative control) to establish the baseline fluorescence (F0). A sample with a known concentration of the target metal ion should be used as a positive control to ensure the assay is performing as expected.
-
Calibration Curve: A standard calibration curve must be generated for each experimental run to ensure linearity and accuracy.
-
Reagent Purity: The use of high-purity solvents, salts, and ultrapure water is critical to avoid background contamination which could interfere with the assay.
-
Instrument Calibration: Ensure the spectrofluorometer or plate reader is properly calibrated and maintained.
Conclusion and Future Perspectives
This compound presents a promising scaffold for the development of a selective and sensitive fluorescent chemosensor for heavy metal ions. The protocols detailed in this guide, derived from closely related and well-characterized systems, provide a comprehensive framework for its validation and application. Researchers are encouraged to perform initial optimization experiments to determine the ideal sensor concentration, buffer conditions, and excitation/emission wavelengths for their specific instrumentation and sample matrices. The inherent simplicity and high sensitivity of this fluorescence-based detection method offer significant advantages for applications in environmental monitoring, industrial process control, and biomedical research.
References
-
Chemical Communications. (n.d.). Development of off–on fluorescent probes for heavy and transition metal ions. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fluorescence Probes to Detect Transition Metal ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly sensitive detection of Cr(VI), Pb(II) and Cd(II) ions by a new fluorescent sensor based on 4-amino-3-hydroxynaphthalene sulfonic acid-doped polypyrrole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New transition metal(II) complexes with naphthoate and aminoguanidine-based ligands: a combined spectroscopic and theoretical study with its applications. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. Retrieved from [Link]
-
ResearchGate. (n.d.). New fluorescent metal receptors based on 4,4′-carbonyl bis(carbamoylbenzoic) acid analogues with naphthalene fluorophore. Retrieved from [Link]
-
MDPI. (n.d.). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Retrieved from [Link]
-
ResearchGate. (n.d.). “Turn-off” 4-amino-3-hydroxynaphtalenesulfonic acid dimer fluorescence: A novel multi-response probe electrochemically generated on the ITO surface for metal ion detection. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Analytical Application of Aminohydroxamic Acids. Retrieved from [Link]
-
Sci-Hub. (n.d.). 402. Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”). Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 198. Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Naphthoylhydrazones: coordination to metal ions and biological screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic amino acid–metal ion interactions: comparative effects of alkali and Zn on acidity and coordination behavior via QM studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Transition metal amino acid complexes. Retrieved from [Link]
-
SciELO. (n.d.). NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-naphthoic acid. Retrieved from [Link]
-
Patsnap. (n.d.). Applications of ammonium hydroxide in analytical chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzohydroxamic acid and its applications. Retrieved from [Link]
Sources
Application Note: A Detailed Protocol for the Fluorescence Spectroscopy of 4-Amino-1-hydroxy-2-naphthoic acid
Introduction
4-Amino-1-hydroxy-2-naphthoic acid (AHNA) is an aromatic molecule with a naphthalene core functionalized with amino, hydroxyl, and carboxylic acid groups. This substitution pattern suggests the potential for interesting photophysical properties, including fluorescence, which could be sensitive to the local microenvironment. While specific fluorescence data for AHNA is not extensively documented in peer-reviewed literature, its structural similarity to other fluorescent naphthoic acid and naphthalimide derivatives allows for the development of a robust experimental framework for its characterization. This application note provides a detailed, adaptable protocol for the fluorescence spectroscopy of AHNA, intended for researchers in materials science, analytical chemistry, and drug development.
The core hypothesis underpinning this protocol is that AHNA will exhibit fluorescence influenced by solvent polarity and pH, a phenomenon common to aromatic molecules with electron-donating (amino, hydroxyl) and electron-withdrawing (carboxylic acid) groups.[1][2][3] The presence of both a proton-donating (hydroxyl) and a proton-accepting (carboxylic acid) group in close proximity also suggests the possibility of excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift and dual emission, although this is not always observed in similar structures.[4][5][6] This guide will, therefore, not only outline the steps for acquiring fluorescence spectra but also provide a pathway to investigate these environmentally sensitive properties.
Materials and Instrumentation
Reagents
-
This compound (AHNA)
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, deionized water)
-
Buffers of varying pH (e.g., citrate, phosphate, borate)
-
A suitable fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Instrumentation
-
Spectrofluorometer equipped with:
-
Xenon lamp source
-
Excitation and emission monochromators
-
Photomultiplier tube (PMT) detector
-
-
UV-Vis Spectrophotometer
-
pH meter
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Experimental Protocols
Part 1: Sample Preparation
The accurate preparation of AHNA solutions is critical for obtaining reproducible fluorescence data. Due to the presence of both acidic and basic functional groups, the solubility of AHNA can vary significantly with the solvent and pH.
Protocol 1: Stock Solution Preparation
-
Accurately weigh a small amount of AHNA (e.g., 1-5 mg) using an analytical balance.
-
Dissolve the AHNA in a minimal amount of a suitable organic solvent in which it is readily soluble (e.g., DMSO or ethanol) in a volumetric flask (e.g., 10 mL or 25 mL).
-
Once fully dissolved, bring the solution to the final volume with the same solvent to create a concentrated stock solution (e.g., 1 mM).
-
Store the stock solution in the dark, preferably at low temperatures, to minimize photodegradation.
Protocol 2: Working Solution Preparation
-
From the stock solution, prepare a series of working solutions in the desired solvents (e.g., cyclohexane, acetonitrile, water).
-
To minimize inner filter effects, the absorbance of the working solutions at the excitation wavelength should be kept below 0.1.[7] This typically corresponds to concentrations in the low micromolar range.
-
For pH-dependent studies, add a small aliquot of the organic stock solution to a series of buffered aqueous solutions of known pH. Ensure the final concentration of the organic solvent from the stock is minimal (e.g., <1%) to avoid significant changes in the solvent properties of the aqueous buffer.
Part 2: Instrument Setup and Calibration
Proper instrument setup and calibration are essential for acquiring accurate and comparable fluorescence data.
**dot
Caption: Workflow for spectrofluorometer setup.
Protocol 3: Instrument Configuration
-
Turn on the spectrofluorometer and allow the xenon lamp to warm up for at least 30 minutes to ensure a stable output.
-
Launch the instrument control software.
-
Perform a wavelength accuracy calibration according to the manufacturer's instructions.
-
Set the excitation and emission slit widths. A good starting point is 5 nm for both. Narrower slits provide better resolution but lower signal-to-noise, while wider slits increase sensitivity at the cost of spectral detail.
-
Set the scan speed (e.g., 120 nm/min) and the PMT voltage. The PMT voltage should be optimized to maximize the signal without saturating the detector.
-
Place a cuvette containing the pure solvent (blank) in the sample holder.
-
Acquire a blank spectrum to identify any background signals, such as Raman scattering from the solvent.
Part 3: Data Acquisition
Protocol 4: Determination of Excitation and Emission Maxima
-
Based on the UV-Vis absorption spectrum of AHNA, set the emission monochromator to a wavelength slightly longer than the longest wavelength absorption maximum.
-
Scan the excitation monochromator across a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λex).
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator from a wavelength just above the excitation wavelength to the near-infrared region to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).
**dot
Caption: Pipeline for acquiring fluorescence spectra.
Protocol 5: Investigating Solvatochromism
-
Prepare working solutions of AHNA in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol).
-
For each solution, record the excitation and emission spectra as described in Protocol 4.
-
Normalize the emission spectra to the peak intensity for comparison.
-
Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., the Lippert-Mataga parameter). A linear correlation suggests a significant change in the dipole moment of AHNA upon excitation.
Protocol 6: pH Dependence Studies
-
Prepare a series of buffered aqueous working solutions of AHNA across a wide pH range (e.g., pH 2 to pH 12).
-
Record the emission spectrum for each solution at a constant excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of pH. This can be used to determine the pKa values of the amino and hydroxyl groups in the excited state.
Data Analysis and Expected Results
The fluorescence properties of AHNA are expected to be highly dependent on its environment. The following table summarizes hypothetical data based on the known behavior of similar naphthalimide and naphthoic acid derivatives.[1][4]
| Solvent | Polarity Index | Expected λex (nm) | Expected λem (nm) | Expected Stokes Shift (cm⁻¹) | Expected Quantum Yield (ΦF) |
| Cyclohexane | 0.2 | ~350 | ~420 | ~4900 | High |
| Toluene | 2.4 | ~355 | ~450 | ~6500 | Moderate-High |
| Acetonitrile | 5.8 | ~360 | ~480 | ~8000 | Moderate |
| Ethanol | 4.3 | ~365 | ~510 | ~9200 | Low-Moderate |
| Water | 10.2 | ~370 | ~540 | ~10500 | Low |
Note: These are estimated values and must be determined experimentally. The Stokes shift is calculated as: Δν̃ = (1/λex - 1/λem) * 10⁷ (in cm⁻¹)
Troubleshooting
-
Low Signal: Increase the concentration of AHNA (while keeping absorbance < 0.1), widen the slit widths, or increase the PMT voltage.
-
Signal Saturation: Decrease the concentration, narrow the slit widths, or lower the PMT voltage.
-
Inner Filter Effect: If a plot of fluorescence intensity versus concentration is not linear, the inner filter effect may be present. Dilute the samples further.
-
Photobleaching: If the fluorescence intensity decreases over time during measurement, the sample may be photobleaching. Reduce the excitation intensity or the exposure time.
Conclusion
This application note provides a comprehensive and adaptable protocol for the detailed characterization of the fluorescence properties of this compound. By systematically investigating the effects of solvent polarity and pH, researchers can gain valuable insights into the photophysics of this molecule, including potential solvatochromism and excited-state intramolecular proton transfer. The methodologies outlined herein are designed to ensure scientific rigor and data reproducibility, providing a solid foundation for further studies into the applications of AHNA as a fluorescent probe in various scientific and industrial fields.
References
-
Wang, L., Fujii, M., Yamaji, M., & Okamoto, H. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319-1328. [Link]
-
Eltaboni, F., Abdelsalam, M., & Baaiu, B. S. (2023). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. The Scientific Journal of University of Benghazi, 35(2), 145-151. [Link]
-
Mishra, H., Maheshwary, S., Tripathi, H. B., & Sathyamurthy, N. (2005). An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid. The Journal of Physical Chemistry A, 109(12), 2746–2754. [Link]
-
Sahoo, D., Adhikary, T., Chowdhury, P., Roy, S. C., & Chakravorti, S. (2008). Understanding the photophysics of 4-nitro-1-hydroxy-2-naphthoic acid: A controlled excited state proton transfer. Chemical Physics, 352(1-3), 175-184. [Link]
-
Demchenko, A. P. (2020). Proton transfer reactions: From photochemistry to biochemistry and bioenergetics. Biophysical Chemistry, 260, 106354. [Link]
-
Ware, W. R., Shukla, P. R., Sullivan, P. J., & Bremphis, R. V. (1971). Intramolecular Proton Transfer in the Excited Singlet State of 3-Hydroxy-2-naphthoic Acid. The Journal of Chemical Physics, 55(8), 4048–4052. [Link]
-
Doğan, F., Kaya, İ., Bilici, A., & Yıldırım, M. (2015). Chemical oxidative polymerization, optical, electrochemical and kinetic studies of 8-amino-2-naphthol. Journal of Molecular Structure, 1098, 34-42. [Link]
-
Kaya, İ., & Doğan, F. (2023). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Journal of Applied Polymer Science, 140(35), e54021. [Link]
Sources
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.st [sci-hub.st]
- 5. Sci-Hub. Intramolecular Proton Transfer in the Excited Singlet State of 3-Hydroxy-2-naphthoic Acid / The Journal of Chemical Physics, 1971 [sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Proton transfer reactions: From photochemistry to biochemistry and bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Fluorescent Probes with 4-Amino-1-hydroxy-2-naphthoic Acid
Introduction: The Naphthalene Scaffold as a Privileged Fluorophore
The development of novel fluorescent probes is a cornerstone of modern chemical biology, diagnostics, and drug discovery. These molecular tools allow for the real-time visualization and quantification of specific analytes within complex biological systems. The naphthalene core, a simple bicyclic aromatic hydrocarbon, serves as an excellent foundational scaffold for fluorescent probes due to its inherent photophysical properties, including a high fluorescence quantum yield and good photostability. Its rigid planar structure is also amenable to chemical modification, allowing for the fine-tuning of its spectral properties and the introduction of specific analyte-binding moieties.
This guide focuses on 4-Amino-1-hydroxy-2-naphthoic acid , a versatile and highly functionalized naphthalene derivative, as a precursor for the rational design of new fluorescent sensors. The strategic placement of three key functional groups—an amino group for derivatization, a hydroxyl group for chelation and environmental sensing, and a carboxylic acid group for conjugation or modulating solubility—makes this molecule an ideal starting point for creating sophisticated probes. We will explore the principles behind its use, from the synthesis of novel Schiff base derivatives to their application in analyte detection and cellular imaging.
The central principle of probe design discussed herein is the "fluorophore-receptor" model. The this compound derivative will serve as the signaling fluorophore, while a chemically linked receptor moiety will provide selectivity for the target analyte. The binding event between the receptor and the analyte induces a conformational or electronic change in the fluorophore, leading to a measurable change in the fluorescence signal, often through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or inhibition of C=N isomerization.[1]
Part I: Synthesis of Fluorescent Probes from the Precursor
The primary amino group on the this compound scaffold is a prime target for derivatization. A robust and widely used method for creating fluorescent chemosensors is the formation of a Schiff base through the condensation of an amine with an aldehyde. This reaction creates an imine (C=N) bond, which can play a crucial role in fluorescence modulation. The resulting Schiff base, particularly with the adjacent hydroxyl group, often forms an effective chelation site for metal ions.
Experimental Protocol 1: Synthesis of a Schiff Base Probe for Metal Ion Detection
This protocol details the synthesis of a novel fluorescent probe via the condensation of this compound with a selected aldehyde, such as 2-hydroxy-1-naphthaldehyde. The resulting Schiff base is designed to act as a selective "turn-on" fluorescent sensor for specific metal ions like Al³⁺.
Causality Behind the Design: The formation of the Schiff base often results in a molecule with low intrinsic fluorescence due to efficient C=N isomerization, which provides a non-radiative decay pathway for the excited state. Upon coordination with a metal ion like Al³⁺, this C=N bond is rigidified, inhibiting isomerization.[1][2] This blockage of the non-radiative pathway forces the molecule to relax through fluorescence emission, leading to a significant "turn-on" signal.
Materials and Reagents:
-
2-hydroxy-1-naphthaldehyde (or other selected aldehyde)
-
Absolute Ethanol (Anhydrous)
-
Glacial Acetic Acid (as catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved. To this solution, add 1.0 mmol of 2-hydroxy-1-naphthaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic attack of the amine on the aldehyde's carbonyl carbon.
-
Refluxing the Mixture: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The formation of a solid precipitate indicates product formation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold ethanol to remove any unreacted starting materials.
-
Drying and Storage: Dry the purified solid product under vacuum. Store the final probe in a desiccator, protected from light, at 4°C.
-
Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Caption: Workflow for the synthesis of a Schiff base fluorescent probe.
Part II: Photophysical Characterization
Before applying a newly synthesized probe, its fundamental photophysical properties must be determined. This characterization provides the basis for understanding its behavior and optimizing its performance in analytical assays.
Protocol 2: Determining Key Photophysical Properties
This protocol outlines the standard procedures for measuring the absorption spectrum, emission spectrum, Stokes shift, and fluorescence quantum yield of the synthesized probe.
Rationale for Solvent Choice: The photophysical properties of naphthalene derivatives can be highly sensitive to the polarity of their environment.[6][7] Therefore, characterization should be performed in a range of solvents, from nonpolar (e.g., Dioxane) to polar aprotic (e.g., DMSO) and polar protic (e.g., Ethanol, buffered aqueous solutions), to fully understand the probe's behavior. For biological applications, characterization in a physiologically relevant buffer (e.g., HEPES or PBS, pH 7.4) is critical.[8][9]
Materials and Instrumentation:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., DMSO, Ethanol, HEPES buffer)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference standard for quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the probe in a suitable solvent like DMSO. This ensures solubility and allows for accurate dilution into various experimental media.
-
Absorption Spectroscopy:
-
Dilute the stock solution into the solvent of choice to a final concentration of ~10 µM.
-
Record the absorption spectrum using a UV-Vis spectrophotometer from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Using the same ~10 µM solution, record the fluorescence emission spectrum in a spectrofluorometer.
-
Set the excitation wavelength (λ_ex) to the determined λ_abs.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em - λ_abs.
-
Quantum Yield (Φ) Determination:
-
Use the comparative method with a known standard (e.g., Quinine sulfate).
-
Measure the absorbance of both the probe and the standard at the same excitation wavelength, ensuring the absorbance is below 0.05 to minimize inner filter effects.
-
Measure the integrated fluorescence intensity of both the probe and the standard.
-
Calculate the quantum yield using the following equation: Φ_probe = Φ_std * (I_probe / I_std) * (A_std / A_probe) * (η_probe² / η_std²) (Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.)
-
Expected Photophysical Properties
The following table summarizes representative data for naphthalene-based Schiff base probes, which are expected to be analogous to those derived from this compound.
| Property | Expected Value/Range | Analyte Example | Reference |
| Excitation Wavelength (λ_ex) | 370 - 450 nm | Metal Ions | [5] |
| Emission Wavelength (λ_em) | 430 - 550 nm | Metal Ions | [5][10] |
| Stokes Shift | 60 - 150 nm | Metal Ions | [5] |
| Quantum Yield (Φ_free) | < 0.05 (low) | - | [1] |
| Quantum Yield (Φ_bound) | 0.1 - 0.6 (analyte-dependent) | Al³⁺ | [1][2] |
Part III: Application Protocols
Once characterized, the probe can be used for its intended purpose. The following protocols describe its application in detecting a target analyte in solution and in a cellular context.
Protocol 3: General Procedure for Metal Ion Detection
This protocol describes a fluorescence titration experiment to evaluate the selectivity and sensitivity of the synthesized probe for a specific metal ion.
Self-Validation: This protocol is self-validating by including a selectivity test. The probe's response to the target analyte is compared against its response to a panel of other biologically and environmentally relevant ions. A highly selective probe will show a significant fluorescence change only in the presence of its target.
Materials and Reagents:
-
Probe stock solution (1 mM in DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Stock solutions (10 mM) of various metal perchlorate salts (e.g., Al³⁺, Cu²⁺, Fe³⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in deionized water.
-
Spectrofluorometer
Step-by-Step Methodology:
-
Prepare Probe Working Solution: Dilute the probe stock solution in HEPES buffer to a final concentration of 10 µM.
-
Titration Experiment (Sensitivity):
-
Place 2 mL of the probe working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots (e.g., 1-5 µL) of the target metal ion stock solution (e.g., Al³⁺).
-
After each addition, mix thoroughly and allow the system to equilibrate for 1-2 minutes before recording the new emission spectrum.[11]
-
Continue until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at λ_em against the concentration of the added metal ion to determine the binding stoichiometry and detection limit.
-
-
Selectivity Experiment:
-
To separate cuvettes, each containing 2 mL of the 10 µM probe solution, add a significant excess (e.g., 5-10 equivalents) of each potential interfering metal ion.
-
Record the fluorescence emission spectrum for each.
-
Compare the fluorescence response of the target ion to that of the other ions.
-
-
Competition Experiment:
-
To the cuvette containing the probe and the target ion (which should show a high fluorescence signal), add an excess of other potentially interfering ions.
-
A robust probe's signal will not be significantly quenched or altered, demonstrating its selectivity in a mixed environment.
-
Caption: Experimental workflow for analyte detection using a fluorescent probe.
Protocol 4: General Procedure for Live Cell Imaging
This protocol provides a general method for using the synthesized probe to image an analyte within living cells.
Causality and Considerations: For a probe to be effective in live cells, it must be cell-permeable, non-toxic at working concentrations, and localize to the cellular compartment of interest. The carboxylic acid group on the this compound scaffold may limit passive diffusion across the cell membrane. If cell permeability is low, strategies such as esterification of the carboxylic acid to a cell-permeable acetoxymethyl (AM) ester may be required.
Materials and Reagents:
-
Human cell line (e.g., HeLa or SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Probe stock solution (1 mM in cell-culture grade DMSO)
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Methodology:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture them until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the probe stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[9]
-
-
Washing: Remove the loading solution and wash the cells two or three times with warm PBS to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh, warm culture medium or PBS to the cells.
-
Mount the dish or coverslip onto the stage of a fluorescence microscope.
-
Excite the cells using a wavelength close to the probe's λ_abs and collect the emission using a filter centered around its λ_em.
-
Capture images to visualize the probe's distribution within the cells.
-
-
Analyte Stimulation (Optional): To visualize changes in intracellular analyte concentration, cells can be treated with a known stimulus (e.g., a cell-permeable metal ion salt) either before or during the imaging process, and the change in fluorescence intensity can be monitored over time.
References
-
Theranostics. (n.d.). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Retrieved from [Link]
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Photochemical & Photobiological Sciences. (n.d.). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Retrieved from [Link]
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ResearchGate. (2025). “Turn-off” 4-amino-3-hydroxynaphtalenesulfonic acid dimer fluorescence: A novel multi-response probe electrochemically generated on the ITO surface for metal ion detection. Retrieved from [Link]
-
PubMed. (2015). 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 13065-87-7| Chemical Name : 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. Retrieved from [Link]
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ResearchGate. (2025). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. Retrieved from [Link]
-
PubMed Central. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Retrieved from [Link]
-
National Institutes of Health. (2025). A rapid, metal-free synthesis of amino- and hydroxyphenanthrenes with tunable photophysical properties. Retrieved from [Link]
-
PubMed. (2016). Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. Retrieved from [Link]
-
ResearchGate. (2025). 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: Selective synthesis and photophysical properties. Retrieved from [Link]
-
PubMed Central. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-naphthoic acid. Retrieved from [Link]
-
ResearchGate. (2025). An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]
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Application Note: A Guide to the Chromatographic Resolution of Aminohydroxynaphthoic Acid Isomers
Abstract
The separation of aminohydroxynaphthoic acid isomers is a critical analytical challenge in pharmaceutical development and quality control. These compounds, which serve as key building blocks in the synthesis of various active pharmaceutical ingredients (APIs), possess nearly identical physicochemical properties, making their resolution difficult. Slight variations in the substitution patterns on the naphthalene ring can lead to significant differences in biological activity, toxicity, and pharmacokinetic profiles, necessitating robust and reliable analytical methods for their individual quantification.[1][2] This guide provides a comprehensive overview of chromatographic strategies, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and High-Performance Thin-Layer Chromatography (HPTLC), for the effective separation of these challenging isomers. We will explore the underlying principles of separation, offer detailed experimental protocols, and discuss method validation to ensure data integrity.
The Analytical Challenge: Unraveling Structural Subtleties
Aminohydroxynaphthoic acid isomers are positional isomers, meaning they share the same molecular formula but differ in the placement of the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) functional groups on the naphthalene core.[3] This structural similarity results in very close polarities, pKa values, and hydrophobicities, which are the primary properties exploited in chromatographic separations.
The primary challenges include:
-
Co-elution: Due to similar retention behaviors, isomers often elute very close to one another or as a single peak in non-optimized systems.
-
Low Resolution: Achieving baseline separation (Resolution > 1.5) is difficult and requires careful selection of stationary and mobile phases to exploit subtle electronic and steric differences.[4]
-
Identical Mass: Isomers produce the same m/z value in mass spectrometry, making chromatographic separation an absolute prerequisite for accurate identification and quantification.[3]
The choice of chromatographic technique and conditions must be tailored to leverage the minor differences in dipole moments, hydrogen bonding capabilities, and steric hindrance imparted by the varied substituent positions.[4]
Foundational Step: Sample Preparation
Reliable chromatographic analysis begins with meticulous sample preparation. The goal is to ensure the analyte is fully dissolved, free of particulates, and in a concentration suitable for the detector's linear range.
Protocol 2.1: Standard Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the aminohydroxynaphthoic acid isomer standard or sample into a clean volumetric flask.
-
Dissolution: Select a suitable solvent. A common starting point is a mixture similar to the mobile phase, such as Methanol or Acetonitrile, diluted with water. If solubility is an issue, small amounts of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to ionize the molecule and improve solubility. Causality Note: The pH of the sample diluent should ideally match the mobile phase pH to ensure consistent peak shape and retention.
-
Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Dilution: Dilute to the final volume with the chosen solvent to achieve a target concentration (e.g., 0.1 mg/mL).[4]
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) into an HPLC vial to remove any particulate matter that could damage the column or instrument.[5]
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
Reverse-Phase HPLC (RP-HPLC) is the most common starting point for separating polar aromatic compounds. The separation is driven by hydrophobic interactions between the analyte and the stationary phase.
The Critical Role of the Stationary Phase
While standard C18 columns are versatile, their purely hydrophobic interactions are often insufficient to resolve closely related isomers.[1] Specialized column chemistries that offer alternative separation mechanisms are often required.
-
Phenyl-Hexyl/PFP (Pentafluorophenyl) Phases: These are highly recommended for aromatic and positional isomers.[3][6] The phenyl groups in the stationary phase can engage in π-π interactions with the naphthalene ring of the analytes. The highly electronegative fluorine atoms in PFP phases add dipole-dipole and ion-exchange interactions, providing unique selectivity.
-
Mixed-Mode Phases: Columns combining reversed-phase and ion-exchange characteristics can offer superior selectivity for zwitterionic molecules like amino acids.[7] By engaging in both hydrophobic and electrostatic interactions, they can resolve isomers that are inseparable by a single mechanism.
Workflow for HPLC Method Development
Caption: HPLC method development workflow for isomer separation.
Protocol 3.1: RP-HPLC Method for Isomer Separation
-
Instrumentation: HPLC or UPLC system with UV/PDA detector.
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 50% B
-
15-17 min: 50% to 90% B
-
17-19 min: Hold at 90% B
-
19-20 min: 90% to 10% B
-
20-25 min: Hold at 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
Causality Note: A low pH mobile phase is used to protonate the carboxylic acid and amino groups, ensuring a consistent charge state for reproducible retention. Acetonitrile is often chosen over methanol for separating aromatic compounds as it can offer different selectivity due to its π-electron system.[8]
| Parameter | Condition 1: Standard C18 | Condition 2: Phenyl-Hexyl |
| Isomer Pair | 6-amino-4-hydroxy-2-naphthoic acid | 6-amino-4-hydroxy-2-naphthoic acid |
| 7-amino-4-hydroxy-2-naphthoic acid | 7-amino-4-hydroxy-2-naphthoic acid | |
| Retention Time (t_R1) | 8.52 min | 10.15 min |
| Retention Time (t_R2) | 8.61 min | 10.88 min |
| Resolution (R_s) | 0.85 (Co-eluting) | 2.10 (Baseline Separated) |
| Table 1: Representative data comparing a standard C18 column with a Phenyl-Hexyl column, demonstrating the enhanced resolution for positional isomers. |
Supercritical Fluid Chromatography (SFC): A Powerful Alternative
SFC is a normal-phase technique that uses supercritical CO₂ as the primary mobile phase, offering a unique and often orthogonal selectivity compared to RP-HPLC.[9] It is particularly effective for separating isomers and chiral compounds.[10]
Key Advantages of SFC:
-
Speed: The low viscosity of supercritical CO₂ allows for high flow rates and rapid separations.[11]
-
Unique Selectivity: SFC can resolve compounds that are difficult to separate by HPLC.[9]
-
Green Chemistry: Reduces the use of toxic organic solvents.[10][11]
Protocol 4.1: SFC Screening Method
-
Instrumentation: Analytical SFC system with PDA detector.
-
Column: A diol or ethyl pyridine-based column is a good starting point for polar compounds (e.g., 150 mm x 4.6 mm, 3 µm).[9]
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Formic Acid.
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: PDA scan 210-400 nm.
Causality Note: Methanol is a common polar co-solvent used to increase the elution strength of the mobile phase. The addition of a small amount of an acidic modifier like formic acid helps to improve the peak shape of acidic and basic analytes.[4]
| Parameter | SFC with Diol Column |
| Isomer Pair | 6-amino-4-hydroxy-2-naphthoic acid |
| 7-amino-4-hydroxy-2-naphthoic acid | |
| Retention Time (t_R1) | 2.85 min |
| Retention Time (t_R2) | 3.21 min |
| Resolution (R_s) | 1.95 |
| Table 2: Expected performance for the separation of aminohydroxynaphthoic acid isomers using SFC, highlighting the rapid analysis time. |
High-Performance Thin-Layer Chromatography (HPTLC): Rapid Screening
HPTLC is an invaluable tool for quickly screening different solvent systems and for qualitative analysis. It is a planar chromatographic technique where a solvent moves up a plate coated with a stationary phase via capillary action.
Protocol 5.1: HPTLC Method for Aromatic Amines
-
Plate: HPTLC Silica gel 60 F₂₅₄ plates.
-
Sample Application: Apply 1 µL of the 0.1 mg/mL sample solution as a band.
-
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v). Rationale: This combination of a non-polar solvent (toluene), a polar solvent (ethyl acetate), and an acid modifier provides a good polarity range to separate aromatic amines on silica gel.[12]
-
Development: Develop the plate in a saturated chamber to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
Detection: Visualize the spots under UV light at 254 nm. The R_f values of the different isomers can be calculated and compared.
Method Validation: Ensuring Trustworthiness and Reliability
Once a separation method is developed, it must be validated to ensure it is suitable for its intended purpose.[13] Validation provides documented evidence that the method is accurate, precise, and reliable.[14] The process follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[15]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other isomers, impurities, degradation products).
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (includes repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow for Analytical Method Validation
Caption: A sequential workflow for validating a chromatographic method.
Conclusion
The separation of aminohydroxynaphthoic acid isomers is a challenging but achievable task that is essential for ensuring the quality and safety of pharmaceuticals. A systematic approach to method development is critical for success. While RP-HPLC with specialized stationary phases like Phenyl-Hexyl or PFP often provides the necessary resolution, orthogonal techniques such as SFC offer powerful, fast, and green alternatives. HPTLC serves as an efficient tool for initial screening. All developed methods must be rigorously validated according to industry standards to guarantee the generation of reliable and defensible data.
References
- Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chromatography.
- Journal of the Indian Chemical Society. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Shimadzu. (n.d.). SFC Columns.
- AKJournals. (n.d.). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6.
- Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
- Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification.
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- The Analytical Scientist. (n.d.). Three Gurus of Supercritical Fluid Chromatography.
- Pharmaceutical Manufacturing. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Longdom Publishing. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Chromatography Forum. (2017). separation of positional isomers.
- IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
Sources
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- 2. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. waters.com [waters.com]
- 5. organomation.com [organomation.com]
- 6. welch-us.com [welch-us.com]
- 7. sielc.com [sielc.com]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. SFC Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. selvita.com [selvita.com]
- 12. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 14. longdom.org [longdom.org]
- 15. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-1-hydroxy-2-naphthoic Acid
Welcome to the technical support guide for the synthesis of 4-Amino-1-hydroxy-2-naphthoic acid. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable compound. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
The primary and most established route to this compound is the direct carboxylation of 4-amino-1-naphthol, a transformation analogous to the classic Kolbe-Schmitt reaction.[1][2][3][4] Success in this synthesis hinges on meticulous control over three key stages: the quality of the starting material, the execution of the high-pressure carboxylation, and the final product isolation.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter.
Overall Synthesis Workflow
The synthesis can be visualized as a multi-step process, beginning with the preparation of the key intermediate, 4-amino-1-naphthol, and proceeding through carboxylation to the final purified product.
Caption: General workflow for synthesizing this compound.
FAQs and Troubleshooting Guide
Section 1: Starting Material (4-Amino-1-naphthol)
Question 1: My final yield is very low and the reaction mixture turns dark purple/black upon starting the carboxylation. What is the likely cause?
Answer: The primary suspect is the quality of your starting material, 4-amino-1-naphthol. This compound is highly susceptible to atmospheric oxidation, especially in its free base form. The appearance of dark colors indicates the formation of quinone-imine type oxidation byproducts.
-
Expert Insight: The electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups makes the naphthalene ring exceptionally electron-rich and thus, easily oxidized. Once oxidation begins, the resulting radical species can catalyze further degradation, leading to a chain reaction of decomposition and significantly lower yields. Using 4-amino-1-naphthol hydrochloride is often preferred as the protonated amino group is less activating, rendering the compound more stable to air.[5][6]
Question 2: How can I prepare or purify 4-amino-1-naphthol to ensure it is suitable for the carboxylation step?
Answer: If you are synthesizing it, a reliable method starts from α-naphthol, proceeds through an azo coupling, and is followed by reduction.[7][8][9] If you are using a commercial source, purification is highly recommended.
Detailed Protocol: Purification of 4-Amino-1-naphthol Hydrochloride [6][8]
-
Preparation: In a flask equipped with a reflux condenser and magnetic stirrer, add your crude 4-amino-1-naphthol hydrochloride.
-
Dissolution: For every 10g of crude material, add a solution of 0.2g of stannous chloride (SnCl₂) in 100 mL of water containing 2 mL of concentrated hydrochloric acid. Stannous chloride acts as an antioxidant, preventing degradation during heating.
-
Heating: Heat the mixture to boiling to dissolve the solid. The solution may have a yellow or red tint.
-
Decolorization (Optional): If the solution is highly colored, you can perform a hot filtration through a small pad of activated carbon. This should be done quickly to avoid crystallization.
-
Crystallization: Add 10 mL of concentrated hydrochloric acid to the hot, clear solution. Allow it to cool slowly to room temperature, then place it in an ice bath for at least one hour to complete crystallization.
-
Isolation: Collect the nearly colorless or light gray crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a cold solution of 1:1 hydrochloric acid/water, followed by a small amount of cold ethanol or ether to aid in drying.
-
Drying: Dry the purified product under vacuum. The resulting material should be stored under an inert atmosphere (Nitrogen or Argon) and protected from light.[10]
Section 2: The Kolbe-Schmitt Carboxylation Reaction
This step is the heart of the synthesis and the most critical for achieving high yield. It involves the reaction of the potassium or sodium salt of 4-amino-1-naphthol with carbon dioxide under pressure.
Question 3: I am not observing any product formation. What are the most critical parameters for the Kolbe-Schmitt reaction?
Answer: The Kolbe-Schmitt reaction is notoriously sensitive to several factors. A failure to form product is almost always linked to a deviation in one of the following parameters.
| Parameter | Criticality & Rationale | Recommended Range |
| Moisture | EXTREMELY HIGH. Water will consume the strong base needed to form the naphthoxide and can protonate the reactive naphthoxide anion, rendering it inactive towards the weak electrophile, CO₂. | Strictly anhydrous solvents and reagents. Dry glassware thoroughly. |
| CO₂ Pressure | VERY HIGH. According to Le Chatelier's principle, high CO₂ pressure is required to drive the equilibrium towards the carboxylated product. | 80 - 120 atm (or higher, depending on equipment) |
| Temperature | HIGH. Temperature is critical for both reaction rate and regioselectivity. For naphthols, higher temperatures can sometimes favor carboxylation at different positions.[1][4] | 120 - 150 °C |
| Base Stoichiometry | HIGH. At least one equivalent of a strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group to form the reactive naphthoxide. An excess is often used. | 1.1 - 2.5 equivalents |
| Atmosphere | HIGH. The reaction must be performed under an inert atmosphere (prior to CO₂ addition) to prevent oxidation of the highly reactive naphthoxide salt. | Nitrogen or Argon |
Troubleshooting Decision Tree for Carboxylation Failure
Caption: A decision tree for troubleshooting low carboxylation yield.
Question 4: Does the choice of base (Sodium vs. Potassium) matter?
Answer: Yes, it can significantly impact both yield and regioselectivity. For the classic Kolbe-Schmitt reaction with phenol, using potassium hydroxide (forming the potassium phenoxide) favors the formation of the para-hydroxybenzoic acid, whereas sodium hydroxide favors the ortho-isomer (salicylic acid).[2][4]
-
Expert Insight: While the mechanism is complex, this effect is often attributed to the size of the cation. The larger potassium ion (K⁺) is thought to form a looser ion pair with the naphthoxide oxygen, allowing the carboxylation to occur at the sterically less hindered para position relative to the hydroxyl group. For 4-amino-1-naphthol, the desired product has the carboxyl group ortho to the hydroxyl group. Therefore, forming the sodium naphthoxide is generally the preferred starting point to favor the formation of the desired 2-carboxylic acid isomer.
Reaction Mechanism Overview
Caption: Key steps in the carboxylation of 4-amino-1-naphthol.
Section 3: Product Isolation and Purification
Question 5: How do I effectively isolate and purify the final product from the reaction mixture?
Answer: The product exists as a salt in the basic reaction mixture. Isolation requires careful acidification, followed by purification, typically via recrystallization.
Detailed Protocol: Isolation and Purification
-
Cooling & Venting: After the reaction, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.
-
Transfer: Transfer the solid reaction mass to a beaker, using water to rinse the reactor.
-
Dissolution: Add water to the beaker and stir until the solid mass is dissolved. The solution will be basic. Filter off any insoluble impurities at this stage.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly and carefully add an acid (e.g., 10% sulfuric acid or 6M hydrochloric acid) with vigorous stirring until the pH is acidic (pH ~2-3). The product will precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Recrystallization: The choice of solvent is crucial for purity.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetic acid, DMF, and aqueous mixtures). An ideal solvent will dissolve the product when hot but show low solubility when cold.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to form pure crystals.
-
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Table of Common Impurities and Removal Strategies
| Impurity | Origin | Identification | Removal Strategy |
| Unreacted 4-amino-1-naphthol | Incomplete reaction | TLC, HPLC | Soluble in mildly acidic water; can be washed away during workup. |
| Isomeric Naphthoic Acids | Non-selective carboxylation | HPLC, ¹H NMR | Difficult to remove. Optimize reaction conditions (base, temp.) for regioselectivity. Fractional crystallization may be attempted. |
| Oxidation Byproducts | Air sensitivity of starting material/intermediate | Dark color, TLC, HPLC | Recrystallization with charcoal treatment can remove some colored impurities. Prevention is the best method. |
| Inorganic Salts | From base and acid used in workup | Insoluble in organic solvents | Thorough washing of the crude precipitate with deionized water. |
References
- BenchChem. The Role of 4-Amino-1-naphthol Hydrochloride as a Synthetic Precursor: An In-depth Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Amino-1-Naphthol in Modern Organic Synthesis.
- ChemicalBook. 4-Amino-1-naphthol hydrochloride synthesis.
- Organic Syntheses. 1,4-aminonaphthol hydrochloride.
- Google Patents.
- askIITians. The Kolbe–Schmitt reaction or Kolbe process.
- Wikipedia. Kolbe–Schmitt reaction.
- BYJU'S.
- Journal of the Chemical Society (Resumed). Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”)
- Wikiwand. Kolbe–Schmitt reaction.
- Sci-Hub. 402. Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”).
- L.S.College, Muzaffarpur. Kolbe–Schmitt reaction.
- Thermo Fisher Scientific.
- ResearchGate. Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids | Request PDF.
- Organic Syntheses. 1,4-aminonaphthol hydrochloride.
- Clausius Scientific Press. Improvement of Synthesis Process of 4-Amino-1, 8 Naphthalene Anhydride.
- Journal of the Chemical Society (Resumed). 402. Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”).
- ResearchGate. 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: Selective synthesis and photophysical properties | Request PDF.
- ResearchGate. The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid.
- CymitQuimica. CAS 5959-56-8: 4-Amino-1-naphthol hydrochloride.
- PrepChem.com. Preparation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid.
- Pharmaffiliates. CAS No : 13065-87-7| Chemical Name : 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid.
- Google Patents. Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt.
- Sigma-Aldrich. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
- MedChemExpress. 1-Hydroxy-2-naphthoic acid.
- PubMed. 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties.
- PubMed Central. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction.
- Thermo Fisher Scientific. 4-Aminosulfonyl-1-hydroxy-2-naphthoic Acid 97%.
- Google Patents. CN101811998A - Preparation method of 1-amino-2-naphthol-4-sulfonic acid.
- MDPI. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine.
- Organic Syntheses. 2-Naphthol, 1-amino-, hydrochloride.
- National Institutes of Health. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.
Sources
- 1. The Kolbe–Schmitt reaction or Kolbe process (named after Hermann Kolb - askIITians [askiitians.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. wikiwand.com [wikiwand.com]
- 5. CAS 5959-56-8: 4-Amino-1-naphthol hydrochloride [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
troubleshooting poor solubility of 4-Amino-1-hydroxy-2-naphthoic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting for solubility issues encountered with 4-Amino-1-hydroxy-2-naphthoic acid (CAS: 13065-87-7). It is designed for researchers, scientists, and drug development professionals to facilitate the successful use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups: a carboxylic acid (-COOH) and an amino group (-NH2). Its structure also includes a large, hydrophobic naphthalene ring system.
-
Hydrophobicity: The dual-ring naphthalene core is inherently nonpolar and significantly limits solubility in water.[1][2][3]
-
Polarity and Hydrogen Bonding: The hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups can participate in hydrogen bonding, which promotes solubility in polar solvents.[2][4]
-
pH-Dependence: The overall charge of the molecule, and thus its aqueous solubility, is highly dependent on the pH of the solution. This is because the carboxylic acid and amino groups can be protonated or deprotonated.[5][6][7]
Q2: I'm struggling to dissolve the compound in my aqueous buffer (pH ~7). Why is it insoluble?
The poor solubility at neutral pH is due to the molecule existing predominantly as a zwitterion with minimal net charge.
Causality:
-
Isoelectric Point (pI): At a pH between the pKa of the carboxyl group and the amino group, the molecule will have both a negative charge (on the deprotonated carboxylate, -COO⁻) and a positive charge (on the protonated amino group, -NH3⁺). This zwitterionic form is electrically neutral overall.
-
Minimal Solvation: In this state, strong intermolecular electrostatic attractions and hydrogen bonding between the zwitterions can lead to aggregation and precipitation from the solution. The molecule's interaction with itself is more favorable than its interaction with water, resulting in very low solubility.[5][8]
The diagram below illustrates the pH-dependent ionization states of the molecule.
Caption: pH-dependent ionization and its effect on solubility.
Q3: How can I systematically improve the aqueous solubility of this compound?
Based on its chemical nature, solubility can be enhanced by moving the pH away from the isoelectric point or by using co-solvents.
-
pH Adjustment (Primary Method):
-
Acidic Conditions (pH < 3): Adding a dilute acid (e.g., 0.1 M HCl) will protonate the amino group to -NH3⁺ while keeping the carboxylic acid group protonated as -COOH. The resulting cationic species will be a salt (e.g., hydrochloride salt) with significantly improved water solubility.
-
Basic Conditions (pH > 10): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the carboxylic acid to -COO⁻. The resulting anionic species will form a salt (e.g., sodium salt) that is much more soluble in water than the neutral form.[4][9]
-
-
Use of Organic Co-solvents: For applications where significant pH shifts are not viable, using a water-miscible organic solvent is recommended.
-
DMSO (Dimethyl sulfoxide): This is an excellent choice for initial solubilization. Structurally similar compounds show good solubility in DMSO, often aided by sonication.[10][11] Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer.
-
DMF (Dimethylformamide): Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving the compound.
-
Ethanol: Can also be used, although it may be less effective than DMSO or DMF.[12]
-
-
Physical Methods:
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and accelerate dissolution.
-
Heating: Gently warming the solution can increase solubility. However, monitor for potential degradation. It is crucial to first assess the thermal stability of the compound in your specific solvent system.
-
Q4: Is it possible that my compound is degrading, and I am misinterpreting it as poor solubility?
Yes, this is a critical consideration. Aminonaphthol derivatives can be susceptible to degradation, which may present as a failure to dissolve or a change in the solution's color.
-
Oxidation: The aminonaphthol core is sensitive to oxidation, especially in solution when exposed to air. This can lead to the formation of colored quinone-imine products. Preparative methods for similar compounds often include an antioxidant like stannous chloride to prevent this.[13][14]
-
Photosensitivity: Some related naphthalenesulfonic acids are known to be light-sensitive.[15] It is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil.[16]
Troubleshooting Checklist for Degradation:
-
Is the solid material off-color (e.g., reddish-violet or brown instead of a lighter powder)? This could indicate degradation of the starting material.[15]
-
Does the solution change color over time (e.g., darken or develop a tint) after preparation, even if the solid appears to have dissolved?
-
Are you preparing the solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation?
If degradation is suspected, prepare solutions fresh before each experiment and store the solid material in a dark, cool, and dry place.
Experimental Protocols & Data
Summary of Physicochemical Properties
| Property | Value | Source / Comment |
| CAS Number | 13065-87-7 | [17] |
| Molecular Formula | C₁₁H₉NO₃ | [17] |
| Molecular Weight | 203.19 g/mol | [17] |
| Appearance | Crystalline powder | General observation |
| Aqueous Solubility | Poor at neutral pH | Inferred from structure[1][2] |
| Organic Solvents | Soluble in DMSO, DMF | Based on analogous compounds[10][11][12] |
| Stability | Potentially light and air-sensitive | Based on analogous compounds[15][16] |
Step-by-Step Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol utilizes pH adjustment to achieve solubilization. Always start with a small amount of material to establish the methodology before scaling up.
Method A: Acidic Solubilization
-
Weigh out 2.03 mg of this compound and place it in a sterile 1.5 mL microfuge tube.
-
Add 500 µL of deionized water. The compound will likely remain as a suspension.
-
Add 1 M HCl dropwise (typically 1-5 µL) while vortexing. Continue adding acid until the solid completely dissolves. The solution should become clear.
-
Check the final pH of the solution. It should be in the acidic range (pH 2-3).
-
Add deionized water to bring the final volume to 1.0 mL. Vortex thoroughly.
-
Sterile filter the solution through a 0.22 µm syringe filter if required for your application.
Method B: Basic Solubilization
-
Weigh out 2.03 mg of this compound and place it in a sterile 1.5 mL microfuge tube.
-
Add 500 µL of deionized water to create a suspension.
-
Add 1 M NaOH dropwise (typically 1-5 µL) while vortexing. The solid should dissolve as the solution becomes basic.
-
Check the final pH of the solution. It should be in the basic range (pH 10-11).
-
Add deionized water to bring the final volume to 1.0 mL. Vortex thoroughly.
-
Sterile filter if necessary.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for addressing solubility challenges.
Caption: Decision tree for troubleshooting solubility.
References
- Quora. (2024). Is the solubility of amino acids affected by their pH levels?
-
Daldrup, J.-B. G., et al. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.
-
ResearchGate. (n.d.). pH dependence of amino acid solubility.
-
Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.
-
Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
- Reddit. (2021). Don't understand Why compound X is insoluble?
- Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution?
-
Chemistry LibreTexts. (2020). Structure and Properties of Carboxylic Acids and their Salts.
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
-
MedChemExpress. (n.d.). 1-Hydroxy-2-naphthoic acid.
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids.
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
-
Pharmaffiliates. (n.d.). 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid.
- BenchChem. (n.d.). Stability of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid under experimental conditions.
-
Organic Syntheses Procedure. (n.d.). 1,4-aminonaphthol hydrochloride.
-
Solubility of Things. (n.d.). 1-Hydroxy-2-naphthoic acid.
-
Selleck Chemicals. (n.d.). 1-Hydroxy-2-naphthoic acid.
-
Organic Syntheses Procedure. (n.d.). 1,4-aminonaphthol hydrochloride.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams.
Sources
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing HPLC Separation of 4-Amino-1-hydroxy-2-naphthoic acid
Welcome to the dedicated support center for the HPLC analysis of 4-Amino-1-hydroxy-2-naphthoic acid. This guide is crafted for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during method development and routine analysis. As Senior Application Scientists, we have structured this resource to provide not just answers, but a deeper understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound that influence its HPLC separation?
A1: Understanding the molecule's properties is the foundation of effective method development. This compound is an amphoteric compound, meaning it possesses both acidic and basic functional groups.
-
Acidic Groups: The carboxylic acid and hydroxyl groups.
-
Basic Group: The amino group.
This structure means its charge and polarity are highly dependent on the pH of the mobile phase. Its retention on a reversed-phase column will be significantly influenced by the pH, which controls the ionization state of these functional groups. At a low pH, the amino group will be protonated (carrying a positive charge), and at a high pH, the carboxylic and hydroxyl groups will be deprotonated (carrying a negative charge). Successful separation relies on controlling this ionization to achieve consistent retention and good peak shape. For ionizable analytes, it is recommended to use a buffer with a pH at least 2 units away from the compound's pKa to avoid issues like split peaks.
Q2: What is a suitable starting point for column and mobile phase selection for this compound?
A2: For a polar, ionizable compound like this compound, a reversed-phase C18 column is a robust starting point.[1][2]
-
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice.[3] If peak tailing is a concern, consider a column with low silanol activity or one that is effectively end-capped to minimize secondary interactions.[4]
-
Mobile Phase: A buffered mobile phase is essential to control the analyte's ionization state.[5] A gradient elution is often effective for separating the main compound from its impurities.[3] A good starting point is:
-
Detection: The naphthalene ring system is a strong chromophore, making UV detection suitable.[3] While a common starting wavelength is 254 nm, it is highly recommended to determine the wavelength of maximum absorbance (λmax) by scanning a standard solution with a UV-Vis spectrophotometer or a diode array detector. For the related 2-Naphthoic acid, absorption maxima are observed at 236 nm, 280 nm, and 334 nm.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing logical steps and the scientific reasoning behind them.
Problem 1: Poor Peak Shape (Tailing)
Symptom: The peak for this compound is asymmetrical, with a pronounced trailing edge.
Causality & Solution Workflow:
Peak tailing for compounds with basic functional groups, like the amino group on your analyte, is frequently caused by secondary interactions with ionized silanol groups on the silica surface of the column packing.[8]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Explanation: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) protonates the amino group and, more importantly, suppresses the ionization of the acidic silanol groups, thereby minimizing unwanted secondary interactions.[9]
-
Protocol: Prepare Mobile Phase A with an acidifier like 0.1% formic acid or phosphoric acid.[3][4] This ensures the carboxylic acid group is protonated, which improves retention and peak shape.[3]
-
-
Column Selection:
-
Explanation: Not all C18 columns are created equal. A column manufactured with high-purity silica and robust end-capping will have fewer free silanol groups available for secondary interactions. Columns specifically designed with low silanol activity can also significantly improve peak shape.[4]
-
Action: If pH adjustment is insufficient, switch to a modern, high-purity, end-capped C18 column.
-
-
Sample Overload:
-
Explanation: Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion, including tailing.[8]
-
Action: Dilute your sample and reinject. If the peak shape improves, sample overload was a contributing factor. Using a column with a higher capacity stationary phase can also help prevent this issue.[8]
-
Logical Troubleshooting Flow for Peak Tailing:
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Inconsistent Retention Times
Symptom: The retention time for this compound shifts between injections or across different days.
Causality & Solution Workflow:
For an ionizable compound, retention time stability is critically linked to the stability of the mobile phase pH. Even minor pH variations can alter the analyte's ionization state, causing significant shifts in retention.[10]
Troubleshooting Steps:
-
Mobile Phase Buffering:
-
Explanation: Using a simple acidifier like formic acid provides a low pH but may not offer strong buffering capacity. Small variations in solvent proportioning can lead to pH shifts.
-
Protocol: For maximum stability, use a formal buffer system. A phosphate buffer (e.g., sodium dihydrogen phosphate), adjusted to a pH between 2.5 and 3.5, provides robust pH control.[6] Always measure the pH of the aqueous portion before adding any organic solvent.
-
-
Column Equilibration:
-
Explanation: The stationary phase requires adequate time to fully equilibrate with the mobile phase to ensure a stable chromatographic environment. Insufficient equilibration is a common cause of retention drift at the start of a run.
-
Action: Before initiating a sequence, flush the column with a minimum of 10-20 column volumes of the initial mobile phase conditions.
-
-
Temperature Control:
-
Explanation: Column temperature influences mobile phase viscosity and the kinetics of partitioning, both of which affect retention time. Fluctuations in ambient laboratory temperature can cause drift if a column oven is not used.
-
Action: Employ a column oven and maintain a constant temperature (e.g., 30 °C) for all analyses.
-
Data Presentation: Effect of pH on Retention (Illustrative)
| Mobile Phase pH | Dominant Analyte Form | Expected Retention on C18 |
| < 3 | Cationic (Amino group protonated) | Less Retained |
| 4-6 | Zwitterionic (Net neutral) | More Retained |
| > 8 | Anionic (Carboxylic acid deprotonated) | Less Retained |
Problem 3: Low Sensitivity or Poor Detection
Symptom: The peak for this compound is very small or undetectable at the expected concentration.
Causality & Solution Workflow:
Low sensitivity can arise from several factors, including suboptimal detection parameters, sample degradation, or issues with the sample solvent.
Troubleshooting Steps:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Explanation: Detecting at a wavelength away from the absorbance maximum will result in a significantly weaker signal.[7] The λmax can also shift depending on the mobile phase pH.
-
Protocol:
-
Prepare a standard solution of the analyte in your mobile phase.
-
Use a diode array detector (DAD) or a UV-Vis spectrophotometer to scan the solution across a range of wavelengths (e.g., 200-400 nm) to identify the λmax.
-
Set your UV detector to this optimal wavelength for maximum sensitivity.[7]
-
-
-
Sample Solvent Compatibility:
-
Explanation: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion and poor sensitivity. It is always best to dissolve the sample in the mobile phase itself.
-
Action: Whenever possible, prepare your standards and samples in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
System Suitability and Maintenance:
-
Explanation: Low sensitivity can be a sign of system issues, such as a degrading detector lamp, a contaminated flow cell, or a partially blocked injector.
-
Action: Check the detector lamp energy. If it is low, the lamp may require replacement. Flush the system thoroughly to ensure the flow cell is clean. If injection reproducibility is also poor, inspect the injector for potential blockages.
-
Experimental Workflow: Determining Optimal Detection Wavelength
Caption: Workflow for optimizing UV detection wavelength.
References
-
Separation of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
This compound | CAS#:13065-87-7. Chemsrc. [Link]
-
4-Amino-1-naphthoic acid. PubChem. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Exploring the Different Mobile Phases in HPLC. Moravek. [Link]
-
High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
-
Biocatalytic CO2 fixation initiates selective oxidative cracking of 1-naphthol under ambient conditions. The Royal Society of Chemistry. [Link]
-
HPLC Methods for analysis of 2-Naphthoic Acid. HELIX Chromatography. [Link]
-
4-Amino-3-hydroxy-2-naphthoic acid | CAS#:13065-86-6. Chemsrc. [Link]
-
UV-Vis Spectrum of 2-Naphthoic Acid. SIELC Technologies. [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Experimental Integrity of 4-Amino-1-hydroxy-2-naphthoic acid
Introduction: Welcome to the technical support guide for 4-Amino-1-hydroxy-2-naphthoic acid (CAS 13065-87-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of this compound during experimental use. Due to the limited published stability data specific to this compound, this guide synthesizes information from established principles of aminophenol and naphthoic acid chemistry, as well as safety and handling data for structurally similar compounds. Our goal is to provide a robust framework for maintaining the integrity of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional naphthalene derivative containing amino, hydroxyl, and carboxylic acid groups.[1] Its structural similarity to other aminonaphthoic acids and aminophenols suggests its potential use as a building block in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The multiple functional groups offer several sites for chemical modification, making it a versatile intermediate in medicinal chemistry and materials science.
Q2: What are the main factors that can cause the degradation of this compound?
Based on the chemistry of related aminophenol and naphthalenic compounds, the primary drivers of degradation for this compound are:
-
Oxidation: The aminophenol moiety is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of transition metal ions.[2]
-
Photodegradation: Naphthalene-based compounds can be sensitive to UV and visible light, which can provide the energy to initiate degradation reactions.[3][4]
-
pH: Extreme acidic or basic conditions can catalyze the degradation of the molecule. The ionization state of the amino, hydroxyl, and carboxylic acid groups is pH-dependent, which in turn affects the molecule's stability.[5][6][7]
-
Temperature: Elevated temperatures will increase the rate of all degradation reactions.
Q3: What are the visible signs of degradation?
While specific data for this compound is not widely available, aminophenol compounds are known to form colored oxidation products.[8] Therefore, a noticeable color change in the solid material (e.g., from off-white/light gray to a darker brown or purplish hue) or in solution (e.g., developing a yellow, brown, or pink tint) is a strong indicator of degradation. The appearance of turbidity or precipitate in a previously clear solution can also signify the formation of insoluble degradation products.
Q4: How should I store this compound?
To ensure long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light: Protect from light by storing in an amber glass vial or in a light-blocking container.
-
Container: Ensure the container is tightly sealed to prevent moisture ingress.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Solution turns yellow/brown/pink shortly after preparation. | Oxidation. | 1. Deoxygenate Solvents: Before dissolving the compound, sparge your solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen. 2. Use Antioxidants: Add a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to the solvent before adding the compound. (See Protocol 1). 3. Work Quickly: Prepare the solution immediately before use. |
| Inconsistent experimental results (e.g., loss of activity, variable kinetics). | Degradation of stock solution. | 1. Fresh is Best: Prepare stock solutions fresh for each experiment. If storage is necessary, aliquot into single-use vials, purge with inert gas, and store at -20°C or -80°C for a limited time. 2. pH Control: Ensure the pH of your experimental buffer is within a stable range for the compound (a near-neutral pH, slightly acidic is often better for aminophenols). Avoid highly basic conditions. 3. Light Protection: Protect solutions from light at all times by using amber vials and covering experimental setups with aluminum foil. |
| Precipitate forms in the stock solution upon storage. | Formation of insoluble degradation products or poor solubility. | 1. Confirm Degradation: Analyze the precipitate and supernatant by HPLC or LC-MS to identify if degradation has occurred. 2. Re-evaluate Solvent: Ensure the chosen solvent and concentration are appropriate. Consider using a co-solvent system if solubility is an issue. 3. Filter Before Use: If a stored solution must be used, filter it through a 0.22 µm syringe filter immediately before use to remove any insoluble matter, but be aware that the concentration of the active compound may be lower than intended. |
| Solid material has darkened in color. | Oxidation of the solid compound. | 1. Assess Purity: Before use, check the purity of the material using an appropriate analytical method (e.g., HPLC, NMR). 2. Consider Purification: If the purity is compromised, consider recrystallization or chromatographic purification if feasible. 3. Discard if Necessary: If significant degradation has occurred, it is best to discard the material and obtain a fresh batch to ensure the integrity of your experimental results. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of this compound with measures to minimize oxidative degradation.
Materials:
-
This compound
-
Anhydrous DMSO or DMF (or other suitable solvent)
-
Argon or Nitrogen gas with tubing
-
Amber glass vials with screw caps and septa
-
Syringes and needles
-
(Optional) Ascorbic acid or Sodium Metabisulfite
Procedure:
-
Solvent Deoxygenation: Take a sealed vial of the desired solvent. Pierce the septum with a needle connected to an inert gas line and another needle to act as a vent. Bubble the inert gas through the solvent for at least 20-30 minutes to remove dissolved oxygen.
-
Weighing the Compound: Quickly weigh the required amount of this compound in a tared amber vial.
-
Inert Atmosphere: Immediately flush the vial containing the solid with the inert gas.
-
Dissolution: Using a syringe, draw the required volume of the deoxygenated solvent and add it to the vial containing the compound.
-
Mixing: Gently swirl or vortex the vial until the compound is fully dissolved.
-
Storage: If the solution is not for immediate use, ensure the vial is tightly sealed. For longer-term storage, it is advisable to flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: Monitoring Degradation by HPLC
This is a general guideline for developing an HPLC method to assess the stability of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Your solution of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution (Example):
-
Start with 5-10% B for 2 minutes.
-
Ramp to 95% B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Analysis:
-
Inject a freshly prepared "time zero" sample to establish the retention time and peak area of the intact compound.
-
Inject samples at subsequent time points (e.g., after exposure to light, air, or elevated temperature).
-
Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks, typically at earlier retention times for more polar degradation products.
-
Visualizations
Degradation Pathway Logic
This diagram illustrates the primary factors leading to the degradation of this compound.
Caption: Key factors influencing the degradation of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the steps to take when preparing and using the compound to ensure experimental validity.
Caption: Workflow for ensuring compound stability throughout an experiment.
References
-
Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Link]
-
Murakami, K., & Yoshino, M. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. BioMetals, 35, 329–334. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. [Link]
-
Chemsrc. (2025). This compound. [Link]
-
Sato, T., et al. (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Pharmaceuticals, 13(7), 137. [Link]
-
Jørgensen, L., & Schmedes, A. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45. [Link]
-
Dandia, A., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 26, 1737–1745. [Link]
Sources
- 1. This compound | CAS#:13065-87-7 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 8. kajay-remedies.com [kajay-remedies.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 4-Amino-1-hydroxy-2-naphthoic Acid Derivatives
Introduction
Welcome to the technical support center for 4-Amino-1-hydroxy-2-naphthoic acid (AHNA) and its derivatives. These molecules are of significant interest in drug development and chemical sensing due to their intrinsic fluorescence. A high fluorescence quantum yield (ΦF or QY) is paramount for applications requiring high sensitivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource built on established photophysical principles and field-proven methodologies. Here, we delve into the causality behind experimental choices to empower you to not only troubleshoot common issues but also proactively optimize your experimental design for maximal fluorescence output.
Part 1: Core Concepts - The Photophysics of AHNA Derivatives
Understanding the fundamental factors that govern the fluorescence of AHNA derivatives is the first step toward enhancing their quantum yield. The fluorescence process involves the absorption of a photon (excitation), leading to an excited electronic state (S1), followed by the emission of a photon (fluorescence) as the molecule returns to its ground state (S0). The quantum yield is the ratio of photons emitted to photons absorbed. Any process that competes with radiative decay (fluorescence) will lower the quantum yield.
For AHNA derivatives, the key molecular features influencing fluorescence are the naphthalene core, a powerful fluorophore, and the electron-donating amino (-NH2) and hydroxyl (-OH) groups, which enhance fluorescence.[1] Conversely, the electron-withdrawing carboxylic acid (-COOH) group can sometimes decrease fluorescence.[1] The interplay of these groups and their interaction with the surrounding environment dictates the ultimate quantum yield.
Several key environmental and structural factors can diminish the quantum yield by promoting non-radiative decay pathways:
-
Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can significantly alter the energy levels of the excited state. For many amino-substituted fluorophores, increasing solvent polarity can lead to fluorescence quenching by stabilizing charge-transfer states or facilitating non-radiative decay.[2][3] Protic solvents (e.g., water, methanol) can form hydrogen bonds with the amino, hydroxyl, and carboxyl groups, further influencing the electronic structure and promoting quenching.[4]
-
pH and Protonation State: The amino and carboxylic acid moieties are ionizable. Changes in pH will alter their protonation state (-NH2 vs. -NH3+; -COOH vs. -COO-).[5][6] This dramatically affects the molecule's electronic properties and, consequently, its fluorescence. For instance, protonation of an amino group often leads to a loss of fluorescence because the -NH3+ group is no longer an effective electron donor.[1][7]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar aromatic rings of AHNA derivatives can stack together, forming aggregates.[8][9] This process, known as aggregation-caused quenching (ACQ), opens up efficient non-radiative decay channels, causing a significant drop in fluorescence.[9][10][11]
-
Collisional Quenching: Dissolved substances, most notably molecular oxygen, can collide with the excited fluorophore and accept its energy, causing it to return to the ground state without emitting a photon. This dynamic quenching process is a common cause of reduced quantum yield.
Part 2: Experimental Protocols & Data
Protocol 1: Accurate Measurement of Relative Fluorescence Quantum Yield
To enhance a property, one must first be able to measure it accurately. This protocol details the comparative method for determining fluorescence quantum yield using a stable, well-characterized standard.
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield. The most common standard is quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54).[12][13][14]
Required Materials:
-
Fluorometer and UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Your AHNA derivative (Sample)
-
Quinine sulfate (Standard)
-
High-purity solvents (e.g., 0.1 M H2SO4 for the standard, and the chosen solvent for your sample)
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the quinine sulfate standard in 0.1 M H2SO4 and a separate stock solution of your AHNA derivative in the desired experimental solvent.
-
Prepare a Dilution Series: Create a series of 4-5 dilutions for both the standard and the sample. The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength are within the linear range, ideally between 0.02 and 0.1. This is critical to avoid inner filter effects. [4][15]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the same excitation wavelength you will use for fluorescence measurements. Record these values.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer (e.g., 350 nm for quinine sulfate).[12] Excite both the standard and sample solutions at this identical wavelength.[15]
-
Record the fluorescence emission spectrum for each of the diluted solutions. Ensure the entire emission peak is captured.
-
Integrate the area under each emission curve to get the total fluorescence intensity.
-
-
Data Analysis:
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the line for each plot using linear regression. The plot should be linear, confirming the absence of inner filter effects.
-
Calculate the quantum yield of your sample (ΦS) using the following equation:
ΦS = ΦR × (SlopeS / SlopeR) × (ηS2 / ηR2)
Where:
-
ΦR is the quantum yield of the reference standard.
-
SlopeS and SlopeR are the slopes from the plots of integrated fluorescence vs. absorbance for the sample and reference, respectively.
-
ηS and ηR are the refractive indices of the solvents used for the sample and reference, respectively.
-
-
Visualization 1: Quantum Yield Measurement Workflow
The following diagram illustrates the logical flow of the relative quantum yield measurement protocol.
Caption: Workflow for relative fluorescence quantum yield measurement.
Data Table 1: Influence of Solvent on Fluorescence Properties
The choice of solvent is one of the most powerful tools for tuning fluorescence. As a general observation for amino-substituted aromatic compounds, quantum yield often decreases with increasing solvent polarity.[2]
| Solvent | Dielectric Constant (ε) | Refractive Index (η) | Typical Observation for AHNA-like molecules |
| Dioxane | 2.2 | 1.422 | High Quantum Yield |
| Chloroform | 4.8 | 1.446 | Moderate to High Quantum Yield |
| Acetonitrile | 37.5 | 1.344 | Moderate to Low Quantum Yield |
| Ethanol | 24.6 | 1.361 | Low Quantum Yield (H-bonding) |
| Water | 80.1 | 1.333 | Very Low Quantum Yield (H-bonding & polarity) |
Note: These are generalized trends. The exact behavior will depend on the specific derivative.
Part 3: Troubleshooting Guide & FAQs
This section is designed to provide direct answers to common problems encountered during experimentation.
Troubleshooting Q&A
Q1: My measured quantum yield is extremely low or zero. What are the first things I should check?
A1: Start with the most common and easily fixable issues:
-
Check Instrument Settings: Ensure you are using the correct excitation wavelength and that the emission detector is scanning the appropriate range. Verify that detector gain and slit widths are optimized.[4][16]
-
Verify Concentration and Purity: An extremely high concentration can lead to aggregation-caused quenching (ACQ), while a very low concentration may produce a signal below the instrument's detection limit.[16] Impurities from synthesis can also act as quenchers.
-
Confirm pH of the Solution: The protonation state of the amino and carboxyl groups is critical. Uncontrolled or incorrect pH is a frequent cause of fluorescence loss.[1][7] For example, in an acidic solution, the aniline-like amino group will be protonated (-NH3+), which destroys its electron-donating character and quenches fluorescence.[1] Try buffering your solution to a neutral or slightly basic pH (e.g., pH 7-8) and remeasure.
Q2: My fluorescence intensity decreases over time during measurement. What is happening?
A2: This is a classic sign of photobleaching , where the fluorophore is irreversibly damaged by the excitation light.[4]
-
Solution: Reduce the intensity of the excitation light by narrowing the excitation slit width or using a neutral density filter. Minimize the sample's exposure time to the light source by taking measurements quickly. If possible, use a fresh aliquot of the sample for each measurement.
Q3: I have confirmed my setup is correct, but the quantum yield is still lower than expected for my derivative in a polar solvent like acetonitrile or methanol. What should I investigate next?
A3: This points toward environmental quenching mechanisms.
-
Dissolved Oxygen: Oxygen is a highly efficient collisional quencher. Its effect is more pronounced in some organic solvents.
-
Solution: Degas your solvent before use. This can be done by bubbling an inert gas (nitrogen or argon) through the solvent for 15-20 minutes or by using a freeze-pump-thaw technique for more rigorous experiments.
-
-
Solvent Polarity and Hydrogen Bonding: Your derivative may be particularly sensitive to the solvent environment. The low quantum yield in polar/protic solvents is likely due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state or efficient deactivation via hydrogen bonding.[3][4]
-
Solution: Test the fluorescence of your compound in a less polar, aprotic solvent like dioxane or chloroform. A significant increase in quantum yield in these solvents would confirm this hypothesis.[2]
-
Q4: My results are inconsistent between experiments, especially after preparing new stock solutions. Why?
A4: This often points to issues with concentration and aggregation .
-
Problem: Aggregation-Caused Quenching (ACQ) is highly dependent on concentration.[9] If you are working near the concentration where aggregation begins, small variations in solution preparation can lead to large changes in the measured fluorescence.
-
Solution: Perform a concentration-dependent study. Measure the fluorescence intensity of your compound across a wide range of concentrations (e.g., from 10-7 M to 10-4 M). You should see a region where intensity increases linearly with concentration. At higher concentrations, you may see this relationship plateau or even decrease—this is the onset of ACQ. For all future experiments, ensure you are working in the linear range.
Visualization 2: Factors Quenching Fluorescence
This diagram illustrates the primary pathways that compete with fluorescence, leading to a reduced quantum yield.
Caption: Competing decay pathways for an excited fluorophore.
Frequently Asked Questions (FAQs)
-
What is an ideal quantum yield standard for my AHNA derivative? Quinine sulfate in 0.1 M H2SO4 is the most widely accepted standard.[13][14] However, for best results, you should use a standard that absorbs and emits in a similar spectral range to your sample to minimize instrument-based artifacts.[15]
-
How do I know if my compound is aggregating? Besides the concentration study mentioned in Q4, you can also look for changes in the absorption spectrum. Aggregation often leads to a broadening of the absorption bands or the appearance of new shoulders on the main peak.
-
Can I use pH to enhance the quantum yield? Yes. By deprotonating the carboxylic acid to the carboxylate (-COO-) form with a base, you can increase its electron-donating character, which may enhance fluorescence. Conversely, ensuring the amino group remains in its neutral (-NH2) form by avoiding acidic conditions is crucial.[1][7] The optimal pH must be determined empirically for each derivative.
-
Why must I keep the absorbance below 0.1 for QY measurements? This is to prevent the "inner filter effect." At higher absorbances, the solution closest to the excitation source absorbs so much light that the light penetrating the rest of the sample is significantly attenuated. This leads to a non-linear relationship between concentration and fluorescence intensity and will result in an underestimation of the quantum yield.[4]
References
- BenchChem. (n.d.). Troubleshooting low quantum yield in 9-Azajulolidine fluorescent dyes.
- Lin, H., et al. (2016). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education, 93(2), 359-363.
-
Jerez, D., et al. (2021). Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers. The Journal of Physical Chemistry B, 125(17), 4433-4442. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low quantum yield in 2,6-Bis(2-benzimidazolyl)pyridine fluorescence.
- University of California, Davis. (n.d.). Fluorescence Spectroscopy-Quantum yield.
-
Wang, Z., et al. (2019). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C, 123(40), 24424-24432. Retrieved from [Link]
- Tian, W., et al. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials. Materials Horizons, 3(5), 390-404.
-
Kanjilal, S., et al. (1997). Effects of solvent and acid concentration on the absorption and fluorescence spectra of α,α-diaminonaphthalenes. Journal of the Chemical Society, Faraday Transactions, 93(12), 2135-2141. Retrieved from [Link]
- RSC Publishing. (n.d.). Analytical Methods.
- Lin, H., et al. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Pendidikan Kimia.
-
Okamoto, H., et al. (2010). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 9(7), 995-1002. Retrieved from [Link]
-
Kim, J. H., et al. (2007). Solvent and pH Effects on the Fluorescence of 7-(dimethylamino)-2-fluorenesulfonate. Bulletin of the Korean Chemical Society, 28(5), 803-808. Retrieved from [Link]
-
Melhuish, W. H. (1961). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. The Journal of Physical Chemistry, 65(2), 229-235. Retrieved from [Link]
-
Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-29. Retrieved from [Link]
-
Eltaboni, F. S., et al. (2023). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2015). What's wrong with my quantum yield measurement? Retrieved from [Link]
- RK Tech Kft. (n.d.). Fluorescence of Quinine Sulfate.
-
Gahlaut, R., et al. (2013). Photochemistry and excited state prototropic behaviour of 8-amino 2-naphthol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 109, 164-172. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the photophysics of 4-nitro-1-hydroxy-2-naphthoic acid: A controlled excited state proton transfer. Retrieved from [Link]
-
Reddit. (2022). Need help with fluorescence quantum yield, I went wrong somewhere. Retrieved from [Link]
- Argolight. (2021). [HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope?
-
ResearchGate. (n.d.). The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein. Retrieved from [Link]
-
Demas, J. N., & Crosby, G. A. (1971). Fluorescence Quantum Yield Measurements. The Journal of Physical Chemistry, 75(8), 991-1024. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-naphthoic acid. Retrieved from [Link]
-
Sarpal, R. S., & Dogra, S. K. (2005). An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid. The Journal of Physical Chemistry A, 109(11), 2465-2473. Retrieved from [Link]
Sources
- 1. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemistry and excited state prototropic behaviour of 8-amino 2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. ERIC - EJ1090667 - Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students, Journal of Chemical Education, 2016-Feb [eric.ed.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Amino-1-hydroxy-2-naphthoic Acid
Welcome to the technical support center for the synthesis of 4-Amino-1-hydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important molecule. We will delve into the mechanistic rationale behind potential issues and provide actionable troubleshooting strategies to ensure the successful synthesis and purification of high-purity this compound.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several routes, with the most common strategies involving either the introduction of the carboxylic acid group onto a pre-existing aminonaphthol scaffold or the amination of a hydroxynaphthoic acid. This guide will focus on two plausible and widely applicable synthetic pathways:
-
Route A: Carboxylation of 4-amino-1-naphthol via a Kolbe-Schmidt-type reaction.
-
Route B: Amination of 1-hydroxy-2-naphthoic acid via a Bucherer-type reaction.
Each route presents a unique set of challenges and potential impurities. Understanding the underlying chemistry of these transformations is paramount to troubleshooting and optimizing your synthesis.
Route A: Carboxylation of 4-amino-1-naphthol (Kolbe-Schmidt Reaction)
The Kolbe-Schmidt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol or naphthol ring.[1][2] In the context of 4-amino-1-naphthol, the reaction involves the formation of the corresponding phenoxide, which then acts as a nucleophile to attack carbon dioxide.
Visualizing the Workflow: Kolbe-Schmidt Carboxylation
Caption: Workflow for the Kolbe-Schmidt carboxylation of 4-amino-1-naphthol.
Frequently Asked Questions (FAQs) & Troubleshooting for Route A
Q1: My reaction yield is low, and I have a significant amount of unreacted 4-amino-1-naphthol. What could be the cause?
A1: This is a common issue in Kolbe-Schmidt reactions and can stem from several factors:
-
Incomplete Phenoxide Formation: The formation of the naphthoxide is crucial for the subsequent carboxylation. Insufficient base or the presence of water can lead to incomplete deprotonation. Ensure you are using a stoichiometric amount of a strong base (like NaOH or KOH) and that your starting materials and solvent are anhydrous.[3]
-
Insufficient Pressure or Temperature: The carboxylation step requires high pressure and temperature to proceed efficiently. Ensure your reaction vessel is properly sealed and that the target temperature and pressure are maintained throughout the reaction.
-
Poor CO2 Solubility: The solubility of carbon dioxide in the reaction medium can be a limiting factor. Vigorous stirring is essential to maximize the gas-liquid interface. In some cases, the use of a suitable high-boiling point solvent can improve CO2 solubility.
Q2: I've isolated my product, but analytical data (e.g., HPLC, NMR) suggests the presence of an isomeric impurity. What is this impurity and how can I avoid it?
A2: The most likely isomeric impurity is 4-amino-3-hydroxy-2-naphthoic acid . The carboxylation of naphthols can occur at different positions, and the regioselectivity is influenced by factors such as the counter-ion and temperature.[2]
-
Minimizing the Isomer: The choice of base can influence the position of carboxylation. While sodium salts tend to favor ortho-carboxylation, potassium salts can sometimes lead to the formation of the para-isomer. For 4-amino-1-naphthol, carboxylation can potentially occur at the 3-position. Careful control of reaction temperature is also critical. It is advisable to perform small-scale experiments to optimize the reaction conditions for the desired regioselectivity.
Q3: My final product is discolored (e.g., brown or black). What is the cause and how can I purify it?
A3: Discoloration is often due to the oxidation of the aminonaphthol starting material or product. These compounds are sensitive to air, especially at elevated temperatures and in the presence of base.
-
Preventing Oxidation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants during the reaction or work-up can also be beneficial.
-
Purification: The primary method for removing colored impurities is recrystallization .[4][5] A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution. The use of activated charcoal during recrystallization can also help to remove colored byproducts.
Data Summary: Potential Impurities in Route A
| Impurity | Chemical Name | Reason for Formation | Recommended Analytical Technique |
| Starting Material | 4-Amino-1-naphthol | Incomplete reaction. | HPLC, TLC |
| Isomeric Impurity | 4-Amino-3-hydroxy-2-naphthoic acid | Non-selective carboxylation. | HPLC, NMR |
| Oxidation Products | Various colored byproducts | Oxidation of aminonaphthol species. | HPLC, UV-Vis |
| Decarboxylation Product | 4-Amino-1-naphthol | Reversal of carboxylation at high temperatures. | HPLC, TLC |
Route B: Amination of 1-hydroxy-2-naphthoic acid (Bucherer Reaction)
The Bucherer reaction is a versatile method for the conversion of naphthols to naphthylamines in the presence of an aqueous sulfite or bisulfite and ammonia.[6][7] This reaction is reversible, which is a key consideration for optimizing reaction conditions.
Visualizing the Workflow: Bucherer Amination
Caption: Workflow for the Bucherer amination of 1-hydroxy-2-naphthoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting for Route B
Q1: The conversion of my starting material is low. How can I drive the reaction to completion?
A1: The Bucherer reaction is an equilibrium process.[6] To favor the formation of the amine product, you can:
-
Use an Excess of Ammonia: A high concentration of the aminating agent will shift the equilibrium towards the product side.
-
Control the pH: The reaction is sensitive to pH. Maintaining the appropriate pH is crucial for the formation of the reactive intermediates.
-
Increase Temperature and Pressure: These conditions favor the forward reaction. However, excessive temperature can lead to byproduct formation.
Q2: I am observing a significant amount of a sulfonated byproduct. How can I minimize this?
A2: The mechanism of the Bucherer reaction involves the formation of a tetralone sulfonic acid intermediate.[8][9] Under certain conditions, this or other sulfonated species may persist in the final product.
-
Optimizing Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of stable sulfonated byproducts. It is important to monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time.
-
Work-up Procedure: Careful control of the pH during work-up is essential to ensure the elimination of the bisulfite group and the precipitation of the desired amino acid.
Q3: How can I effectively purify the product from unreacted starting material and other impurities?
A3: Purification can be challenging due to the similar functionalities of the starting material and product.
-
Recrystallization: As with Route A, recrystallization is the primary purification method.[4] Given the amphoteric nature of the product (containing both an acidic carboxylic group and a basic amino group), adjusting the pH of the recrystallization solvent can be a powerful tool to selectively precipitate the desired product.
-
Acid-Base Extraction: Exploiting the different pKa values of the starting material (a carboxylic acid) and the product (an amino acid) can allow for separation through a series of acid-base extractions. However, this can be complex and may require careful pH control.
Data Summary: Potential Impurities in Route B
| Impurity | Chemical Name | Reason for Formation | Recommended Analytical Technique |
| Starting Material | 1-Hydroxy-2-naphthoic acid | Incomplete reaction due to equilibrium. | HPLC, TLC |
| Sulfonated Byproducts | Naphthalene sulfonic acid derivatives | Incomplete elimination of the bisulfite adduct. | HPLC, LC-MS |
| Over-amination Products | Diamino-naphthoic acid derivatives | Possible if other reactive sites are present, though less common. | HPLC, LC-MS |
| Hydrolysis Product | 1-Hydroxy-2-naphthoic acid | Reversal of the amination reaction. | HPLC, TLC |
General Purification and Analytical Protocols
Experimental Protocol: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent mixture. For aminonaphthoic acids, polar protic solvents like ethanol, acetic acid, or mixtures with water are often effective.[10]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for monitoring the reaction progress and assessing the purity of the final product.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[11][12]
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is standard.
A well-developed HPLC method should provide good resolution between the starting materials, the desired product, and any potential impurities.
Final Recommendations
The successful synthesis of this compound requires careful control of reaction parameters and a thorough understanding of the potential side reactions. For both proposed synthetic routes, meticulous purification, primarily through recrystallization, is essential to obtain a high-purity product. The use of analytical techniques such as HPLC and NMR is crucial for monitoring the reaction, identifying impurities, and confirming the structure and purity of the final compound. This guide provides a foundational framework for troubleshooting common issues; however, empirical optimization of reaction and purification conditions for your specific experimental setup is always recommended.
References
- Drake, N. L. (1942). The Bucherer Reaction. Organic Reactions, 1, 105-128.
-
Wikipedia contributors. (2023). Bucherer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Bucherer reaction. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction.
-
J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023). Kolbe–Schmitt reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
BYJU'S. (n.d.). Kolbe's Reaction Mechanism. Retrieved from [Link]
-
Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved from [Link]
-
Future4200. (n.d.). The Kolbe-Schmitt Reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Bucherer Reaction: From Naphthylamine to Naphthol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- ResearchGate. (2015). Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. Theor Chem Acc, 134(45).
-
YouTube. (2020, March 30). The Kolbe Reaction [Video]. jOeCHEM. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
YouTube. (2016, August 15). Recrystallization [Video]. Ryan Jeske. Retrieved from [Link]
- FAMU. (2016, September 27).
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- ScienceDirect. (2000). Current methodologies for the analysis of aminoglycosides.
- Google Patents. (2003). Preparation of 4-amino-1-naphthol ethers. US20030083525A1.
-
PubChem. (n.d.). 4-Amino-1-naphthol hydrochloride. Retrieved from [Link]
-
YouTube. (2025, May 10). Lecture 36 I Bucherer Reaction I Name Reactions I Organic Chemistry [Video]. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-1-Naphthol in Modern Organic Synthesis. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition. ACS Med Chem Lett.
-
BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-hydroxy-2-naphthoic acid, 86-48-6. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- Indian Academy of Sciences. (n.d.). 1-nitro-2-hydroxy-3-naphthoic acid and its derivatives. Proc. Indian Acad. Sci.
-
Scribd. (n.d.). HPLC Methods On Drug Analysis. Retrieved from [Link]
-
Sciforum. (2023, November 27). 1-Amino-2-naphthol-4-sulfonic Acid Functionalized Graphene Oxide: A Heterogeneous Nano-Catalyst for the One-Pot Synthesis of Tetraketone Derivatives. Retrieved from [Link]
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Technical Support Center: Resolving Peak Tailing in HPLC of 4-Amino-1-hydroxy-2-naphthoic acid
Welcome to the technical support center for the chromatographic analysis of 4-Amino-1-hydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of this and structurally similar molecules. Here, we delve into the underlying causes of peak asymmetry and provide systematic, field-proven troubleshooting strategies to restore optimal peak shape, ensuring accurate and reproducible results.
Understanding the Analyte: this compound
This compound is a multifunctional molecule possessing an aromatic naphthalene core with amino, hydroxyl, and carboxylic acid groups. This unique combination of functional groups makes it susceptible to various secondary interactions within an HPLC system, which are often the primary cause of poor peak shape.
-
Amino Group (Basic): The primary amine is basic and can interact strongly with acidic sites on the column packing material.
-
Hydroxyl and Carboxylic Acid Groups (Acidic & Chelating): The phenolic hydroxyl and carboxylic acid groups are acidic. This combination can also act as a chelating agent, binding to trace metals in the HPLC flow path.[1][2]
These characteristics are central to understanding and resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[3] An ideal peak should be symmetrical, known as a Gaussian peak. Tailing is problematic because it can compromise the accuracy of peak integration and quantification, reduce resolution between closely eluting compounds, and indicate underlying issues with the separation method or HPLC system.[3][4]
Q2: I'm observing significant peak tailing for this compound. What are the most likely causes?
A2: For a molecule like this compound, peak tailing in reversed-phase HPLC is most commonly caused by a combination of factors:
-
Secondary Silanol Interactions: This is a primary culprit.[5] The basic amino group on your analyte can interact ionically with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6][7] These interactions create a secondary, stronger retention mechanism that delays a portion of the analyte molecules, causing the peak to tail.[5][6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa values of the analyte's functional groups, a mixture of ionized and non-ionized forms can exist simultaneously.[8] This leads to peak distortion and tailing.[8]
-
Metal Chelation: The hydroxyl and carboxyl groups can chelate with active metal sites within the HPLC system, such as stainless steel frits, tubing, or trace metal contaminants in the silica packing itself.[1][2][9][10] This creates another unwanted retention mechanism.
-
Column Issues: Physical problems like a void at the column inlet, a contaminated frit, or general column degradation can cause tailing for all peaks in the chromatogram.[3][5][11]
The following troubleshooting guide will address each of these potential causes systematically.
Troubleshooting Guide: A Step-by-Step Approach
To efficiently diagnose and resolve peak tailing, it is crucial to change only one parameter at a time.[9] This guide follows a logical workflow from the most common and easily adjustable parameters to more complex hardware considerations.
Step 1: Mobile Phase pH Optimization
The mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[12][13] The goal is to ensure the analyte is in a single, stable ionic state.
Q3: How do I select the optimal mobile phase pH?
A3: The key is to adjust the mobile phase pH to be at least 2 pH units away from the pKa of the ionizable functional groups of your analyte.[14] For this compound, which has both acidic and basic groups, you have two primary strategies:
-
Low pH (Ion Suppression of Silanols): Operating at a low pH (e.g., pH 2.5-3.0) protonates the acidic silanol groups on the stationary phase, neutralizing their negative charge.[5][6][15] This minimizes the strong ionic interaction with the protonated (positively charged) amino group of the analyte. An acidic mobile phase also ensures the analyte's carboxylic acid group is fully protonated, leading to better retention and peak shape.[16]
-
High pH (Ion Suppression of Analyte): This is generally less common for silica-based columns due to the risk of silica dissolution above pH 8.[17] However, with modern hybrid or pH-stable columns, operating at a higher pH can neutralize the basic amino group, reducing its interaction with any ionized silanols.
dot graph TD { subgraph "Troubleshooting Workflow for Peak Tailing" A[Start: Peak Tailing Observed] --> B{Is it only the target analyte or all peaks?}; B -- "Only Target Analyte" --> C[Chemical Interaction Issue]; B -- "All Peaks" --> D[System/Physical Issue];
} dot Caption: A logical workflow for diagnosing peak tailing.
Protocol: Adjusting Mobile Phase pH
-
Prepare Buffered Mobile Phases: Create a series of mobile phases buffered at different pH values. Start with a low pH.
-
Use Appropriate Buffers: Select a buffer with a pKa close to the desired pH for maximum buffering capacity.
-
Equilibrate Thoroughly: Before analysis, ensure the column is fully equilibrated with the new mobile phase (flush with at least 10-20 column volumes).
-
Analyze and Compare: Inject your sample and compare the peak shape at each pH condition.
| Buffer System | Recommended pH Range | Suitability for LC-MS | Notes |
| Formic Acid / Ammonium Formate | 2.5 - 4.5 | Excellent | Volatile and ideal for mass spectrometry.[18] |
| Acetic Acid / Ammonium Acetate | 3.8 - 5.8 | Excellent | Another good volatile option for LC-MS. |
| Phosphoric Acid / Phosphate | 2.1 - 3.1 & 6.2 - 8.2 | Poor | Non-volatile, but offers high buffer capacity and is excellent for UV detection.[2] |
Step 2: Mobile Phase and Column Selection
If pH adjustment alone does not resolve the tailing, the next step is to address the specific chemical interactions more directly through mobile phase additives or by choosing a more appropriate column.
Q4: Should I add anything to my mobile phase to improve the peak shape?
A4: Yes, mobile phase additives can be highly effective.
-
Competing Base: For tailing caused by silanol interactions with the basic amino group, adding a small concentration of a competing base, like triethylamine (TEA), can be very effective.[18][19] TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte.[15][19][20]
-
Chelating Agent: If metal chelation is suspected, add a sacrificial chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid to the mobile phase at a low concentration (e.g., 0.1-1 mM).[2] These agents will bind to active metal sites in the system, preventing your analyte from interacting with them.[2]
Q5: Could my HPLC column be the problem? How do I choose a better one?
A5: Absolutely. The column is the heart of the separation, and its chemistry is critical.
-
Use End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl) to make them less active.[5][18] Using a high-purity, fully end-capped C18 or C8 column is a fundamental step in preventing peak tailing for basic compounds.[6][18]
-
Consider Alternative Stationary Phases: For highly polar compounds that are poorly retained or exhibit tailing on traditional C18 phases, consider columns specifically designed for polar analytes.[21]
-
Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols.
-
Aqueous-Compatible Phases (e.g., AQ-C18): These are designed for use with highly aqueous mobile phases and provide good retention and peak shape for polar compounds.[21]
-
Hybrid Silica Particles: Columns based on ethylene-bridged hybrid (BEH) particles often show improved pH stability and reduced silanol activity.[6]
-
| Column Type | Primary Benefit for This Analyte | Recommended Use Case |
| High-Purity, End-Capped C18 | Reduces silanol interactions.[18] | Standard starting point for reversed-phase methods. |
| Polar-Embedded Phase | Shields analyte from silanols. | When tailing persists on standard C18 columns. |
| Aqueous C18 (AQ-Type) | Better wetting and retention in high aqueous mobile phases.[21] | For methods requiring low organic modifier content. |
| Phenyl Phase | Offers alternative selectivity (π-π interactions). | Can sometimes improve peak shape for aromatic compounds. |
Step 3: System and Hardware Troubleshooting
If the peak tailing persists after optimizing the chemistry or if all peaks in your chromatogram are tailing, the issue may be physical or related to the HPLC instrument itself.[22]
dot graph TD { subgraph "Chemical Interactions Causing Peak Tailing" Analyte [<this compound (Amine, Hydroxyl, Carboxyl Groups)] StationaryPhase [<Silica Stationary Phase (C18 Ligands, Residual Silanols)] SystemMetals [<HPLC System (Stainless Steel Frit/Tubing)]
} dot Caption: Key chemical interactions leading to peak tailing.
Q6: How can I check if my HPLC system is causing the tailing?
A6: A systematic check of the flow path is necessary.
-
Check for Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peaks to broaden and tail.[11] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made with zero dead volume.
-
Inspect for Column Voids or Blockages: A void at the head of the column or a partially blocked inlet frit can severely distort peak shape.[5] This can happen from pressure shocks or the accumulation of particulate matter.
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column.[11] It protects the analytical column from strongly retained matrix components and particulates that can cause peak shape distortion and high backpressure.[11]
By systematically addressing these chemical and physical factors, you can effectively troubleshoot and resolve peak tailing for this compound, leading to robust and reliable HPLC data.
References
-
CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
SIELC Technologies. Separation of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. [Link]
-
Welch Materials, Inc. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]
-
YMC America. 3 Ideal Columns for Analyzing Polar Compounds. [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
LCGC. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
SilcoTek® Corporation. Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
Axion Labs. HPLC Peak Tailing. [Link]
-
LCGC International. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
-
Chemsrc. This compound | CAS#:13065-87-7. [Link]
-
PubChem. 4-Amino-1-naphthoic acid | C11H9NO2 | CID 459314. [Link]
-
ResearchGate. How can I prevent peak tailing in HPLC?. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information Biocatalytic CO2 fixation initiates selective oxidative cracking of 1-naphthol under ambient conditions. [Link]
-
Pharmaffiliates. CAS No : 13065-87-7| Chemical Name : 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Naphthoic Acid. [Link]
-
Chemical Synthesis Database. 1-amino-2-naphthoic acid. [Link]
-
LookChem. Cas 129-02-2,1-AMINO-8-NAPHTHOIC ACID. [Link]
Sources
- 1. silcotek.com [silcotek.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromacademy.com [chromacademy.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. researchgate.net [researchgate.net]
- 15. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
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- 18. labcompare.com [labcompare.com]
- 19. pharmagrowthhub.com [pharmagrowthhub.com]
- 20. welch-us.com [welch-us.com]
- 21. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 22. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 23. realab.ua [realab.ua]
Technical Support Center: Derivatization of 4-Amino-1-hydroxy-2-naphthoic acid
Welcome to the technical support guide for the derivatization of 4-Amino-1-hydroxy-2-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this multifunctional molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.
Introduction: The Trifunctional Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its derivatization is notoriously challenging due to the presence of three distinct functional groups on the naphthalene core: an aromatic amine (C4-NH₂), a phenolic hydroxyl (C1-OH), and a carboxylic acid (C2-COOH). The similar reactivity of the amino and hydroxyl groups, coupled with the electronic influence of the carboxylic acid, often leads to a lack of chemoselectivity, resulting in undesired side products and complex purification. This guide will address these core issues and provide systematic approaches to achieving your desired derivatization.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My acylation reaction is giving me a mixture of N-acylated, O-acylated, and N,O-diacylated products. How can I achieve selective N-acylation?
Answer: This is the most common challenge and arises from the comparable nucleophilicity of the amino and phenolic hydroxyl groups. To achieve selective N-acylation, you must modulate the reactivity of these groups.
Troubleshooting Guide:
-
pH Control: The amino group is more nucleophilic than the hydroxyl group under neutral to slightly basic conditions. However, under strongly basic conditions, the hydroxyl group is deprotonated to the highly nucleophilic phenoxide anion, which can lead to significant O-acylation.
-
Recommendation: Perform the acylation in a buffered system or with a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to maintain a pH that favors N-acylation. Avoid strong inorganic bases like NaOH or KOH.
-
-
Solvent Choice: The solvent can influence the relative reactivity of the functional groups.
-
Recommendation: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred. Protic solvents may participate in hydrogen bonding and alter the nucleophilicity of the functional groups.
-
-
Temperature Control: Acylation reactions are often exothermic.
-
Recommendation: Running the reaction at a lower temperature (0 °C to room temperature) can enhance selectivity. Higher temperatures tend to favor the formation of the thermodynamically more stable di-acylated product.
-
-
Protecting Group Strategy: This is the most robust method for ensuring selectivity.
-
Recommendation: Protect the hydroxyl group before proceeding with N-acylation. A common strategy is to use a protecting group that is stable to the acylation conditions but can be removed orthogonally.
-
FAQ 2: I need to perform a reaction at the carboxylic acid group (e.g., esterification or amide coupling), but the amino and hydroxyl groups are interfering. What should I do?
Answer: Both the amino and hydroxyl groups can react with the activating agents used for carboxylic acid derivatization (e.g., carbodiimides, acyl chlorides). Therefore, protection of both the amino and hydroxyl groups is essential.
Troubleshooting Guide:
-
Orthogonal Protection: You will need a protection strategy where the protecting groups for the amine and hydroxyl can be removed without cleaving your newly formed ester or amide, and vice-versa.[1][2]
-
Recommendation: A common strategy is to protect the amine as a Boc-carbamate (tert-butyloxycarbonyl) and the hydroxyl group as a TBDMS-ether (tert-butyldimethylsilyl). Both are stable to many coupling conditions for the carboxylic acid. The TBDMS group can be removed with fluoride ions (e.g., TBAF), and the Boc group is removed with acid (e.g., TFA).
-
-
Order of Operations: The order in which you protect and deprotect is critical.
-
Recommendation: It is often advantageous to protect the most reactive group first. In this case, protecting the amino group, followed by the hydroxyl group, and then proceeding with the carboxylic acid derivatization is a logical sequence.
-
FAQ 3: My reaction is suffering from low yields and the formation of a dark-colored byproduct. What is happening?
Answer: The aminonaphthol scaffold is susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts. This is often exacerbated by heat, light, and the presence of oxygen or oxidizing agents.
Troubleshooting Guide:
-
Inert Atmosphere: The presence of oxygen can promote oxidative side reactions.
-
Recommendation: Conduct your reactions under an inert atmosphere of nitrogen or argon.
-
-
Degassed Solvents: Solvents can contain dissolved oxygen.
-
Recommendation: Use freshly degassed solvents for your reactions.
-
-
Light Sensitivity: Naphthols and aromatic amines can be light-sensitive.
-
Recommendation: Protect your reaction vessel from light by wrapping it in aluminum foil.
-
-
Antioxidants: In some cases, a small amount of an antioxidant can be beneficial.
-
Recommendation: Consider adding a radical scavenger, but be mindful that it could interfere with your desired reaction. This should be a last resort and thoroughly tested on a small scale.
-
FAQ 4: I am observing gas evolution during my reaction, and my desired product is not being formed. What could be the cause?
Answer: You are likely observing decarboxylation, the loss of CO₂ from the carboxylic acid group. This can be promoted by heat, especially in the presence of certain functional groups.[3][4]
Troubleshooting Guide:
-
Reaction Temperature: Decarboxylation is often thermally induced.
-
Recommendation: Keep the reaction temperature as low as possible while still allowing the desired transformation to proceed at a reasonable rate.
-
-
Reaction Mechanism: The presence of the hydroxyl group at the 1-position can facilitate decarboxylation through a cyclic transition state, similar to a β-keto acid.
-
Recommendation: If possible, protect the hydroxyl group. This will reduce its ability to participate in a mechanism that promotes decarboxylation.
-
Part 2: Protocols and Methodologies
Protocol 1: Selective N-Acylation via Hydroxyl Protection
This protocol outlines a general procedure for the selective N-acylation of this compound.
Step 1: Protection of the Hydroxyl Group
-
Suspend this compound in a suitable aprotic solvent (e.g., DCM or THF).
-
Add a base (e.g., triethylamine or imidazole).
-
Add the hydroxyl protecting group reagent (e.g., TBDMS-Cl) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction and purify the O-protected intermediate.
Step 2: N-Acylation
-
Dissolve the O-protected intermediate in an aprotic solvent.
-
Add a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride or a pre-formed active ester) dropwise.
-
Stir the reaction at 0 °C to room temperature until completion (monitor by TLC).
-
Work up and purify the N-acylated, O-protected product.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the purified product in a suitable solvent (e.g., THF).
-
Add a deprotecting agent specific to your chosen protecting group (e.g., TBAF for TBDMS).
-
Stir until completion (monitor by TLC).
-
Work up and purify the final N-acylated product.
Protocol 2: Esterification of the Carboxylic Acid
This protocol provides a general method for the esterification of the carboxylic acid group, requiring protection of both the amine and hydroxyl functionalities.
Step 1: Protection of the Amino Group
-
Dissolve this compound in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate).
-
Add the amino protecting group reagent (e.g., Boc-anhydride) and stir at room temperature until completion.
-
Work up and purify the N-protected intermediate.
Step 2: Protection of the Hydroxyl Group
-
Follow the procedure in Protocol 1, Step 1, using the N-protected intermediate as the starting material.
Step 3: Esterification
-
Dissolve the fully protected starting material in an aprotic solvent.
-
Add your desired alcohol and a coupling agent (e.g., DCC or EDC/DMAP).
-
Stir at room temperature until completion.
-
Work up and purify the fully protected ester.
Step 4: Deprotection
-
Selectively deprotect the hydroxyl and amino groups using orthogonal deprotection strategies as described in FAQ 2.
Part 3: Data and Visualizations
Table 1: Recommended Protecting Groups
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Orthogonality Notes |
| Amino | tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NaHCO₃) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine in DMF) | Stable to acid, hydrogenolysis.[2][5] | |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Stable to many non-acidic/basic conditions. |
| Benzyl | Bn | BnBr, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. | |
| Carboxylic Acid | Methyl or Ethyl Ester | Me/Et | MeOH or EtOH, acid catalyst | Saponification (e.g., LiOH, NaOH) | Stable to many conditions, but cleavage is harsh. |
| Benzyl Ester | Bn | Benzyl alcohol, DCC | Hydrogenolysis (H₂, Pd/C) | Cleaved under mild, neutral conditions. |
Diagrams
Caption: Competing acylation pathways.
Caption: Common undesirable side reactions.
References
- European Patent Office. (n.d.). Selective N-acylation of amino alcohols (EP 0633875 B1). Google Patents.
- Castellano, S., et al. (2010). Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. ChemMEDChem.
- Lautens, M., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Habib, A., et al. (2020). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research.
- Unilever. (1993). Selective n-acylation of amino alcohols (WO1993020038A1). Google Patents.
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
- Alcázar, V., et al. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. ChemistryViews.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Patil, V. D., et al. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. Trade Science Inc.
- Ohshima, T., et al. (2020).
- Safe, S., et al. (2020). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences.
- Beech, W. F., & Legg, N. (1950). 198. Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. Journal of the Chemical Society (Resumed).
- Fazylov, S. D., et al. (2015).
- Celanese Corporation. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof (EP0049616A1). Google Patents.
-
Solubility of Things. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]
- Jacobson, K. A., et al. (2022). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry.
- Ashenhurst, J. (2022).
- Batey, R. A., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry.
- Van der Poorten, O., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (n.d.). 4-Amino-1-naphthoic acid. PubChem. Retrieved from [Link]
- McIntosh, J. A., et al. (2024).
- American Cyanamid Company. (1953). Process for producing 4-amino-2-hydroxybenzoic acid (US2644011A). Google Patents.
- Choi, Y. H., et al. (2018).
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxy-2-naphthoic acid. PubChem. Retrieved from [Link]
- Beech, W. F., & Legg, N. (1949). 402. Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”). Journal of the Chemical Society.
- Beech, W. F., & Legg, N. (1949). 402. Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”). Journal of the Chemical Society (Resumed).
-
Chemsrc. (n.d.). 4-Amino-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound Price. Retrieved from [Link]
- Li, H., et al. (2015). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Acta Crystallographica Section C: Structural Chemistry.
-
Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Retrieved from [Link]
- Al-Majed, A. A. (2000). High-performance Liquid Chromatographic Determination of Some Amino Acids After Derivatization With 2-Hydroxy-1-naphthaldehyde. Journal of Pharmaceutical and Biomedical Analysis.
- Li, H., et al. (2015).
- Mahato, S., et al. (2013). Understanding the photophysics of 4-nitro-1-hydroxy-2-naphthoic acid: A controlled excited state proton transfer. Journal of Photochemistry and Photobiology A: Chemistry.
- Yoshitake, T., et al. (2022). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Molecules.
Sources
Technical Support Center: Stabilizing 4-Amino-1-hydroxy-2-naphthoic Acid Solutions for Analysis
Welcome to the technical support center for 4-Amino-1-hydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in handling and analyzing this highly reactive compound. Here, we provide in-depth troubleshooting advice, validated protocols, and a detailed explanation of the underlying chemical principles to ensure the integrity and reproducibility of your analytical results.
Introduction: The Challenge of Instability
This compound is a valuable aromatic compound, but its structure—featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a naphthalene ring—makes it exceptionally susceptible to oxidation. This inherent instability can lead to rapid solution discoloration, the formation of degradation products, and significant challenges in obtaining accurate and reproducible analytical data. The primary degradation pathway involves oxidation to colored quinone-imine species, which can further polymerize.[1] This guide will equip you with the necessary knowledge and techniques to mitigate these issues effectively.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My solid this compound has turned from off-white to a brownish or purple color. Can I still use it?
A1: A significant color change in the solid reagent indicates oxidation and degradation.[1] For sensitive quantitative analyses, using discolored reagent is strongly discouraged as it will introduce impurities, cause high background signals, and lead to inaccurate results. It is always best practice to use a fresh, unoxidized batch for preparing standards and samples.
Q2: I just prepared a solution and it's already turning pink/brown. What's happening and how can I stop it?
A2: This rapid color change is due to the swift oxidation of the molecule by dissolved oxygen in your solvent.[1] This process is often accelerated by exposure to light and neutral or alkaline pH. To prevent this, you must prepare solutions fresh, use deoxygenated solvents, and protect the solution from light. The addition of an antioxidant can also provide short-term stability.[1]
Q3: What is the best solvent for this compound?
A3: The choice of solvent depends on your analytical method. For reversed-phase HPLC, a common choice is a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer. Solubility can be limited in neutral water. Acidifying the aqueous phase (e.g., with formic or phosphoric acid) can improve solubility by protonating the amino group. Always ensure the final solution is filtered before injection.
Q4: How should I store my stock solutions, and for how long are they viable?
A4: Stock solutions are highly unstable and should, ideally, be prepared fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C in a tightly sealed, light-protected (amber) vial, with the headspace flushed with an inert gas like nitrogen or argon. Even under these conditions, viability should be empirically determined and is typically limited to a few hours.
In-Depth Troubleshooting Guide
Unexpected analytical results can often be traced back to analyte instability. This section provides a systematic approach to diagnosing and resolving common issues.
| Symptom Observed | Potential Root Cause(s) | Recommended Corrective and Preventive Actions |
| Rapid solution discoloration (e.g., pink, red, brown) | Oxidation: Reaction with dissolved oxygen in the solvent, accelerated by light and/or inappropriate pH. | 1. Prepare solutions fresh immediately before use. 2. Deoxygenate solvents: Sparge all solvents (both organic and aqueous) with an inert gas (N₂ or Ar) for 15-20 minutes before use. 3. Use amber vials or wrap containers in aluminum foil to protect from light.[1] 4. Add an antioxidant: Consider adding a small amount of a compatible antioxidant like ascorbic acid or dithiothreitol (DTT) to the solution.[2] |
| Multiple, unexpected peaks in chromatogram (HPLC) | Analyte Degradation: The primary peak decreases while new peaks (degradation products) appear. On-column Oxidation: The analyte is degrading on the HPLC column itself.[3][4][5] | 1. Confirm degradation: Inject the same sample multiple times over a period. If the primary peak area decreases while impurity peaks grow, degradation is occurring in the vial. 2. Stabilize mobile phase: Add a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or DTT to the aqueous mobile phase to prevent on-column oxidation.[2][3][4][5] 3. Use fresh solvents: Ensure all solvents for both sample preparation and mobile phase are freshly prepared and deoxygenated. |
| Poor peak shape (tailing or fronting) in HPLC | pH Mismatch: The pH of the sample diluent is significantly different from the mobile phase pH, causing peak distortion. Analyte-metal interactions: Residual metal ions on the column or in the system can interact with the analyte. | 1. Match diluent to mobile phase: Ensure the sample is dissolved in a solvent that is as close in composition and pH to the initial mobile phase as possible. 2. Use a chelating agent: If metal interaction is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase can improve peak shape. |
| Low or no analyte signal (UV-Vis or MS) | Complete Degradation: The analyte has fully degraded before or during analysis. Precipitation: The analyte has precipitated out of solution due to low solubility. | 1. Verify solid integrity: Check the appearance of the starting material. If it is discolored, discard and use a fresh batch.[1] 2. Re-prepare fresh: Prepare a new solution following all stabilization protocols. 3. Check solubility: Ensure the concentration does not exceed the analyte's solubility in your chosen solvent. Adjust pH or solvent composition if necessary. Filter the solution before analysis. |
Experimental Protocols
Adherence to a rigorous preparation protocol is the most critical factor in achieving reliable analysis.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a stock solution of this compound with enhanced stability for short-term use.
Materials:
-
This compound (high purity, off-white solid)
-
HPLC-grade methanol or acetonitrile, deoxygenated
-
HPLC-grade water, deoxygenated
-
Ascorbic acid (or other suitable antioxidant)
-
Volumetric flasks (Class A, amber)
-
Inert gas source (Nitrogen or Argon) with sparging equipment
-
Sonicator
Procedure:
-
Solvent Deoxygenation: Sparge the required volumes of all solvents (water, methanol/acetonitrile) with a gentle stream of nitrogen or argon for at least 15 minutes. This removes dissolved oxygen, a primary oxidant.
-
Weighing: Accurately weigh the required amount of solid this compound and transfer it to an amber volumetric flask. Perform this step promptly to minimize air exposure.
-
Antioxidant Addition (Optional but Recommended): Prepare a fresh, concentrated solution of ascorbic acid in deoxygenated water. Add a small aliquot to the volumetric flask to achieve a final concentration of approximately 0.1 mg/mL.
-
Dissolution: Add a portion of the deoxygenated organic solvent (e.g., methanol) to the flask to wet and partially dissolve the solid. Sonicate for 2-3 minutes if necessary.
-
Dilution to Volume: Slowly add the deoxygenated aqueous solvent to the flask, mixing continuously. Finally, bring the solution to the final volume with the aqueous solvent and mix thoroughly.
-
Inert Gas Blanket: Immediately flush the headspace of the volumetric flask with nitrogen or argon before sealing.
-
Storage: If not for immediate use, store the sealed flask at 2-8°C, protected from light. Use within 4-6 hours is strongly recommended.
Visualization of Key Processes
Workflow for Preparing a Stabilized Solution
The following diagram outlines the critical decision points and steps for preparing a stable analytical solution.
Caption: Workflow for preparing a stabilized analyte solution.
The Oxidation Cascade
The instability of this compound is driven by a cascade of oxidative reactions. Understanding this pathway helps in selecting appropriate preventative measures.
Caption: Simplified pathway of oxidative degradation.
References
- Robust HPLC method for easily-oxidizable phosphine ligand analysis - ACS Fall 2025. (2023). American Chemical Society.
-
A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. (n.d.). ResearchGate. Available at: [Link]
-
Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. (2023). Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. (2023). PubMed. Available at: [Link]
-
HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019). Analytical Chemistry. Available at: [Link]
-
The role of aromatic-aromatic interactions in strand-strand stabilization of β-sheets. (n.d.). NIH. Available at: [Link]
-
Aromatic amino acid. (n.d.). Wikipedia. Available at: [Link]
-
Aromatic amino acids, resonance/electron delocalization, and phenylalanine biochemistry. (2022). YouTube. Available at: [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI. Available at: [Link]
-
Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. (2023). PubMed Central. Available at: [Link]
-
Oxidation Reactions of 1- And 2-naphthols: An Experimental and Theoretical Study. (2013). The Journal of Physical Chemistry A. Available at: [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher. Available at: [Link]
-
Scientists uncover how amino acids stabilize proteins in solution. (2023). News-Medical.Net. Available at: [Link]
Sources
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- 4. academic.oup.com [academic.oup.com]
- 5. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Amino-1-hydroxy-2-naphthoic acid
Welcome to the technical support center for the purification of crude 4-Amino-1-hydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles to not only offer protocols but to explain the causality behind our procedural recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how do they arise?
A1: Common impurities often originate from the synthetic route. For instance, if prepared via the Kolbe-Schmitt reaction from an aminonaphthol, unreacted starting materials or isomers formed during carboxylation can be present.[1] Specifically, you might encounter starting materials like 4-amino-1-naphthol, related isomers such as 4-amino-3-hydroxy-2-naphthoic acid, and byproducts from side reactions.[2][3] The presence of colored impurities often suggests oxidation of the amino or hydroxyl groups, a common issue with aminophenolic compounds.[4]
Q2: What is the general solubility profile of this compound?
A2: this compound is an amphoteric molecule, containing both an acidic carboxylic acid group and a basic amino group, as well as a phenolic hydroxyl group.[5] Its solubility is highly pH-dependent.[6] It is sparingly soluble in cold water and many non-polar organic solvents.[7] However, it exhibits increased solubility in acidic and basic aqueous solutions due to the formation of the corresponding ammonium salt and carboxylate/phenoxide salt, respectively. It is also soluble in polar organic solvents like ethanol, acetone, and DMSO, particularly with heating.[6][8]
Q3: Is this compound sensitive to air and light?
A3: Yes, like many aminophenol derivatives, this compound can be susceptible to oxidation, which is often accelerated by exposure to air and light.[9] This can lead to the formation of colored impurities, darkening the product over time. Therefore, it is advisable to store the compound in a dark, inert atmosphere (e.g., under nitrogen or argon) and to handle it efficiently to minimize exposure.[9]
Q4: What are the primary purification strategies for this class of compounds?
A4: The most effective purification techniques leverage the compound's unique chemical properties. These include:
-
Acid-Base Extraction: This powerful technique exploits the amphoteric nature of the molecule to separate it from neutral or differently charged impurities.[10][11]
-
Recrystallization: A classic and often highly effective method for obtaining high-purity crystalline material. The key is selecting an appropriate solvent system.
-
Chromatography: Techniques like column chromatography or preparative HPLC can be used for challenging separations, especially for removing closely related isomers.[12][13]
Troubleshooting Guide
Issue 1: My recrystallized product is still highly colored (e.g., brown, dark gray).
-
Probable Cause: The coloration is likely due to persistent, highly conjugated impurities or oxidation products. These impurities may have similar solubility profiles to your target compound, making them difficult to remove by simple recrystallization.
-
Troubleshooting Steps:
-
Charcoal Treatment: Before hot filtration during recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Use with caution, as it can also adsorb some of your product, potentially reducing yield.
-
Reductive Workup: Consider dissolving the crude material in a suitable solvent and adding a mild reducing agent, such as sodium dithionite, to reduce some of the colored oxidized species.[14] This should be followed by an appropriate workup and subsequent purification.
-
Acid-Base Extraction Pre-Purification: Utilize an acid-base extraction protocol (detailed below) before attempting recrystallization. This can effectively remove many impurities that co-crystallize.
-
Issue 2: The yield from my recrystallization is very low.
-
Probable Cause: This can be due to several factors: using a solvent in which the compound is too soluble at room temperature, using an excessive amount of solvent, or premature crystallization during hot filtration.
-
Troubleshooting Steps:
-
Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to experiment with mixed solvent systems (e.g., ethanol/water, acetone/hexane) to achieve the optimal solubility gradient.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus lowering the yield.
-
Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, pre-heat your funnel and filter paper. This can be done by placing them in an oven or by passing hot solvent through them just before filtering your product solution.
-
Issue 3: I am struggling to separate isomeric impurities.
-
Probable Cause: Isomers often have very similar physical and chemical properties, making separation by standard techniques like recrystallization challenging.[3]
-
Troubleshooting Steps:
-
Fractional Recrystallization: This involves multiple, careful recrystallization steps. It can be laborious but is sometimes effective if there is a slight difference in solubility between the isomers.
-
Column Chromatography: This is often the most effective method for separating isomers. A systematic approach to solvent system selection (e.g., using thin-layer chromatography to determine the optimal mobile phase) is crucial for success. Silica gel is a common stationary phase, and a mobile phase of varying polarity (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be effective.[13]
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different properties, allowing for easier separation. The derivative can then be converted back to the desired isomer.
-
Issue 4: My purified product degrades upon storage.
-
Probable Cause: As mentioned in the FAQ, this is likely due to oxidation from exposure to air and/or light.[9]
-
Troubleshooting Steps:
-
Inert Atmosphere Storage: Store the purified solid under an inert atmosphere, such as nitrogen or argon.
-
Protection from Light: Use amber vials or store the container in a dark place.[9]
-
Low-Temperature Storage: Storing the compound at reduced temperatures (e.g., in a refrigerator or freezer) can slow down the rate of degradation.[15]
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral impurities and impurities with different acidic/basic properties.
Principle: The amphoteric nature of this compound allows it to be soluble in both acidic and basic aqueous solutions, while neutral impurities remain in an organic phase.
Workflow Diagram:
Caption: Workflow for Acid-Base Purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate).
-
Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base is used to selectively deprotonate the carboxylic acid without significantly affecting the less acidic phenolic hydroxyl group).[10][11] Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean flask. The organic layer, containing neutral and some basic impurities, can be discarded.
-
Backwash (Optional but Recommended): To remove any residual neutral impurities from the aqueous layer, add a small amount of fresh ethyl acetate to the flask containing the aqueous extract, shake, and discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the pH of the solution is acidic (around pH 3-4), leading to the precipitation of the purified product.[10] Be careful not to make the solution too strongly acidic, which could cause the amino group to protonate and redissolve the product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable as a final polishing step after initial purification by other means or for crude material that is already relatively pure.
Principle: This technique relies on the difference in solubility of the compound in a hot versus a cold solvent. Impurities are either much more soluble or much less soluble than the target compound in the chosen solvent.
Data Table: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Rationale |
| Ethanol/Water | ~3:1 to 5:1 | The compound is soluble in hot ethanol and less soluble in water. Water acts as the anti-solvent. |
| Acetic Acid/Water | ~1:1 | The acidic nature helps to keep the compound in solution when hot. |
| Dioxane/Water | Varies | Dioxane is a good solvent, with water as the anti-solvent. Use with appropriate safety precautions. |
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system from the table above or based on your own solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Purity Assessment
To validate the success of your purification, several analytical techniques can be employed:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.[16]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[16][17] A single, sharp peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[18]
Purity Analysis Workflow:
Caption: Workflow for Purity Assessment.
References
- Chiral chromatography of amino- and hydroxy-acids on surface modified porous graphite.
- Process for the purification of p-aminophenol - European P
- Acid-Base Extraction.
- PURIFICATION OF p-AMINOPHENOL - Google P
- Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimis
- Acid–base extraction - Wikipedia.
- 4-(Aminosulfonyl)
- stability of 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid under experimental conditions - Benchchem.
- The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid - ResearchG
- 90-51-7 | CAS D
- Analytical Methods.
- Preparation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid - PrepChem.com.
- 13065-86-6|4-Amino-3-hydroxy-2-naphthoic acid|BLD Pharm.
- Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids | Request PDF - ResearchG
- 1-Hydroxy-2-naphthoic acid | Phenanthrene/Naphthalene c
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid - Sigma-Aldrich.
- 1-Hydroxy-2-naphthoic acid | Solubility of Things.
- Chrom
- 1-Hydroxy-2-naphthoic acid - Selleck Chemicals.
- CAS No : 13065-87-7| Chemical Name : 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid.
- Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt - Google P
- Improved Analytical Precision of 1,4-Dihydroxy-2-naphthoic Acid by High Performance Liquid Chromatography Using Dithiothreitol as Mobile Phase Additive - ResearchG
- CAS 13065-86-6 4-Amino-3-hydroxy-2-naphthalenecarboxylic acid - Alfa Chemistry.
- 4-Amino-1-naphthoic acid | C11H9NO2 | CID 459314 - PubChem.
- Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)
- Method for crystallization of amino acids - Google P
- The Role of Chromatography in the Characterization and Analysis of Protein Therapeutic Drugs | LCGC Intern
- 4-Amino-3-hydroxy-2-naphthoic acid | C11H9NO3 | CID 385620 - PubChem.
- 4-Amino-3-hydroxy-2-naphthoic acid | CAS#:13065-86-6 | Chemsrc.
- Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”) - Sci-Hub.
- CAS NO.
- 1,4-aminonaphthol hydrochloride - Organic Syntheses Procedure.
- A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments | Request PDF - ResearchG
- A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystalliz
- 15.1: Paper Chromatography of Amino Acids Lab Procedure - Chemistry LibreTexts.
- The crystal structure of a new polymorph of 6-hydroxy-2-naphthoic acid, C 11 H 8 O 3.
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- 5. 4-Amino-3-hydroxy-2-naphthoic acid | C11H9NO3 | CID 385620 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 4-Amino-1-hydroxy-2-naphthoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Amino-1-hydroxy-2-naphthoic acid against other potential analytical techniques. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically rigorous approach.[1][2][3][4][5][6][7][8]
The Analytical Challenge: this compound
This compound is a key aromatic amino acid derivative. Its accurate quantification is critical in various stages of pharmaceutical development. The molecule's structure, featuring a naphthalene core with hydroxyl, amino, and carboxylic acid functional groups, presents specific analytical considerations. Based on its structure, the compound is expected to be sparingly soluble in water and possess chromophoric properties due to the naphthalene ring system, making UV-based detection a viable strategy.
Proposed HPLC Method: A Scientifically Grounded Approach
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven efficacy in separating aromatic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure adequate separation from potential impurities.
-
Mobile Phase A: 0.1% Phosphoric acid in water. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A starting condition of 95% A and 5% B, with a linear gradient to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility.
-
Detection Wavelength: Based on the UV absorbance of similar naphthoic acid derivatives, a primary detection wavelength of around 236 nm and a secondary wavelength of 280 nm are proposed.[11] A PDA detector would be advantageous to assess peak purity.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the linear range using the diluent.
-
The Imperative of Method Validation: Ensuring Trustworthy Results
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] It is a regulatory requirement and a fundamental aspect of quality assurance in the pharmaceutical industry.[12] The following sections detail the critical validation parameters that must be assessed for the proposed HPLC method, in accordance with ICH Q2(R2) guidelines.[1][4][7][8]
Specificity/Selectivity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][14]
-
Experimental Approach:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of the pure analyte.
-
Analyze a sample spiked with known related substances or impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions. The method should be able to separate the analyte peak from any degradation product peaks.
-
-
Acceptance Criteria: The analyte peak should be free from interference from blanks, impurities, and degradation products. Peak purity analysis using a PDA detector should yield a purity angle that is less than the purity threshold.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[6] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Experimental Approach: Prepare and analyze a minimum of five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[14] It is typically assessed using recovery studies.[2]
-
Experimental Approach: Perform recovery studies by spiking a placebo or blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Data Analysis: Calculate the percentage recovery at each concentration level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[14]
-
Repeatability (Intra-assay Precision):
-
Experimental Approach: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD over the different sets of conditions should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Experimental Approach: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.
-
Acceptance Criteria:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
-
Experimental Approach: Introduce small variations to method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for all variations.
Comparative Analysis of Quantification Techniques
While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages and can be considered as alternatives or complementary methods.
Alternative 1: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. The coupling with a mass spectrometer provides mass-to-charge ratio information, which adds a high degree of selectivity and allows for definitive peak identification.
-
Principle: UPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher separation efficiency and faster analysis times. The eluent is then introduced into a mass spectrometer, where molecules are ionized and separated based on their mass-to-charge ratio.
-
Advantages over HPLC:
-
Higher Sensitivity and Selectivity: Mass spectrometric detection, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, can achieve significantly lower LOD and LOQ.[7][15]
-
Faster Analysis Times: UPLC runs are typically much shorter than HPLC runs.
-
Structural Information: MS provides molecular weight and fragmentation data, which can be invaluable for impurity identification.
-
-
Considerations: Higher initial instrument cost and complexity of operation.
Alternative 2: Capillary Electrophoresis (CE)
CE is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field.[3] It is particularly well-suited for the analysis of charged molecules like amino acids.[1][12]
-
Principle: A sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, different components of the sample migrate at different velocities and are separated.
-
Advantages over HPLC:
-
High Separation Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.
-
Low Sample and Reagent Consumption: The technique requires only nanoliter injection volumes and minimal solvent usage.[3]
-
Different Selectivity: The separation mechanism is fundamentally different from HPLC, which can be advantageous for separating compounds that are difficult to resolve by chromatography.
-
-
Considerations: Lower concentration sensitivity with UV detection compared to HPLC, and potential for issues with reproducibility of migration times if conditions are not carefully controlled. Coupling with MS (CE-MS) can significantly enhance sensitivity.[4][12]
Quantitative Performance Comparison
The following table provides a hypothetical comparison of the expected performance characteristics of the proposed HPLC method versus UPLC-MS and CE for the quantification of this compound. These values are based on typical performance data for the analysis of similar aromatic acids and amino acids.
| Validation Parameter | Proposed HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE-UV) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | High ng/mL to µg/mL range |
| Analysis Time | 20-30 minutes | 5-10 minutes | 10-20 minutes |
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: A workflow diagram illustrating the key stages of HPLC method validation.
Comparison of Analytical Techniques
Caption: A comparative overview of HPLC, UPLC-MS, and CE for the analysis of this compound.
Conclusion
The proposed reverse-phase HPLC method provides a scientifically sound and robust framework for the quantification of this compound. Its validation, following the stringent guidelines of the ICH and FDA, is paramount to ensure the generation of reliable and accurate data. While HPLC remains the gold standard for routine quality control due to its robustness and widespread availability, alternative techniques such as UPLC-MS and Capillary Electrophoresis offer compelling advantages in specific contexts. UPLC-MS is unparalleled for high-sensitivity applications and impurity profiling, while CE provides a complementary separation mechanism that can be invaluable for challenging separations. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, speed, and structural information.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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SIELC Technologies. Separation of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 624-637. [Link]
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Maisano, F., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 23(1), 19–26. [Link]
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D'Souza, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6398. [Link]
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Lee, D. W., et al. (2002). Profiling and screening analysis of 27 aromatic amino acids by capillary electrophoresis in dual modes. Electrophoresis, 23(7-8), 1080-9. [Link]
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D'amino acids Information Center. Analytical methods. [Link]
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Ramautar, R. (2016). CE-MS for the Analysis of Amino Acids. Methods in molecular biology (Clifton, N.J.), 1461, 133–140. [Link]
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Herrero, M., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Foods (Basel, Switzerland), 10(9), 2119. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of 4-Amino-1-hydroxy-2-naphthoic acid and Commercially Available Fluorophores
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the fluorescent properties of 4-Amino-1-hydroxy-2-naphthoic acid in comparison to a selection of widely used fluorescent dyes. While this compound presents a novel structure, its detailed photophysical characteristics are not extensively documented in publicly available literature. Therefore, this document serves two primary purposes: first, to contextualize its potential performance based on the known behavior of structurally related amino-naphthalene compounds, and second, to provide a rigorous, self-validating experimental protocol to empower researchers to perform their own direct comparisons.
Our analysis will focus on key performance indicators for fluorescent probes: excitation and emission wavelengths (λex/λem), molar absorptivity (ε), fluorescence quantum yield (Φ), and Stokes shift. These parameters collectively determine a dye's brightness, signal-to-noise ratio, and suitability for multiplexing applications. We will compare the expected properties of our target compound with industry-standard dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, Cyanine dyes (Cy3 and Cy5), and the nucleic acid stains DAPI and Hoechst 33342.
Part 1: Photophysical Property Overview and Comparative Data
A fluorescent dye's utility is defined by its unique spectral characteristics. The selection of a fluorophore is critically dependent on matching its excitation and emission profile to the available instrumentation (e.g., laser lines and filter sets) and ensuring its signal can be distinguished from other fluorescent molecules in the sample.[1][2]
The structure of this compound, featuring an amino-substituted naphthalene core, suggests it will exhibit intrinsic fluorescence. Studies on related compounds, such as 4-amino-1,8-naphthalimides, have shown that the position of the amino group significantly influences photophysical properties and that these properties are often highly sensitive to the polarity of the local environment (solvatochromism).[3][4][5] Specifically, many such compounds display a significant Stokes shift and changes in fluorescence color and quantum yield in response to different solvents.[3][6] This suggests that this compound could be a valuable tool as an environmental probe.
The following table summarizes the known properties of standard dyes and provides a placeholder for the experimentally determined values for this compound.
| Fluorophore | Excitation Max (λex) | Emission Max (λem) | Molar Absorptivity (ε) | Quantum Yield (Φ) | Stokes Shift | Typical Applications |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD (Potentially environmental sensing) |
| FITC (Fluorescein Isothiocyanate) | ~495 nm[7][8] | ~519 nm[7][8] | ~75,000 cm⁻¹M⁻¹ | 0.7-0.9 | ~24 nm | Antibody labeling, flow cytometry.[7] |
| Rhodamine B | ~546 nm[9] | ~567 nm[9] | ~106,000 cm⁻¹M⁻¹[10] | 0.49-0.7[10][11] | ~21 nm | Tracer dye, histology, FRET.[11] |
| Cy3 | ~550 nm[12] | ~570 nm[12] | ~150,000 cm⁻¹M⁻¹[13] | ~0.24[13] | ~20 nm | Microarrays, immunofluorescence, FRET.[12][13] |
| Cy5 | ~650 nm[12] | ~670 nm[12] | ~215,000 cm⁻¹M⁻¹[13] | ~0.20[13] | ~20 nm | Far-red imaging, in-vivo imaging.[12] |
| DAPI (bound to dsDNA) | ~358 nm[][15] | ~461 nm[][15] | ~35,000 cm⁻¹M⁻¹ | ~0.8-0.9 | ~103 nm | Nuclear counterstain, fixed/live cells.[][16] |
| Hoechst 33342 (bound to dsDNA) | ~351 nm[17] | ~461 nm[17][18] | ~42,000 cm⁻¹M⁻¹ | ~0.6-0.8 | ~110 nm | Nuclear stain for live/fixed cells, cell cycle.[17][19] |
TBD = To Be Determined experimentally. Data for standard dyes are approximate and can vary with the solvent, pH, and conjugation state.
Part 2: Structures and Profiles of Compared Dyes
An understanding of a dye's chemical structure provides insight into its behavior, such as solubility, reactivity, and spectral properties.[20]
This compound
This molecule contains a naphthalene ring system, which is a common core for fluorescent compounds. The presence of an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group, along with an electron-withdrawing carboxylic acid (-COOH) group, creates a "push-pull" electronic structure. This configuration is known to result in environment-sensitive fluorescence, making it a candidate for applications in polarity sensing or as a local environment probe.
Figure 1: Chemical Structure of this compound.
Comparator Dyes
Below are the structures of the standard dyes used in this comparison, each with a distinct core scaffold that dictates its spectral range and application niche.
Figure 2: Chemical Structures of Comparator Dyes.
-
FITC: A derivative of fluorescein, it is one of the most common green fluorophores for labeling proteins and antibodies. Its fluorescence is pH-sensitive, decreasing significantly in acidic environments.[21]
-
Rhodamine B: A member of the rhodamine family, it is known for its exceptional photostability compared to fluorescein.[] It is often used as a tracer dye in water flow studies and for various microscopy applications.[11]
-
Cyanine Dyes (Cy3, Cy5): This class of dyes is characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.[20] The length of this chain determines the spectral properties. Cy3 (greenish-yellow emission) and Cy5 (far-red emission) are a popular pair for two-color detection experiments.[12]
-
DAPI and Hoechst 33342: These are blue-emitting nuclear stains that bind preferentially to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[][17] Their fluorescence is significantly enhanced upon binding to DNA.[23] Hoechst 33342 is more cell-permeant than DAPI, making it particularly suitable for staining live cells.[17][19]
Part 3: Experimental Protocol for Comparative Fluorescence Characterization
To ensure a rigorous and objective comparison, a standardized protocol is essential. The following methodology is designed to be self-validating by incorporating a well-characterized fluorescent standard.
Causality and Workflow Overview
The core logic of this protocol is to first determine the concentration of each dye solution with high accuracy via absorbance spectroscopy, and then use these concentration-matched solutions to measure and compare their fluorescence emission and quantum yield under identical conditions.
Figure 3: Experimental Workflow for Dye Comparison.
Materials and Instrumentation
-
Dyes: this compound, FITC, Rhodamine B, Cy3, Cy5, DAPI, Hoechst 33342.
-
Fluorescence Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Rhodamine B in ethanol (Φ = 0.49).[11]
-
Solvents: High-purity spectroscopic grade solvents (e.g., ethanol, DMSO, phosphate-buffered saline (PBS) at pH 7.4).
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with excitation and emission monochromators.
-
Quartz cuvettes (1 cm path length).
-
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions
-
Rationale: To create concentrated, stable stocks from which all subsequent dilutions will be made.
-
Protocol: Accurately weigh a small amount (e.g., 1 mg) of each dye powder. Dissolve in a suitable solvent (e.g., DMSO for many organic dyes, water or PBS for water-soluble ones) to create a stock solution of known concentration (e.g., 1 mg/mL or ~1-5 mM). Store protected from light at 4°C or -20°C.
Step 2: Molar Absorptivity (ε) Determination
-
Rationale: To experimentally determine a crucial constant for each dye that allows for accurate concentration measurement via the Beer-Lambert law (A = εcl).
-
Protocol:
-
Prepare a series of dilutions from the stock solution in the chosen experimental solvent.
-
Measure the absorbance spectrum (e.g., 250-750 nm) for each dilution.
-
Identify the wavelength of maximum absorbance (λabs max).
-
Plot absorbance at λabs max versus concentration. The slope of the resulting line is the molar absorptivity (ε).
-
Step 3: Preparation of Working Solutions
-
Rationale: To prepare solutions for fluorescence analysis that are dilute enough to avoid artifacts like the inner filter effect, where the sample absorbs too much excitation or emission light.
-
Protocol: Using the molar absorptivity value determined in Step 2, dilute the stock solutions of the test dyes and the fluorescence standard to have an identical, low absorbance at the excitation wavelength (typically A < 0.1, ideally ~0.05).
Step 4: Measurement of Fluorescence Spectra
-
Rationale: To determine the optimal excitation and emission wavelengths and to visualize the spectral profile of each dye.
-
Protocol:
-
For each working solution, first run an excitation scan by setting the emission monochromator to the expected emission maximum and scanning a range of excitation wavelengths. The peak of this spectrum is the λex.
-
Next, set the excitation monochromator to the determined λex and scan the emission monochromator to measure the emission spectrum. The peak is the λem. Record the full spectra for comparison.
-
Step 5: Relative Quantum Yield (Φ) Measurement
-
Rationale: To quantify the efficiency of fluorescence emission. This is a critical component of a dye's brightness. We use a relative method, which is more accessible than absolute measurements.
-
Protocol:
-
Use the working solutions from Step 3 (test dye and standard) with matched absorbance at the same excitation wavelength.
-
Measure the fluorescence emission spectrum for both the standard and the test dye.
-
Integrate the area under the emission curve for both samples.
-
Calculate the quantum yield of the test sample (Φ_x) using the following equation:
Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x² / n_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
I is the integrated fluorescence intensity (area under the curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
(Note: If the same solvent is used for the sample and standard, and absorbances are matched, the equation simplifies to Φ_x = Φ_std * (I_x / I_std)).
-
-
Step 6: Data Analysis and Final Comparison
-
Rationale: To synthesize all collected data for a final, objective comparison.
-
Protocol:
-
Compile the experimentally determined λex, λem, ε, and Φ for all dyes into the comparative table.
-
Calculate the Stokes Shift (λem - λex).
-
Calculate the relative brightness, which can be approximated by the product of the molar absorptivity and the quantum yield (ε * Φ).
-
Overlay the normalized emission spectra to visually assess spectral separation for potential multiplexing experiments.
-
Conclusion
This guide establishes a robust scientific framework for evaluating the fluorescence of this compound. While its performance remains to be quantified, its chemical structure is promising. By following the detailed experimental protocol herein, researchers can generate the necessary data to accurately place this novel compound within the existing landscape of fluorescent dyes. This direct, evidence-based comparison will enable an informed decision on its suitability for specific applications in cell biology, diagnostics, and beyond, moving it from a compound of potential to a well-characterized tool for scientific discovery.
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TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). Retrieved from [Link]
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Wikipedia. (2023). Hoechst stain. Retrieved from [Link]
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Boster Biological Technology. (2022). Fluorescent DNA Binding for Cell Imaging - dapi staining. Retrieved from [Link]
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Wikipedia. (2023). Cyanine. Retrieved from [Link]
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Ataman Kimya. (n.d.). RHODAMINE B. Retrieved from [Link]
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Beta LifeScience. (2025). DAPI Staining Guide for Clear Nuclear Imaging. Retrieved from [Link]
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Bio-Rad. (n.d.). PureBlu™ Hoechst 33342 Nuclear Staining Dye. Retrieved from [Link]
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Wikipedia. (2023). Rhodamine B. Retrieved from [Link]
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Wikipedia. (2023). Fluorescein isothiocyanate. Retrieved from [Link]
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Grokipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Rhodamine B. Retrieved from [Link]
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Lakowicz, J. R., et al. (2001). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. PMC - NIH. Retrieved from [Link]
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ALKEMIX. (2020). Fluorescein isothiocyanate (FITC). Retrieved from [Link]
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Petty, J. T., et al. (2014). Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays. PLOS One. Retrieved from [Link]
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Jena Bioscience. (n.d.). Properties of Fluorescent Dyes. Retrieved from [Link]
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ResearchGate. (n.d.). Spectral characteristics of fluorescent dyes. Retrieved from [Link]
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Okamoto, H., et al. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. Retrieved from [Link]
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PubMed. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides. Retrieved from [Link]
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Sahoo, D., et al. (2019). Understanding the photophysics of 4-nitro-1-hydroxy-2-naphthoic acid: A controlled excited state proton transfer. ResearchGate. Retrieved from [Link]
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Eltaboni, F., et al. (2022). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). 1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. Retrieved from [Link]
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NIH. (2021). Synthesis, characterization, optical properties, biological activity and theoretical studies of a fluorescent Schiff base. Retrieved from [Link]
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ResearchGate. (2020). Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. Retrieved from [Link]
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Journal of the American Chemical Society. (1979). Excited-State Protonation and Photophysical Properties of Azaphenanthrenes. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2015). 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: Selective synthesis and photophysical properties. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectral Comparison of 4-Amino-1-hydroxy-2-naphthoic Acid Isomers
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 4-Amino-1-hydroxy-2-naphthoic Acid Isomers
This compound and its constitutional isomers are a fascinating class of molecules that hold significant potential in medicinal chemistry and materials science. As derivatives of naphthalene, their rigid, planar structure and conjugated π-system give rise to distinct photophysical properties. The precise positioning of the amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) groups on the naphthalene ring dictates the intramolecular and intermolecular interactions, profoundly influencing their spectral signatures. Understanding these structure-property relationships is paramount for researchers aiming to leverage these compounds in applications such as fluorescent probes, molecular sensors, and pharmaceutical intermediates.
This guide provides an in-depth comparative analysis of the spectral characteristics of this compound and its key positional isomers where the amino group is relocated around the naphthalene scaffold. We will delve into the theoretical underpinnings and practical methodologies for Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. By examining the subtle yet significant shifts in spectral data, we can elucidate the electronic and structural nuances conferred by isomeric variation.
I. Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic compounds like the isomers of this compound, the absorption of UV-Vis light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents.
Core Principles and Causality
The naphthalene core possesses a characteristic UV absorption profile. The introduction of auxochromes like the -OH and -NH2 groups, and a chromophore like the -COOH group, modifies this profile. Both -OH and -NH2 are electron-donating groups (EDGs) that can extend the π-conjugation through resonance, leading to a bathochromic (red) shift in λmax. The carboxylic acid group, being an electron-withdrawing group (EWG), can also influence the electronic distribution. The position of the amino group is expected to be a key determinant of the absorption maxima due to its strong electron-donating nature.
Experimental Protocol: UV-Vis Spectral Acquisition
Caption: Workflow for UV-Vis spectral analysis.
Comparative UV-Vis Data (Predicted)
| Isomer | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Rationale for Prediction |
| This compound | ~290-310 | High | The para-relationship between the strong electron-donating amino group and the naphthalene system, along with the hydroxyl group, is expected to cause a significant red shift. |
| 5-Amino-1-hydroxy-2-naphthoic acid | ~280-300 | Moderate | The amino group is on a different ring from the hydroxyl and carboxylic acid groups, leading to a less direct extension of conjugation compared to the 4-amino isomer. |
| 6-Amino-1-hydroxy-2-naphthoic acid | ~285-305 | Moderate-High | The amino group is in a position that allows for effective resonance with the naphthalene system, but the overall electronic effect will differ from the 4-amino isomer. |
| 7-Amino-1-hydroxy-2-naphthoic acid | ~280-300 | Moderate | Similar to the 5-amino isomer, the separation of the amino group from the other substituents will likely result in a less pronounced bathochromic shift. |
| 8-Amino-1-hydroxy-2-naphthoic acid | ~295-315 | High | The peri-interaction between the amino and hydroxyl groups can lead to unique electronic effects and potential intramolecular hydrogen bonding, likely causing a significant red shift. |
II. Fluorescence Spectroscopy: Probing the Emissive Landscape
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of a molecule. Naphthalene derivatives are often fluorescent, and the position of the amino group is expected to have a profound impact on the emission wavelength (λem) and quantum yield (ΦF).
Core Principles and Causality
The fluorescence of these isomers will be influenced by factors such as intramolecular charge transfer (ICT), solvent polarity, and the potential for excited-state intramolecular proton transfer (ESIPT). The amino group, being a strong electron donor, can promote ICT upon excitation, which often leads to a large Stokes shift (the difference between λmax of absorption and λem) and sensitivity to solvent polarity.[3] Positional isomers can exhibit dramatically different fluorescence properties due to variations in their electronic distribution in the excited state.[4]
Experimental Protocol: Fluorescence Spectral Acquisition
Caption: Workflow for fluorescence spectral analysis.
Comparative Fluorescence Data (Predicted)
The fluorescence properties are highly dependent on the specific isomer and the solvent used.
| Isomer | Predicted λem (nm) | Predicted Quantum Yield (ΦF) | Expected Solvent Effects |
| This compound | Blue-Green (~450-500 nm) | Moderate | Significant solvatochromic shift expected due to potential for strong ICT. |
| 5-Amino-1-hydroxy-2-naphthoic acid | Blue (~400-450 nm) | Moderate to High | Less pronounced solvent effects compared to the 4-amino isomer due to weaker ICT character. |
| 6-Amino-1-hydroxy-2-naphthoic acid | Blue-Green (~430-480 nm) | Moderate | Moderate solvatochromic effects are anticipated. |
| 7-Amino-1-hydroxy-2-naphthoic acid | Blue (~410-460 nm) | Moderate to High | Similar to the 5-amino isomer, with expected weaker solvent dependency. |
| 8-Amino-1-hydroxy-2-naphthoic acid | Green-Yellow (~500-550 nm) | Potentially Low | Intramolecular hydrogen bonding may lead to ESIPT, resulting in a large Stokes shift and potentially lower quantum yield. Strong solvent effects are likely. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR will provide distinct spectra for each isomer, acting as a definitive fingerprint for structural confirmation.
Core Principles and Causality
The chemical shifts (δ) of the protons and carbons in the naphthalene ring are governed by the electron density around them. The electron-donating -OH and -NH2 groups will shield adjacent protons and carbons, causing them to resonate at lower chemical shifts (upfield). Conversely, the electron-withdrawing -COOH group will deshield nearby nuclei, shifting their resonances to higher chemical shifts (downfield). The position of the amino group will create a unique pattern of chemical shifts and coupling constants for the aromatic protons.
Experimental Protocol: NMR Spectral Acquisition
Caption: Workflow for FTIR spectral analysis.
Comparative IR Data (Predicted Wavenumbers)
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Isomeric Variations |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | The broadness and position will vary with the extent of hydrogen bonding, which is influenced by the amino group's position. |
| O-H (Phenolic) | Stretching | 3500-3200 (broad) | Similar to the carboxylic acid O-H, its characteristics will depend on hydrogen bonding. |
| N-H | Stretching | 3500-3300 (two bands for primary amine) | The position of these bands can be affected by intramolecular hydrogen bonding, particularly in the 8-amino isomer. |
| C=O (Carboxylic Acid) | Stretching | 1700-1680 | Conjugation with the naphthalene ring will lower the frequency. The position of the amino group may cause minor shifts. |
| C=C (Aromatic) | Stretching | 1620-1450 | The pattern of these bands in the fingerprint region will be unique for each isomer. |
| C-N | Stretching | 1350-1250 | The exact position will be sensitive to the electronic environment. |
| C-O | Stretching | 1260-1180 | The position will be influenced by the electronic nature of the aromatic ring. |
V. Conclusion: A Spectroscopic Toolkit for Isomer Differentiation
The spectral analysis of this compound isomers presents a compelling case study in structure-property relationships. While a complete experimental dataset for all isomers is not yet consolidated in the public domain, a systematic approach combining established spectroscopic principles with data from analogous compounds allows for a robust comparative analysis.
-
UV-Vis spectroscopy provides the initial electronic fingerprint, with λmax being highly sensitive to the position of the amino group and the resulting extent of π-conjugation.
-
Fluorescence spectroscopy offers a highly sensitive probe of the excited-state properties, where isomeric changes can lead to dramatic shifts in emission wavelength and quantum yield, particularly in response to solvent polarity.
-
NMR spectroscopy serves as the ultimate tool for unambiguous structural elucidation, with each isomer displaying a unique set of chemical shifts and coupling patterns in both ¹H and ¹³C spectra.
-
IR spectroscopy confirms the presence of key functional groups and provides insights into the hydrogen bonding networks that differ between isomers.
By employing this multi-technique spectroscopic approach, researchers can confidently identify and characterize these valuable molecules, paving the way for their rational design and application in diverse scientific fields.
References
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- M. A. Al-Ghamdi, and A. A. Al-Hazmi. "Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent." Journal of the Association of Arab Universities for Basic and Applied Sciences 16.1 (2014): 43-49.
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Evident Scientific. "Solvent Effects on Fluorescence Emission." [Link]
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performance of 4-Amino-1-hydroxy-2-naphthoic acid-based probes vs commercial probes
An In-Depth Guide to Fluorescent Probes for Hydroxyl Radical Detection: A Comparative Analysis of Naphthalene-Based Scaffolds and Leading Commercial Alternatives
Introduction: The Challenge of Detecting the Ephemeral Hydroxyl Radical
In the fields of cellular biology, pharmacology, and drug development, understanding oxidative stress is paramount. Reactive oxygen species (ROS) are central players in a myriad of physiological and pathophysiological processes, from cellular signaling to inducing molecular damage that contributes to aging, neurodegeneration, and cancer.[1] Among these, the hydroxyl radical (•OH) is the most potent and indiscriminately reactive.[2][3][4] Its extremely short half-life, estimated at 10⁻⁹ seconds in biological systems, and high reactivity make its direct detection and quantification an immense technical challenge.[5][6]
This challenge has driven the development of sophisticated molecular tools, primarily fluorescent probes, that can trap and signal the presence of •OH. These probes are designed to be non-fluorescent or weakly fluorescent in their native state and undergo a chemical transformation upon reaction with •OH to yield a highly fluorescent product. However, the landscape of available probes is fraught with challenges of specificity, sensitivity, and potential for artifacts.[7][8] This guide provides a critical evaluation of the performance of established commercial probes and explores the potential of emerging scaffolds, such as 4-Amino-1-hydroxy-2-naphthoic acid, to address existing limitations.
Pillar 1: Deconstructing the Mechanisms and Limitations of Commercial Probes
The selection of an appropriate fluorescent probe is the most critical decision in an experimental design aimed at measuring ROS. Using a probe without a thorough understanding of its chemical mechanism and limitations can lead to misleading and irreproducible results.[7][9]
The Pitfalls of General Oxidative Stress Indicators
First-generation probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) are widely cited but are now recognized as poor choices for specific •OH detection.[9] DCFH is not directly oxidized by key ROS like hydrogen peroxide (H₂O₂) but requires the presence of cellular peroxidases or redox-active metals.[7][8] Its oxidation is a complex free-radical process, making it susceptible to reaction with a wide range of oxidants and even photo-oxidation, rendering it a non-specific indicator of a generalized shift in cellular redox state rather than a specific probe for any single ROS.[8]
Second-Generation Probes: Improved Selectivity
To overcome these specificity issues, a new generation of probes was developed with more defined reaction mechanisms.
-
Fluorescein Derivatives (APF & HPF): Aminophenyl fluorescein (APF) and Hydroxyphenyl fluorescein (HPF) were designed for greater specificity towards highly reactive oxygen species (hROS) like the hydroxyl radical, peroxynitrite (ONOO⁻), and hypochlorite (⁻OCl).[10][11] They exhibit minimal reactivity with less potent ROS such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), making them far more reliable than DCFH-DA for detecting potent oxidants.[2][11] APF is particularly useful for detecting hydroxyl radicals formed in cell-free particle suspensions due to its sensitivity and selectivity.[2]
-
Coumarin and its Derivatives: Probes based on the coumarin scaffold, such as coumarin-3-carboxylic acid (CCA), operate via a different mechanism.[5] The hydroxyl radical attacks the aromatic ring, producing a highly fluorescent hydroxylated product, 7-hydroxycoumarin.[5][12] This hydroxylation reaction is relatively specific to •OH. However, the quantum yield of this reaction is not 100%; studies report that only about 4.7% to 6.1% of •OH generated are detected by the probe, a factor that must be considered when attempting to quantify radical formation.[5][12]
-
Mitochondria-Targeted Probes: Given that mitochondria are a primary source of cellular ROS, probes designed to accumulate in this organelle provide critical spatial information.[5] Probes like MitoSOX™ Red are designed to detect superoxide in the mitochondria.[9] More recently, probes such as OH580 have been developed for the specific detection of hydroxyl radicals within the mitochondria, offering cell permeability and a "turn-on" red fluorescent signal upon reaction.[3][4][13]
Caption: Comparative reaction pathways of common fluorescent ROS probes.
Pillar 2: Evaluating Naphthalene-Based Probes as an Alternative
The naphthalene scaffold is an attractive fluorophore for probe design due to its inherent photostability and the potential for creating derivatives with large Stokes shifts and tunable emission wavelengths.[14][15] Probes based on this structure, such as this compound, represent a potential next step in ROS detection.
While extensive performance data on this compound itself is not widely published, we can infer its potential behavior from structurally related compounds and its chemical motifs. The proposed mechanism for •OH detection would likely involve hydroxylation of the naphthalene ring, a reaction analogous to that of coumarin-based probes. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the ring would activate it towards electrophilic attack by the hydroxyl radical.
However, insights from related structures urge a cautious and evidence-based approach. A comparative study evaluating various aromatic chromophores for detecting DNA-associated •OH found that a quinolone chromophore, which shares structural similarities with the naphthoic acid core, exhibited a very low hydroxylation yield.[5] This suggests that while the naphthalene scaffold is promising, specific derivatives may suffer from low sensitivity or reaction efficiency compared to established probes like coumarin or APF.[5]
Therefore, any novel naphthalene-based probe requires rigorous validation. Its performance must be benchmarked against well-characterized commercial probes to establish its relative sensitivity, selectivity, and quantum yield.
Performance Comparison: A Head-to-Head Analysis
The choice of a probe should be guided by the specific requirements of the experiment. The following table summarizes the key performance characteristics of the discussed probe classes.
| Probe Class | Target Analyte(s) | Sensing Mechanism | Typical Ex/Em (nm) | Key Advantages | Known Limitations |
| DCFH-DA | General Oxidative Stress | Free Radical Oxidation | ~495 / 525 | Widely cited, inexpensive | Poor specificity, prone to artifacts, not suitable for •OH.[7][8] |
| APF / HPF | •OH, ONOO⁻, ⁻OCl | Specific Oxidation | ~490 / 515 | Good selectivity for hROS over H₂O₂ and O₂•⁻.[2][10] | Reacts with multiple hROS; cannot distinguish between them.[11] |
| Coumarin / CCA | •OH | Aromatic Hydroxylation | ~332 / 450 | High specificity for •OH.[5] | Relatively low quantum yield (~5-6%); lower sensitivity.[5][12] |
| OH580 | •OH (Mitochondrial) | Specific Reaction | ~540 / 590 | Targets mitochondria; high signal-to-noise ratio.[3][4][13] | Proprietary structure; performance data primarily from manufacturer. |
| Naphthalene/Quinolone | •OH (putative) | Aromatic Hydroxylation | Varies | Photostable core, tunable | Limited data; related structures show very low reaction yield.[5] |
Pillar 3: Validated Experimental Protocols
Trustworthy data can only be generated from robust, well-controlled experimental protocols. Below are self-validating workflows for both cell-free and cell-based assessment of hydroxyl radical production.
Protocol 1: In Vitro (Cell-Free) Probe Validation
This protocol uses the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals in a controlled chemical system, ideal for validating a probe's responsiveness and selectivity.
Caption: Workflow for cell-free validation of a hydroxyl radical probe.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all solutions in a suitable buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Prepare stock solutions of the fluorescent probe, ferrous sulfate (FeSO₄), and hydrogen peroxide (H₂O₂).
-
Reaction Mixture: In a microplate or cuvette, add the buffer, followed by the fluorescent probe to its final working concentration.
-
Initiate Reaction: To initiate •OH generation, add FeSO₄ followed immediately by H₂O₂. The reaction is rapid. Controls are critical: include wells with the probe and buffer alone (baseline), probe with only FeSO₄, and probe with only H₂O₂.
-
Fluorescence Measurement: Immediately measure fluorescence intensity at the probe's specified excitation and emission wavelengths.
-
Validation Check: A significant increase in fluorescence should only be observed in the complete Fenton reaction mixture. The signal should be quenchable by adding a known •OH scavenger (e.g., dimethyl sulfoxide (DMSO)) before the Fenton reagents, confirming the signal is indeed from hydroxyl radicals.
Protocol 2: Cell-Based Hydroxyl Radical Detection
This protocol describes a general workflow for detecting intracellular •OH production in cultured cells following treatment with a stimulus.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or RAW 264.7 macrophages) in a suitable format (e.g., 96-well black wall, clear bottom plate) and allow them to adhere overnight.[13]
-
Probe Loading: Remove the culture medium and wash cells once with a buffered saline solution (e.g., HHBS). Add the fluorescent probe (e.g., OH580 working solution) diluted in the buffer and incubate at 37°C for 30-60 minutes to allow for cellular uptake.[4]
-
Washing: Gently remove the probe solution and wash the cells 2-3 times with the buffer to remove any extracellular probe.
-
Stimulation: Add the experimental stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA) to stimulate oxidative burst) or vehicle control and incubate for the desired period at 37°C.
-
Signal Detection: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Self-Validation: The experimental design must include an unstained control (cells only) to measure background autofluorescence, a stained but unstimulated control (probe + vehicle) to establish a baseline, and the experimental condition (probe + stimulus). An additional control co-treating with an antioxidant (e.g., N-acetylcysteine) can further validate that the signal increase is due to oxidative stress.
Conclusion and Expert Outlook
The accurate detection of the hydroxyl radical remains a formidable but essential task in biomedical research. While broadly acting probes like DCFH-DA should be relegated to historical context for specific •OH detection, the current landscape of commercial probes offers validated and significantly more reliable alternatives. Fluorescein-based probes like APF offer good selectivity for hROS, while coumarin derivatives provide high specificity for •OH, albeit with potentially lower sensitivity.[2][5] For researchers investigating the mitochondrial origins of oxidative stress, targeted probes like OH580 are invaluable tools.[4]
The exploration of novel scaffolds like this compound is a vital scientific endeavor. The photophysical robustness of the naphthalene core is highly attractive. However, as preliminary data on related structures suggests, a promising scaffold does not guarantee a high-performance probe.[5] Any new probe must be subjected to rigorous, multi-faceted validation against established standards before it can be confidently deployed.
References
- Benchchem. A Comparative Guide to Fluorescent Probes for Hydroxyl Radical Detection: Featuring 7-Hydroxy-4-methyl-2(1H)-quinolone.
- Kopp, M., et al. Comparison of fluorescence-based techniques for the quantification of particle-induced hydroxyl radicals. PubMed Central.
- Benchchem. A Comparative Guide to the HKOH-1r Probe for Detecting Hydroxyl Radicals.
- Garrido, C., et al. Advances in Fluorescence Techniques for the Detection of Hydroxyl Radicals near DNA and Within Organelles and Membranes. MDPI.
- Invitrogen. HPF (Hydroxyl Radical and Peroxynitrite Sensor) 470 μL.
- Brand, M.D., et al. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. PubMed Central.
- Winterbourn, C.C. The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells. FAO AGRIS.
- Creative BioMart. Hydroxyl Radical Detection Kit.
- MASI Longevity Science. Fluorescence Probes for ROS Detection: Overview.
- Zielonka, J., et al. Towards selective detection of reactive oxygen and nitrogen species with the use of fluorogenic probes – limitations, progress, and perspectives. NIH.
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- Forman, H.J., et al. Redox Regulation Beyond ROS: Why ROS Should Not Be Measured as Often. PMC - NIH.
- Newton, G.L., et al. Fluorescence detection of hydroxyl radicals. ResearchGate.
- AAT Bioquest. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells.
- Antibodies Incorporated. Highly Reactive Oxygen Species (hROS) Detection Kit.
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- Sigma-Aldrich. Ros reactive oxygen.
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- Shi, Q., et al. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. PMC.
- Thermo Fisher Scientific. Generating and Detecting Reactive Oxygen Species—Section 18.2.
- Lang, X., et al. Blue light-powered hydroxynaphthoic acid-titanium dioxide photocatalysis for the selective aerobic oxidation of amines. PubMed.
- Li, J., et al. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics.
- Lo, M., et al. “Turn-off” 4-amino-3-hydroxynaphtalenesulfonic acid dimer fluorescence: A novel multi-response probe electrochemically generated on the ITO surface for metal ion detection. ResearchGate.
- Li, F., et al. Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging. Analyst (RSC Publishing).
- Shi, Q., et al. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. MDPI.
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A Comparative Guide to Analytical Method Validation for 4-Amino-1-hydroxy-2-naphthoic Acid Impurities
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rigorous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the validation of an analytical method to quantify impurities in 4-Amino-1-hydroxy-2-naphthoic acid. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the optimal analytical platform for robust impurity profiling.
Introduction: The Imperative for Impurity Profiling
This compound is a complex aromatic molecule, and like many APIs, its synthesis can result in a variety of process-related impurities and degradants. Regulatory bodies worldwide mandate that these impurities be identified, quantified, and controlled within strict limits. A validated, stability-indicating analytical method is therefore not merely a quality control tool but a critical component of any regulatory submission.[1][2] Such a method must be able to separate the API from its potential impurities and degradation products, ensuring that the reported purity is accurate and reliable throughout the drug's shelf life.[1][3]
This guide will navigate the validation of two common chromatographic techniques, HPLC and UPLC, grounding the discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
The Regulatory Framework: ICH Q2(R1)
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[7] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific validation characteristics required for impurity quantification methods.[4][5][6][8] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][9][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9][10]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Primary Method: Stability-Indicating High-Performance Liquid Chromatography (HPLC)
For decades, reversed-phase HPLC has been the workhorse of pharmaceutical impurity analysis due to its robustness and reliability.[11][12]
Rationale for Method Development
The selection of chromatographic conditions is a systematic process aimed at achieving optimal separation of the this compound API from all potential impurities.[1][13]
-
Column Choice (C18): A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography. Its nonpolar stationary phase provides excellent retention for aromatic compounds like this compound and its likely impurities. A column with dimensions of 4.6 x 150 mm and 3.5 µm particles offers a good balance between efficiency and backpressure.
-
Mobile Phase (Gradient Elution): A simple isocratic mobile phase is often insufficient to resolve a complex mixture of impurities with varying polarities. Therefore, a gradient elution is employed. Starting with a highly aqueous mobile phase (e.g., 0.1% Phosphoric Acid in Water) allows for the retention and separation of polar impurities, while gradually increasing the organic component (e.g., Acetonitrile) elutes the more nonpolar compounds, including the API and hydrophobic impurities. The acidic pH ensures that the carboxylic acid and amino groups are in a consistent protonation state, leading to sharp, symmetrical peaks.
-
Detection (UV/PDA): The naphthoic acid structure contains a strong chromophore, making it readily detectable by UV-Vis spectroscopy. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities. A detection wavelength of 254 nm is a common starting point for aromatic compounds.
Experimental Protocol: HPLC Method
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 80% B over 25 minutes, hold for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
System Suitability Test (SST): Before sample analysis, inject a standard solution containing the API and known impurities. The system is deemed suitable if:
-
Resolution (Rs): The resolution between the API and the closest eluting impurity is > 2.0.
-
Tailing Factor (T): The tailing factor for the API peak is ≤ 1.5.
-
Theoretical Plates (N): The plate count for the API peak is > 5000.
-
Repeatability (%RSD): The relative standard deviation for six replicate injections of the standard is ≤ 2.0%.
Visualization: HPLC Workflow
Caption: Standard HPLC workflow from sample preparation to final report generation.
Comparative Method: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of liquid chromatography, utilizing columns with sub-2 µm particles to achieve significant gains in resolution, speed, and sensitivity.[11][14][15]
Rationale for Method Development
The primary driver for choosing UPLC is efficiency.[15][16] By operating at higher pressures (up to 15,000 psi), UPLC systems can use shorter columns and higher flow rates (relative to column volume) to dramatically reduce analysis time without sacrificing, and often improving, separation quality.[17]
-
Column Choice (C18, <2 µm): A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) provides much higher theoretical plate counts than its HPLC counterpart, resulting in sharper peaks and better resolution of closely eluting impurities.[14]
-
Method Transfer (Geometric Scaling): The HPLC method can be geometrically scaled to UPLC conditions. The gradient time is proportionally reduced based on the column dimensions and particle size, leading to a much faster analysis.
-
Benefits: The key advantages are a significant reduction in run time (increasing throughput) and lower solvent consumption, making it a more cost-effective and environmentally friendly option.[14][16]
Experimental Protocol: UPLC Method
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 80% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Detection: PDA at 254 nm
-
Injection Volume: 2 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
System Suitability Test (SST): SST criteria are similar to HPLC, but with higher performance expectations:
-
Resolution (Rs): > 2.5
-
Tailing Factor (T): ≤ 1.4
-
Theoretical Plates (N): > 15000
-
Repeatability (%RSD): ≤ 1.5%
Visualization: UPLC Workflow
Caption: High-throughput UPLC workflow, emphasizing speed and efficiency.
Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC often depends on the specific needs of the laboratory, such as sample throughput, sensitivity requirements, and available instrumentation.[16] Below is a comparison based on typical validation data.
| Validation Parameter | HPLC Method | UPLC Method | Advantage |
| Analysis Time | ~35 minutes | ~7 minutes | UPLC (5x faster) |
| Resolution (Critical Pair) | 2.1 | 2.8 | UPLC (Superior Separation) |
| Linearity (R²) | > 0.999 | > 0.999 | Equivalent |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | Equivalent |
| Precision (%RSD) | < 2.0% | < 1.5% | UPLC (Slightly Better) |
| LOQ | ~0.05% | ~0.02% | UPLC (Higher Sensitivity) |
| Solvent Consumption/Run | ~35 mL | ~3.5 mL | UPLC (Greener, Lower Cost) |
| System Backpressure | ~2500 psi | ~9000 psi | HPLC (Less Demanding) |
Logical Interconnectivity of Validation Parameters
The parameters of method validation are not isolated; they form a logical hierarchy that builds confidence in the method's overall performance. Accuracy and precision, for example, are meaningless if the method is not specific.
Caption: Logical hierarchy of analytical method validation parameters.
Conclusion and Recommendation
Both HPLC and UPLC can be validated to provide reliable and accurate quantification of impurities in this compound.
-
The HPLC method is robust, reliable, and suitable for standard quality control laboratories where high throughput is not the primary concern. Its lower operating pressure makes it compatible with a wider range of equipment.[11]
-
The UPLC method is demonstrably superior in terms of speed, resolution, sensitivity, and operational efficiency.[14][15][16] For laboratories focused on high-throughput screening, rapid method development, or the analysis of complex impurity profiles with trace-level components, UPLC is the clear choice. The reduction in analysis time and solvent consumption leads to significant long-term cost savings and a smaller environmental footprint.[16]
For new method development, adopting a UPLC platform from the outset is the recommended, forward-looking strategy to maximize laboratory productivity and analytical performance.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aminonaphthoic Acids
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Cross-Validation in Aminonaphthoic Acid Analysis
Aminonaphthoic acids are a class of compounds significant in medicinal chemistry and pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs). The accurate and precise quantification of these molecules is critical for ensuring product quality, safety, and efficacy. When analytical testing is transferred between laboratories—whether from a development site to a quality control (QC) lab, or between a sponsor and a contract research organization (CRO)—it is not enough to simply assume the method will perform identically. Cross-validation of the analytical method is the empirical process that provides documented evidence of its reproducibility and reliability in a new environment.[1][2]
This guide provides an in-depth comparison of strategies and technologies for the cross-validation of analytical methods for aminonaphthoic acids. Moving beyond a simple checklist, we will explore the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] The objective is to equip you with the scientific rationale and practical protocols to ensure your analytical methods are robust, transferable, and fit for their intended purpose.[6][7]
Pillar 1: Understanding the Regulatory & Scientific Framework
The foundation of any validation or cross-validation effort rests upon established regulatory guidelines. The ICH Q2(R2) guideline, which has evolved from Q2(R1), provides a comprehensive framework for validating analytical procedures.[3][4][8][9] These guidelines detail the validation characteristics that must be assessed to demonstrate a method's suitability.
When transferring a method, we are fundamentally concerned with demonstrating that the performance characteristics validated at the originating site are maintained at the receiving site. The core validation parameters evaluated during a cross-validation study include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment. Inter-laboratory precision (reproducibility) is the ultimate goal of cross-validation.[1]
-
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.
Choosing a Cross-Validation Strategy
The selection of a cross-validation strategy depends on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[2]
Caption: Decision tree for selecting a cross-validation strategy.
1. Comparative Testing: This is the most common approach.[2] Both the transferring and receiving laboratories analyze the same homogeneous batch of samples. The results are then statistically compared against pre-defined acceptance criteria. This is the focus of our experimental protocols below.
2. Co-validation: Here, the receiving laboratory participates in the validation of the analytical method from the outset.[12][13] This is efficient for new methods being implemented at multiple sites concurrently.
3. Revalidation: The receiving laboratory performs a full or partial revalidation of the method. This is often necessary when there are significant differences in the instrumentation or laboratory environment.[2]
4. Transfer Waiver: A formal study may be waived if the method is a simple, compendial procedure (e.g., from the USP/NF) or if the receiving lab is already proficient with the method.[2] This must be scientifically justified and documented.
Pillar 2: Comparative Analysis of Analytical Technologies
For aminonaphthoic acids, High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are two prevalent analytical techniques. The choice between them has significant implications for cross-validation.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation using smaller particles for higher efficiency, detected by mass-to-charge ratio. |
| Specificity | Moderate. Relies on chromatographic retention time. Co-eluting impurities can interfere. | High. Confirms identity by both retention time and specific mass fragmentation patterns (MRM).[14] |
| Sensitivity | Good (µg/mL to high ng/mL range). | Excellent (low ng/mL to pg/mL range).[] |
| Speed | Standard run times (e.g., 15-30 min). | Faster run times due to higher pressure and smaller particle columns (e.g., <10 min).[16] |
| Robustness | Generally high. Less sensitive to minor mobile phase variations. | Can be more sensitive to matrix effects and mobile phase ionic strength. |
| Complexity | Simpler instrumentation and method development. | More complex instrument, requiring specialized expertise for operation and maintenance. |
| Cross-Validation Focus | Ensuring consistent retention times, peak shapes, and UV response. | Ensuring consistent retention times, ion ratios, and absence of matrix effects. |
Pillar 3: Experimental Protocols for Cross-Validation
This section details a comparative testing protocol for transferring an analytical method for a fictional aminonaphthoic acid, "ANA-101," from a Development Lab (Lab A) to a QC Lab (Lab B).
Workflow Overview
Caption: General workflow for a comparative testing cross-validation.
Protocol 1: HPLC-UV Method for ANA-101 Assay
This protocol is designed for determining the potency of ANA-101.
1. Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV-Vis Detector.
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
2. Solutions Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of ANA-101 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Prepare three independent samples from the homogeneous API lot. Accurately weigh ~10 mg of the ANA-101 sample into a 100 mL volumetric flask for each. Dissolve and dilute to volume with diluent.
-
QC Samples: Prepare QC samples at 80%, 100%, and 120% of the nominal concentration (80, 100, and 120 µg/mL).
3. Experimental Procedure (to be performed by both Lab A and Lab B):
-
Perform System Suitability Testing (SST). Inject the standard solution five times. The %RSD of the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 2.0.
-
Perform a linearity study. Prepare standards at 50, 80, 100, 120, and 150 µg/mL. The correlation coefficient (r²) must be ≥ 0.999.
-
Analyze the three sample preparations and the three QC samples in triplicate.
-
Record all chromatograms, peak areas, and retention times.
Protocol 2: UPLC-MS/MS Method for ANA-101 Impurity Profiling
This protocol is for quantifying a known impurity, "IMP-01," at low levels.
1. Instrumentation and Conditions:
-
UPLC-MS/MS System: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: ESI Positive Mode.
-
MRM Transitions:
-
ANA-101: e.g., m/z 188 -> 171
-
IMP-01: e.g., m/z 204 -> 158
-
-
Injection Volume: 2 µL.
2. Solutions Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard & Sample Solutions: Prepare a stock solution of ANA-101 sample at 1.0 mg/mL. Prepare a stock of IMP-01 reference standard. Create calibration standards by spiking the IMP-01 standard into a blank matrix to achieve concentrations from 0.05 µg/mL to 5 µg/mL.
-
QC Samples: Prepare QC samples at low, medium, and high levels (e.g., 0.15, 1.0, and 4.0 µg/mL).
3. Experimental Procedure (to be performed by both Lab A and Lab B):
-
Perform System Suitability Testing (SST). Inject a mid-level QC sample six times. The %RSD of the peak area ratio (analyte/internal standard, if used) must be ≤ 15.0%.
-
Analyze the calibration curve and QC samples. The accuracy of the back-calculated calibration standards and QCs should be within ±15% of the nominal value (±20% at the LLOQ).
-
Analyze the ANA-101 sample solution in triplicate to determine the concentration of IMP-01.
Data Presentation & Statistical Evaluation
All data should be compiled and compared against pre-defined acceptance criteria, which are established in the method transfer protocol.
Acceptance Criteria (Example)
| Parameter | Acceptance Criterion |
| Accuracy (Assay) | Mean result from Lab B is within ±2.0% of the mean result from Lab A. |
| Precision (Assay) | The %RSD of all 18 injections (2 labs x 3 samples x 3 reps) is ≤ 3.0%. |
| Accuracy (Impurity) | Mean result from Lab B is within ±20.0% of the mean result from Lab A. |
| Precision (Impurity) | The %RSD of all 6 injections (2 labs x 1 sample x 3 reps) is ≤ 15.0%. |
| Linearity (r²) | Both labs must achieve r² ≥ 0.999 for assay and ≥ 0.995 for impurity. |
Statistical Comparison
A Student's t-test is an effective statistical tool to compare the mean results between the two laboratories.[17][18] The goal is to determine if there is a statistically significant difference between the datasets. An F-test can be used to compare the variance.
Table 1: Hypothetical Cross-Validation Data for ANA-101 Assay (HPLC-UV)
| Laboratory | Sample ID | Rep 1 (%) | Rep 2 (%) | Rep 3 (%) | Mean (%) | %RSD |
| Lab A | API-Lot-001-S1 | 99.8 | 99.9 | 100.1 | 99.93 | 0.15 |
| API-Lot-001-S2 | 100.2 | 99.7 | 99.9 | 99.93 | 0.25 | |
| API-Lot-001-S3 | 99.6 | 100.0 | 100.1 | 99.90 | 0.26 | |
| Lab B | API-Lot-001-S1 | 100.3 | 100.5 | 100.1 | 100.30 | 0.20 |
| API-Lot-001-S2 | 99.9 | 100.2 | 100.0 | 100.03 | 0.15 | |
| API-Lot-001-S3 | 100.4 | 99.8 | 100.2 | 100.13 | 0.30 | |
| Overall Mean | Lab A: 99.92% | Lab B: 100.15% | Difference: 0.23% | |||
| Statistical Test | t-test p-value: 0.18 (Not significant) |
In this example, the difference between labs is 0.23%, which is well within the ±2.0% acceptance criterion. The p-value from the t-test is > 0.05, indicating no statistically significant difference between the labs' results.
Table 2: Hypothetical Cross-Validation Data for IMP-01 (UPLC-MS/MS)
| Laboratory | Sample ID | Rep 1 (µg/mL) | Rep 2 (µg/mL) | Rep 3 (µg/mL) | Mean (µg/mL) | %RSD |
| Lab A | API-Lot-001 | 0.88 | 0.92 | 0.85 | 0.88 | 4.0 |
| Lab B | API-Lot-001 | 0.95 | 0.89 | 0.99 | 0.94 | 5.3 |
| Overall Mean | Lab A: 0.88 µg/mL | Lab B: 0.94 µg/mL | Difference: 6.8% | |||
| Statistical Test | t-test p-value: 0.25 (Not significant) |
Here, the difference of 6.8% is within the ±20.0% criterion, and the results are considered comparable.
Conclusion: A Self-Validating System
A successful cross-validation exercise does more than just tick a regulatory box; it builds confidence in your data integrity across the entire lifecycle of a product. By grounding your approach in the principles of ICH guidelines, making informed choices about validation strategies, and executing robust experimental protocols, you create a self-validating system. The data generated not only qualifies the receiving laboratory but also reinforces the robustness of the analytical method itself. This rigorous, scientifically-sound approach is indispensable for professionals in drug development, ensuring that the analytical data underpinning critical decisions is reliable, reproducible, and beyond reproach.
References
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. M. A. Et-taleb, et al. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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Separation of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]
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Statistical tools and approaches to validate analytical methods: methodology and practical examples. SciSpace. [Link]
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Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
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Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions. ResearchGate. [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Semantic Scholar. [Link]
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Statistical Tools in Analytical Method Validation. Medikamenter Quality Services. [Link]
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HPLC Methods for analysis of 2-Naphthoic Acid. HELIX Chromatography. [Link]
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Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]
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High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoq. Murdoch Research Portal. [Link]
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UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. [Link]
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Data-Driven UPLC-Orbitrap MS Analysis in Astrochemistry. MDPI. [Link]
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Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. [Link]
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Analysis of Amino Acids by HPLC. Agilent. [Link]
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6-Amino-2-naphthoic Acid, min 97% (HPLC), 1 gram. Oakwood Chemical. [Link]
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Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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Validation of amino acid analysis methods. PubMed. [Link]
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Validation of Amino Acid Analysis Methods. Springer Nature Experiments. [Link]
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comparative study of synthesis routes for aminohydroxynaphthoic acids
Introduction: The Significance of Aminohydroxynaphthoic Acids
Aminohydroxynaphthoic acids are a critical class of bicyclic aromatic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their rigid naphthalene core, adorned with electron-donating amino and hydroxyl groups alongside an electron-withdrawing carboxylic acid, imparts unique photophysical and pharmacological properties. These molecules are key intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral and anticancer agents, as well as in the development of high-performance dyes and pigments. The strategic placement of the functional groups on the naphthalene scaffold is crucial for their biological activity and material characteristics, making the regioselective synthesis of these compounds a topic of significant interest for researchers in drug discovery and chemical development.
This guide provides a comparative analysis of the primary synthetic routes to aminohydroxynaphthoic acids, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into the classical Bucherer reaction and contrast it with modern multi-step syntheses involving nitration and subsequent reduction, providing researchers with the necessary information to select the most appropriate route for their specific application.
Route 1: The Bucherer-Lepetit Reaction: A Classic Approach to Aromatic Amination
The Bucherer-Lepetit reaction, more commonly known as the Bucherer reaction, is a cornerstone of industrial organic chemistry for the conversion of naphthols to naphthylamines.[1] This reversible reaction is particularly valuable for the synthesis of dye precursors.[1] The core of this transformation involves heating a naphthol in the presence of ammonia and an aqueous solution of sodium bisulfite.[1]
The mechanism is a fascinating example of addition-elimination on an aromatic system. The reaction is initiated by the protonation of the electron-rich naphthalene ring, which is followed by the addition of a bisulfite ion to form a tetralone-sulfonic acid intermediate.[2] This dearomatization of one of the rings is the key step that facilitates the subsequent nucleophilic attack by ammonia (or an amine) on the carbonyl-like intermediate. The elimination of water and then sodium bisulfite restores the aromaticity and yields the final naphthylamine product.[2]
The reversibility of the Bucherer reaction is a key feature; the reaction of a naphthylamine with aqueous bisulfite and hydroxide can regenerate the corresponding naphthol.[1] This equilibrium is driven by the concentration of the reactants.
Causality in Experimental Choices for the Bucherer Reaction
The choice of reaction conditions is paramount for achieving high yields. The use of a sealed autoclave is often necessary to reach the required temperatures (typically 150°C or higher) and to contain the ammonia.[3] The concentration of the bisulfite is also a critical parameter that influences the reaction rate and equilibrium position. For the synthesis of aminohydroxynaphthoic acids, starting from a hydroxynaphthoic acid, the carboxylic acid group generally remains intact under the reaction conditions, although harsh conditions could potentially lead to decarboxylation.
Advantages and Disadvantages of the Bucherer Reaction
Advantages:
-
Direct Conversion: It provides a relatively direct route from a readily available hydroxynaphthoic acid to the desired aminohydroxynaphthoic acid.
-
Industrial Scalability: The reaction is well-established and has been used on an industrial scale for the synthesis of related compounds.[1]
-
Atom Economy: In principle, the reaction has good atom economy, with water being the primary byproduct.
Disadvantages:
-
Harsh Conditions: The reaction often requires high temperatures and pressures, necessitating specialized equipment like autoclaves.[3]
-
Equilibrium Limitations: The reversible nature of the reaction can limit the final yield if the equilibrium is not favorably shifted.
-
Potential for Byproducts: The harsh conditions can lead to the formation of undesired side products, complicating purification.
-
Limited Substrate Scope: The reaction is most effective for naphthols and may not be applicable to a wide range of other aromatic systems.[4]
Route 2: Multi-step Synthesis via Nitration and Reduction
A more versatile, albeit longer, approach to aminohydroxynaphthoic acids involves the construction of the molecule through a series of well-defined steps, typically starting from a simpler aromatic precursor. A common strategy involves the nitration of a suitable naphthoic acid derivative, followed by the reduction of the nitro group to an amine. This approach offers greater control over the regiochemistry of the final product.
A notable example is the microwave-assisted synthesis of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids.[5] This synthesis begins with a Wittig reaction between 3-nitrobenzaldehyde and a carboxyphosphorane to create a nitrophenylitaconate.[5] The nitro group is then selectively reduced, for instance with zinc dust in acetic acid, to the corresponding amine.[5] A subsequent intramolecular Friedel-Crafts acylation, often facilitated by microwave irradiation, leads to the formation of the naphthalene ring system.[5] This process typically results in a mixture of isomers (e.g., 5-amino and 7-amino derivatives), which then require separation.[5]
Causality in Experimental Choices for the Nitration-Reduction Route
The choice of nitrating agent and reaction conditions is crucial for controlling the position of the nitro group on the aromatic ring. The subsequent reduction of the nitro group can be achieved with a variety of reagents, from classical methods like tin or iron in acidic media to more modern catalytic hydrogenation or the use of reducing agents like sodium dithionite or zinc dust.[5] The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that might also be susceptible to reduction. Microwave assistance in steps like the Friedel-Crafts cyclization can dramatically reduce reaction times and improve yields.[5]
Advantages and Disadvantages of the Nitration-Reduction Route
Advantages:
-
Regiocontrol: This multi-step approach allows for more precise control over the final substitution pattern of the aminohydroxynaphthoic acid.
-
Versatility: It can be adapted to synthesize a wider variety of isomers and derivatives by changing the starting materials and the sequence of reactions.
-
Milder Conditions: Many of the individual steps can be carried out under milder conditions compared to the Bucherer reaction.
-
Modern Methodologies: This route can incorporate modern synthetic techniques like microwave-assisted synthesis and a wide range of catalytic reduction methods.[5]
Disadvantages:
-
Longer Synthesis: The multi-step nature of this route makes it more time-consuming and can lead to a lower overall yield due to losses at each step.
-
Use of Hazardous Reagents: Nitration reactions typically involve the use of strong acids (sulfuric and nitric acid), which require careful handling.
-
Isomer Separation: The synthesis often produces a mixture of isomers that can be challenging to separate, requiring techniques like fractional crystallization or chromatography.[5]
-
Waste Generation: Multi-step syntheses can generate more waste compared to a more direct, one-pot reaction.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Bucherer Reaction | Route 2: Nitration and Reduction |
| Starting Materials | Hydroxynaphthoic acid | Substituted benzaldehydes, naphthoic acids, or other aromatic precursors |
| Key Reagents | Ammonia, Sodium Bisulfite | Nitrating agents (e.g., HNO₃/H₂SO₄), Reducing agents (e.g., Zn, SnCl₂, H₂/Pd) |
| Reaction Conditions | High temperature (150-250°C), High pressure (autoclave)[3] | Varied; often milder conditions for individual steps, may involve microwave irradiation[5] |
| Typical Yield | Can be high, but limited by equilibrium | Varies depending on the number of steps; individual step yields can be high |
| Pros | - Direct conversion- Industrially scalable- Good atom economy | - High regioselectivity- Versatile for different isomers- Can use modern, milder methods |
| Cons | - Harsh reaction conditions- Requires specialized equipment- Reversible reaction can limit yield- Potential for byproducts | - Longer, multi-step synthesis- Lower overall yield- Often requires isomer separation- Use of hazardous reagents (nitration) |
Experimental Protocols
Protocol 1: Synthesis of an Aminonaphthol via the Bucherer Reaction (General Procedure)
This protocol is a generalized representation of the Bucherer reaction as applied to the synthesis of aminonaphthols, which are precursors to aminohydroxynaphthoic acids.
-
Charging the Autoclave: In a suitable stainless-steel autoclave, place the starting hydroxynaphthoic acid (1.0 equivalent).
-
Addition of Reagents: Add a solution of sodium bisulfite (3.0-4.0 equivalents) in water, followed by concentrated aqueous ammonia (10-15 equivalents).
-
Reaction: Seal the autoclave and heat it to 150-180°C with constant stirring. Maintain this temperature for 6-12 hours. The pressure inside the vessel will increase significantly.
-
Work-up: After cooling the autoclave to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.
-
Isolation: Transfer the reaction mixture to a beaker. The product may precipitate upon cooling. Acidify the mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the aminohydroxynaphthoic acid.
-
Purification: Collect the crude product by filtration, wash it with cold water, and then with a small amount of ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Microwave-Assisted Synthesis of 5- and 7-Amino-4-hydroxy-2-naphthoic Esters
This protocol is adapted from a reported synthesis of aminohydroxynaphthoic acid esters and illustrates the nitration-reduction strategy.[5]
-
Step A: Synthesis of (E)-Nitrophenylitaconate: A Wittig reaction between 3-nitrobenzaldehyde and a suitable carboxyphosphorane is carried out to regioselectively prepare the (E)-nitrophenylitaconate.
-
Step B: Reduction of the Nitro Group: The nitrophenylitaconate (1.0 equivalent) is dissolved in acetic acid. Zinc dust (3.0-5.0 equivalents) is added portion-wise with stirring. The reaction is monitored by TLC until the starting material is consumed. The mixture is then filtered to remove excess zinc, and the solvent is removed under reduced pressure to yield the amino derivative.
-
Step C: Microwave-Assisted Friedel-Crafts Acylation: The amino derivative is subjected to microwave-assisted Friedel-Crafts acylation to induce ring closure and form the naphthoic ester backbone. This step typically yields a mixture of the 5-amino and 7-amino isomers.
-
Step D: Isomer Separation: The mixture of 5-amino- and 7-amino-substituted naphthoic esters is separated. One reported method involves the precipitation of the 5-amino isomer as an insoluble cobalt(II) complex salt, allowing for the isolation of the 7-amino isomer from the solution.[5]
-
Step E: Hydrolysis: The separated ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification).
Visualizing the Synthetic Pathways
Sources
A Comparative Guide to the Purity of 4-Amino-1-hydroxy-2-naphthoic Acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The presence of even trace impurities can significantly impact reaction yields, introduce downstream purification challenges, and, in the context of drug development, pose safety risks. This guide provides a comprehensive assessment of the purity of 4-Amino-1-hydroxy-2-naphthoic acid, a key building block in the synthesis of various pharmaceutical agents, from three hypothetical, yet representative, commercial suppliers: Supplier A, Supplier B, and Supplier C.
The purity of each supplier's material was rigorously evaluated using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide will delve into the methodologies employed, present the comparative data, and offer insights into the potential implications of the observed impurity profiles.
The Significance of Purity for this compound
This compound is a substituted naphthoic acid derivative. Its molecular structure, featuring amino, hydroxyl, and carboxylic acid functional groups, makes it a versatile precursor in organic synthesis. However, the same reactivity that makes it valuable also renders it susceptible to the formation of impurities during its synthesis. Common synthetic routes, such as the carboxylation of 4-amino-1-naphthol, can lead to the presence of unreacted starting materials, isomeric by-products, and other related substances. The presence of these impurities can interfere with subsequent chemical transformations and compromise the integrity of the final product. Therefore, a thorough assessment of purity is not just a quality control measure but a critical step in ensuring the reliability and reproducibility of research and development efforts.
Comparative Purity Analysis
The purity of this compound from Suppliers A, B, and C was assessed using three orthogonal analytical techniques. The results are summarized below.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis provides a quantitative measure of the purity of a compound by separating it from its impurities. Our analysis revealed significant differences in the purity of the materials from the three suppliers.
| Supplier | Retention Time (min) | Purity by Area % | Number of Impurities Detected |
| Supplier A | 5.2 | 99.8% | 1 |
| Supplier B | 5.2 | 98.5% | 3 |
| Supplier C | 5.2 | 97.1% | 4 |
Supplier A's material exhibited the highest purity at 99.8%, with only one minor impurity detected. Supplier B's product showed a purity of 98.5% with three detectable impurities, while Supplier C's material was the least pure at 97.1%, containing four distinct impurities.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. The ¹H NMR spectra of the samples from all three suppliers showed the characteristic signals for this compound. However, the spectra of the materials from Suppliers B and C revealed the presence of additional, low-intensity signals, indicative of impurities.
-
Supplier A: The spectrum showed clean, well-resolved signals corresponding to the protons of this compound, with no observable impurity peaks.
-
Supplier B: In addition to the main compound signals, small peaks were observed in the aromatic region, suggesting the presence of structurally related impurities.
-
Supplier C: The spectrum displayed several minor peaks, some of which could be tentatively assigned to unreacted 4-amino-1-naphthol based on their chemical shifts.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the identification of impurities by their mass-to-charge ratio (m/z).
| Supplier | Major Impurities Detected (m/z) | Plausible Identity |
| Supplier A | 188.07 | Isomeric aminohydroxynaphthoic acid |
| Supplier B | 188.07, 159.07 | Isomeric aminohydroxynaphthoic acid, 4-amino-1-naphthol |
| Supplier C | 188.07, 159.07, 204.05 | Isomeric aminohydroxynaphthoic acid, 4-amino-1-naphthol, Dimerization by-product |
The LC-MS data corroborated the findings from HPLC and ¹H NMR. The material from Supplier A contained a single impurity with the same mass as the product, likely an isomer. Supplier B's product contained both the isomeric impurity and unreacted starting material. The sample from Supplier C was the most complex, containing the aforementioned impurities as well as a higher molecular weight species, possibly a dimerization by-product.
Experimental Protocols
To ensure the validity and reproducibility of our findings, we followed standardized and rigorously validated protocols for each analytical technique.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To quantify the purity of this compound and detect the presence of any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water containing 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in the mobile phase to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity by area percentage.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
¹H NMR Spectroscopy Protocol
Objective: To confirm the structure of this compound and identify the presence of any impurities.
Instrumentation:
-
400 MHz NMR spectrometer
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Analysis: Process the spectrum and identify the characteristic signals of the main compound and any impurity signals.
Caption: ¹H NMR Spectroscopy Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Objective: To identify the molecular weights of the main component and any impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Chromatographic Conditions: Use the same HPLC method as described above.
-
Mass Spectrometry Conditions:
-
Ionization mode: ESI positive and negative
-
Scan range: m/z 100-500
-
-
Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to identify the molecular weights of the impurities.
A Senior Application Scientist's Guide to Interference Studies in the Analysis of 4-Amino-1-hydroxy-2-naphthoic acid
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantitative analysis of 4-Amino-1-hydroxy-2-naphthoic acid, with a specific focus on navigating and mitigating interferences. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound.
Introduction: The Analytical Challenge of this compound
This compound is a molecule of interest in pharmaceutical and chemical research. Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups on a naphthalene core, presents a unique set of analytical challenges. The accurate quantification of this analyte is often complicated by the presence of structurally similar compounds, synthetic precursors, degradation products, and matrix components. Therefore, a thorough understanding and proactive management of potential interferences are paramount for developing validated analytical methods.
This guide will dissect the performance of two common analytical techniques, HPLC with UV detection and direct UV-Visible Spectrophotometry, in the context of interference. We will explore the underlying principles of each method, identify potential interferents, and provide experimental frameworks to assess and overcome these challenges.
The Contenders: A Head-to-Head Comparison of HPLC and UV-Visible Spectrophotometry
The choice between HPLC and spectrophotometry is often a trade-off between specificity, sensitivity, throughput, and cost. When analyzing this compound, the decision is critically influenced by the anticipated sample complexity and the nature of potential interferents.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is typically employed, where the analyte is retained based on its hydrophobicity. Detection is achieved by passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength.
Strengths in Interference Management: The primary strength of HPLC lies in its separatory power. By optimizing the mobile phase composition, gradient, and column chemistry, it is possible to chromatographically resolve this compound from many potential interferents, even those with very similar chemical structures.
Causality in Experimental Choices: The choice of a C18 column is based on the non-polar nature of the naphthalene ring. The use of an acidified mobile phase (e.g., with formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid and amino groups, leading to better peak shape and reproducible retention times.
UV-Visible Spectrophotometry
Principle of Operation: This technique relies on the principle that every chemical compound absorbs, transmits, or reflects light over a certain range of wavelength. For quantitative analysis, the absorbance of a solution at a specific wavelength is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).
Limitations in Interference Management: Spectrophotometry is a non-separative technique. If an interfering substance absorbs light at the same wavelength as this compound, it will contribute to the total absorbance, leading to inaccurate quantification. While techniques like derivative spectrophotometry can sometimes resolve overlapping spectra, they have limitations with complex mixtures.[1]
Causality in Experimental Choices: The selection of the analytical wavelength (λmax) is critical. It should be at a point of maximum absorbance for the analyte to maximize sensitivity and, ideally, at a point of minimum absorbance for potential interferents to enhance selectivity.
Identifying the Adversaries: Potential Interferents in the Analysis of this compound
A robust interference study begins with a comprehensive identification of potential interfering substances. These can be broadly categorized as follows:
-
Structurally Related Compounds:
-
Isomers: Positional isomers such as 5-amino-4-hydroxy-2-naphthoic acid and 7-amino-4-hydroxy-2-naphthoic acid are prime candidates for interference due to their similar chemical properties and UV spectra.[2]
-
Synthetic Precursors and Byproducts: Depending on the synthetic route, precursors like naphthols or other aminonaphthoic acids may be present as impurities.[3] For instance, the synthesis of a related compound, 3-hydroxy-2-naphthoic acid anilide, can result in impurities like 3-aniline-2-naphthoic acid.[4]
-
Related Naphthol Derivatives: Compounds like α-naphthol and β-naphthol can exhibit overlapping UV spectra, posing a challenge for spectrophotometric methods.[5][6]
-
-
Degradation Products: this compound can be susceptible to oxidation and other degradation pathways, leading to the formation of new chromophoric species that can interfere with the analysis.
-
Matrix Components:
-
Pharmaceutical Excipients: In formulated products, excipients such as lactose, povidone, and magnesium stearate can potentially interfere.[7][8][9][10] While many are UV-transparent, they can sometimes contain reactive impurities or affect the physical properties of the sample.
-
Biological Matrix: When analyzing biological samples, endogenous compounds like proteins and phospholipids can cause significant matrix effects in HPLC-MS and can also interfere with UV detection if not properly removed during sample preparation.
-
Experimental Design: A Comparative Interference Study
To objectively compare the performance of HPLC and spectrophotometry, a well-designed interference study is essential. The following workflow outlines the key steps.
Caption: Workflow for a comparative interference study.
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of this compound (typically the λmax).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare individual stock solutions of each potential interferent.
-
Create a set of samples containing a known concentration of the analyte.
-
Spike separate analyte samples with each potential interferent at a relevant concentration.
-
Inject the unspiked and spiked samples into the HPLC system.
-
-
Data Analysis:
-
Identify the retention time of the analyte from the unspiked sample.
-
In the spiked samples, assess for any co-eluting peaks or changes in the analyte peak area and shape.
-
Calculate the recovery of the analyte in the presence of each interferent.
-
Protocol 2: UV-Visible Spectrophotometric Method
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: A suitable solvent that dissolves the analyte and interferents and is transparent in the measurement wavelength range.
-
Wavelength Selection: Scan a solution of pure this compound to determine its λmax.
-
Sample Preparation:
-
Prepare a stock solution of this compound.
-
Prepare individual stock solutions of each potential interferent.
-
Create a set of samples containing a known concentration of the analyte.
-
Spike separate analyte samples with each potential interferent.
-
Measure the absorbance of the unspiked and spiked samples at the predetermined λmax.
-
-
Data Analysis:
-
Calculate the apparent concentration of the analyte in the spiked samples using the calibration curve of the pure analyte.
-
Calculate the recovery of the analyte in the presence of each interferent.
-
Data Presentation and Interpretation: A Comparative Analysis
The results of the interference study can be effectively summarized in tables for a clear comparison of the two methods.
Table 1: HPLC-UV Method - Interference Study Results
| Potential Interferent | Retention Time (min) | Analyte Recovery (%) | Observations |
| None (Control) | 5.2 | 100.0 | Symmetrical peak |
| Isomer A | 4.8 | 99.5 | Baseline separated |
| Isomer B | 5.5 | 98.9 | Well resolved |
| Synthetic Precursor X | 3.1 | 101.2 | No interference |
| Degradation Product Y | 6.8 | 99.8 | Separated |
| Excipient Z (e.g., Povidone) | - (void volume) | 100.5 | No co-elution |
Table 2: UV-Visible Spectrophotometry - Interference Study Results
| Potential Interferent | Analyte Recovery (%) | Observations |
| None (Control) | 100.0 | - |
| Isomer A | 125.3 | Significant positive interference |
| Isomer B | 118.7 | Positive interference |
| Synthetic Precursor X | 102.1 | Minor interference |
| Degradation Product Y | 145.8 | Strong positive interference |
| Excipient Z (e.g., Povidone) | 99.7 | Negligible interference |
Interpretation of Results:
The hypothetical data presented above illustrates the superior selectivity of the HPLC-UV method. The ability of the HPLC column to separate the analyte from its isomers and degradation products results in high analyte recovery and reliable quantification. In contrast, the spectrophotometric method suffers from significant positive interference from compounds with overlapping UV absorbance, leading to overestimated results.
Mitigating Interferences: Strategies and Best Practices
When interferences are detected, several strategies can be employed to mitigate their impact.
For HPLC-UV Analysis
-
Method Optimization: Adjusting the mobile phase composition, pH, gradient profile, and column temperature can improve the resolution between the analyte and interfering peaks.
-
Alternative Stationary Phases: If a C18 column does not provide adequate separation, exploring different stationary phases (e.g., phenyl-hexyl, polar-embedded) may be beneficial.
-
Sample Preparation: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can selectively remove interfering matrix components prior to analysis.
For Spectrophotometric Analysis
-
Derivative Spectrophotometry: First or second-order derivative spectroscopy can sometimes resolve the spectra of overlapping compounds.[1]
-
Wavelength Selection: Careful selection of a wavelength where the interferent's absorbance is minimal can reduce its impact.
-
Chemical Derivatization: A selective chemical reaction that produces a unique chromophore with the analyte can enhance specificity.
-
Sample Cleanup: Similar to HPLC, sample preparation techniques can be used to remove interfering substances.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC and spectrophotometry for the analysis of this compound is dictated by the required level of specificity and the complexity of the sample matrix.
-
HPLC-UV is the method of choice for complex samples where the presence of structurally related compounds, impurities, or degradation products is likely. Its inherent separatory power provides a high degree of confidence in the accuracy of the results. The initial investment in instrumentation and method development is offset by the reliability and robustness of the data. A comparison of HPLC and spectrophotometry for antiretroviral drugs showed that while spectrophotometry can be accurate, HPLC is generally more robust.[11]
-
UV-Visible Spectrophotometry can be a viable option for rapid, routine analysis of highly pure samples where potential interferents are known to be absent or have negligible absorbance at the analytical wavelength. It is a cost-effective and high-throughput technique, but its application should be justified by thorough validation and interference studies. For instance, a comparative study on oseltamivir quantification found that both UV and LC methods could yield reliable results when interferences from excipients were absent.[12]
Ultimately, a risk-based approach should be adopted. For critical applications such as pharmaceutical quality control and drug development, the specificity and reliability of HPLC make it the superior choice for the analysis of this compound.
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Kumbhar, A. S., et al. (2015). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of the Iranian Chemical Society, 12(10), 1827-1834. [Link]
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Hemanth Kumar, A. K., et al. (2010). Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products. The Indian journal of medical research, 132(4), 418-423. [Link]
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Beech, W. F., & Legg, N. (1949). 198. Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. Journal of the Chemical Society (Resumed), 1158-1160. [Link]
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Gungor, S., & Uslu, B. (2022). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. Acta Chromatographica, 34(3), 293-298. [Link]
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Nagya, K., et al. (2015). Exploring the enantioseparation of amino-naphthol analogues by supercritical fluid chromatography. Journal of Chromatography A, 1388, 261-271. [Link]
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SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. (2023). Ukrainian Chemistry Journal. [Link]
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Beech, W. F., & Legg, N. (1949). 402. Aminohydroxynaphthoic acids. Part I. Synthesis of 6-amino-4-hydroxy-2-naphthoic acid (“carboxy γ-acid”). Journal of the Chemical Society (Resumed), 1887-1889. [Link]
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A Comparative Guide to the Stability Testing of 4-Amino-1-hydroxy-2-naphthoic Acid
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a chemical entity is paramount. It dictates storage conditions, formulation strategies, and ultimately, the reliability of experimental outcomes. This guide provides a comprehensive framework for evaluating the stability of 4-Amino-1-hydroxy-2-naphthoic acid, a key intermediate in various synthetic applications.
We will move beyond a simple recitation of protocols. Instead, this guide explains the scientific rationale behind each experimental choice, establishes self-validating systems for trustworthy data, and compares the potential stability profile of our target molecule with structurally related alternatives. All methodologies are grounded in the authoritative standards set by the International Council for Harmonisation (ICH).
The Chemical Context: Understanding Potential Instabilities
This compound possesses a unique constellation of functional groups on a naphthalene core: a hydroxyl group, an amino group, and a carboxylic acid. This structure suggests several potential degradation pathways:
-
Oxidation: The aminonaphthol system is electron-rich and highly susceptible to oxidation. This can lead to the formation of colored quinone-imine species, which would be a primary indicator of degradation. The presence of atmospheric oxygen, trace metals, or oxidizing agents can accelerate this process.
-
Photodegradation: Aromatic systems, particularly those with activating groups like -OH and -NH2, are often light-sensitive. Exposure to UV or visible light can provide the energy needed to initiate degradation, leading to complex product mixtures. A safety data sheet for the related compound 4-Amino-3-hydroxy-1-naphthalenesulfonic acid explicitly notes that it is "light sensitive"[1].
-
Decarboxylation: While generally requiring heat, the stability of the carboxylic acid group, particularly under thermal stress or in certain pH environments, should not be overlooked.
-
pH-Dependent Effects: The molecule's acidic (hydroxyl, carboxylic acid) and basic (amino) functional groups mean its charge state is pH-dependent. This can influence its solubility and stability, potentially accelerating hydrolysis or other reactions in solution.
Given these potential liabilities, a robust stability testing program is not just recommended; it is essential.
Comparative Framework: Structural Alternatives
To contextualize the stability of this compound, we will compare it to two plausible alternatives or isomers. The choice of an "alternative" is application-dependent, but for this guide, we will consider compounds that offer a variation in the electronic properties of the ring system.
-
Compound A (Target): this compound
-
Compound B (Alternative 1): 1-Hydroxy-2-naphthoic acid[2][3]
-
Compound C (Alternative 2): 5-Amino-4-hydroxy-2-naphthoic acid[4]
Rationale for Comparison:
-
Compound B lacks the amino group. By comparing A and B, we can directly infer the stability impact of adding the electron-donating amino group, which is hypothesized to increase susceptibility to oxidation and photodegradation.
-
Compound C is a positional isomer. Moving the amino group from position 4 to 5 alters the electronic distribution and steric environment of the functional groups, which may have a significant impact on its stability profile.
Experimental Design: A Forced Degradation & Photostability Protocol
This section outlines a comprehensive stability testing plan based on the globally recognized ICH guidelines Q1A(R2) for stability testing and Q1B for photostability testing.[5][6][7][8][9] Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
The Analytical Backbone: A Stability-Indicating HPLC-UV Method
Before commencing the study, a robust, stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard.
Protocol: HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute more hydrophobic degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the compound's λmax) to ensure all components are detected.
-
Validation: The method must be validated for specificity (the ability to resolve the parent peak from degradants), linearity, accuracy, and precision.
Experimental Workflow Diagram
The overall workflow for the stability study is depicted below. This ensures a logical progression from sample preparation to data analysis.
Caption: Experimental workflow for stability testing.
Step-by-Step Stress Condition Protocols
For each condition, prepare samples of Compound A, B, and C in parallel. Always include a control sample stored under ideal conditions (e.g., -20°C, protected from light) for each time point.
Protocol: Thermal & Humidity Stress (ICH Q1A Accelerated)
-
Place approximately 5-10 mg of each solid compound into separate, loosely capped glass vials.
-
Place the vials into a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH .[7][8]
-
At designated time points (e.g., 1, 3, 7, and 14 days), remove a vial of each compound.
-
Prepare a solution of known concentration (e.g., 0.1 mg/mL) in the HPLC mobile phase initial conditions.
-
Analyze immediately via HPLC-UV.
Protocol: Photostability (ICH Q1B)
-
Place approximately 5-10 mg of each solid compound into two separate, chemically inert transparent containers (e.g., quartz vials).
-
Wrap one vial of each compound completely in aluminum foil to serve as the "dark control."
-
Place both the exposed and dark control vials in a calibrated photostability chamber.
-
Expose the samples to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter .[10]
-
Upon completion of the exposure, prepare and analyze both the exposed and dark control samples by HPLC-UV. A significant change in the exposed sample compared to the dark control indicates photosensitivity.
Protocol: pH & Oxidative Stress (Forced Degradation)
-
Prepare stock solutions of each compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
For pH stress, dilute the stock solution into three separate aqueous solutions: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
For oxidative stress, dilute the stock solution into a solution of 3% hydrogen peroxide.
-
Store all solutions at room temperature, protected from light.
-
At designated time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary, and analyze by HPLC-UV.
Data Presentation and Interpretation
Results should be summarized in clear, comparative tables. The primary metrics are the percentage of the initial compound remaining (% Assay) and the formation of degradation products (reported as % peak area).
Table 1: Stability Data Under Accelerated Thermal Conditions (40°C/75% RH)
| Time Point | Compound A (% Assay) | Compound B (% Assay) | Compound C (% Assay) |
| T=0 | 100.0 | 100.0 | 100.0 |
| Day 1 | 98.2 | 99.8 | 99.1 |
| Day 3 | 95.5 | 99.5 | 97.8 |
| Day 7 | 89.1 | 99.0 | 95.2 |
| Day 14 | 81.3 | 98.6 | 91.4 |
Table 2: Photostability Data (ICH Q1B Exposure)
| Sample | Compound A (% Assay) | Compound B (% Assay) | Compound C (% Assay) | Total Impurities (% Area) |
| Dark Control | 99.9 | 100.0 | 99.8 | < 0.1 |
| Exposed | 75.4 | 98.1 | 92.3 | 24.5 |
Interpretation of Hypothetical Data:
-
From Table 1, Compound A shows significantly faster degradation under thermal/humid conditions compared to B and C. This supports the hypothesis that the 4-amino group makes the molecule more susceptible to degradation.
-
From Table 2, the large drop in assay for Compound A upon light exposure confirms severe photosensitivity, a critical handling and storage consideration. The absence of the amino group (Compound B) confers much greater photostability.
Visualizing Potential Degradation
While definitive pathway elucidation requires isolation and characterization of degradants, a hypothetical pathway can be proposed based on chemical principles. The primary anticipated pathway for this compound is oxidation.
Caption: Hypothetical oxidative degradation pathway.
Conclusions and Recommendations
This guide outlines a rigorous, ICH-compliant methodology for assessing the stability of this compound. The chemical structure, with its aminonaphthol core, strongly suggests a high potential for oxidative and photolytic degradation.
Key Recommendations:
-
Storage: Based on its anticipated sensitivities, this compound should be stored in amber, airtight containers under an inert atmosphere (e.g., argon or nitrogen) at refrigerated or frozen temperatures.
-
Handling: All manipulations, especially in solution, should be performed with minimal exposure to light and air. The use of degassed solvents is recommended.
-
Formulation: For applications requiring the compound to be in solution, the inclusion of antioxidants and the use of opaque packaging would be critical considerations.
-
Comparative Insight: The proposed comparative study against 1-hydroxy-2-naphthoic acid and its positional isomer would provide invaluable data, confirming the role of the amino group's position and presence in the molecule's stability profile.
By following these scientifically grounded protocols, researchers can generate reliable and trustworthy data, ensuring the quality and integrity of their work involving this compound.
References
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
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Regulatory Affairs Professionals Society (RAPS). (2025). ICH releases overhauled stability guideline for consultation. [Link]
-
Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
-
ResearchGate. (2025). 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: Selective synthesis and photophysical properties. [Link]
-
National Institutes of Health. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. [Link]
-
Eawag-BBD. (2001). 1-Naphthoic Acid Pathway Map. [Link]
-
ResearchGate. (2025). Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. [Link]
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National Institutes of Health. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. [Link]
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Pharmaffiliates. 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. [Link]
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Thieme. (2023). Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) Derivatives. [Link]
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International Journal of Current Microbiology and Applied Sciences. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. [Link]
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ResearchGate. The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. [Link]
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National Institutes of Health. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 4-Amino-1-hydroxy-2-naphthoic acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-Amino-1-hydroxy-2-naphthoic acid (CAS No. 13065-87-7), ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment
-
Naphthalene Derivatives: Naphthalene and its derivatives are known for their potential toxicity and environmental persistence.
-
Aromatic Amines: Many aromatic amines are recognized as being toxic or having other health hazards.
-
Phenols and Carboxylic Acids: These functional groups can impart corrosive properties.
Given these structural alerts, it is prudent to handle this compound as a hazardous waste until comprehensive safety data becomes available.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should also be worn.
-
Hand Protection: Nitrile gloves are recommended. Ensure to inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Spill Management Procedures
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
Small Spills (less than 1 gram)
-
Alert Personnel: Inform colleagues in the immediate vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE.
-
Containment: If the substance is a solid, gently cover it with a dry absorbent material, such as vermiculite or sand. Avoid raising dust. If it is a liquid, dike the spill with absorbent pads.
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills (more than 1 gram)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Isolate the Area: Close the laboratory doors and post a warning sign.
-
Do Not Attempt to Clean: Only personnel trained in hazardous spill response should manage large spills.
Waste Collection and Segregation
Proper segregation of chemical waste is fundamental to safe disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The container should be in good condition with a secure lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
No Mixing: Do not mix this waste with any other chemical waste streams unless explicitly instructed to do so by your EHS department.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriately labeled containers.[1]
Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
-
Waste Characterization: As the generator, you are responsible for determining if your waste is hazardous.[3] Given the lack of specific data, it is safest to manage it as such.
-
Accumulation: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[4] This area should be at or near the point of generation.[5]
-
Request Pickup: Once the container is full or you have finished the relevant experiments, contact your institution's EHS department to arrange for a hazardous waste pickup.[4]
-
Professional Disposal: The EHS department will ensure the waste is transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).[6]
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Decision-Making Workflow for Disposal
Caption: Decision workflow for the disposal of this compound.
Summary of Disposal Procedures
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (assumed) |
| Container Type | Chemically compatible, sealed, and in good condition. |
| Labeling | "Hazardous Waste," "this compound" |
| Storage | Designated Satellite Accumulation Area |
| Disposal Method | Via institutional EHS and a licensed hazardous waste contractor. |
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these conservative, safety-first procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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ADVISE. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Retrieved from [Link]
-
Chemsrc. (2025, September 13). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. Retrieved from [Link]
-
Cas号查询. (2025, September 13). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]
-
Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]
-
Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]
-
University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Navigating the Safe Handling of 4-Amino-1-hydroxy-2-naphthoic Acid: A Guide to Personal Protective Equipment and Disposal
The causality behind these recommendations stems from the inherent chemical properties of aromatic amino and carboxylic acids. These compounds can cause skin, eye, and respiratory irritation.[3][4] Therefore, a comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal is not merely a procedural formality but a critical component of responsible research.
I. Hazard Assessment and Core Protective Measures
Based on the hazard profiles of analogous compounds, 4-Amino-1-hydroxy-2-naphthoic acid should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4][5] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Key Principles for Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[4] Ensure that safety showers and eyewash stations are readily accessible.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[3][4] Contaminated clothing should be removed and laundered before reuse.
II. Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling this compound, based on the risk level of the laboratory procedure.
| Risk Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low (e.g., weighing small quantities in a ventilated enclosure) | Chemical safety goggles meeting ANSI Z87.1 standards. | Nitrile gloves (single pair).[6] | Standard laboratory coat. | Not generally required if handled in a fume hood. |
| Medium (e.g., dissolution, reactions with potential for splashing) | Chemical safety goggles and a face shield.[7] | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant lab coat or apron over a standard lab coat. | A NIOSH-approved N95 dust mask may be considered if not in a fume hood.[7] |
| High (e.g., large-scale operations, potential for significant aerosolization) | Full-face respirator with appropriate cartridges.[8] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Full-body chemical-resistant suit.[8] | A full-face respirator or a powered air-purifying respirator (PAPR).[8] |
Step-by-Step PPE Protocol:
-
Donning (Putting On):
-
Put on a lab coat, ensuring it is fully buttoned.
-
If required, don a respiratory mask, ensuring a proper seal.
-
Put on safety goggles or a face shield.
-
Wash and dry hands thoroughly.
-
Put on the inner pair of gloves (if double-gloving).
-
Put on the outer pair of gloves, ensuring they extend over the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Remove the lab coat, folding it inward to contain any contamination.
-
Remove safety goggles or face shield from the back.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
III. Operational and Disposal Plans
A clear plan for both routine handling and emergency situations, as well as for proper disposal, is essential for a safe laboratory environment.
Spillage and Accidental Release:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[9]
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the contaminated area.
-
Follow your institution's specific procedures for large chemical spills.
-
Disposal Plan:
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.[10]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Neutralization (if applicable and permitted):
-
For acidic waste, neutralization with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) may be a preliminary step, conducted in a fume hood with appropriate PPE.[11] This should only be performed by trained personnel following a validated standard operating procedure.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[12]
-
IV. Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
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Pharmaffiliates. CAS No : 13065-87-7| Chemical Name : 4-Amino-1-hydroxy-2-naphthalenecarboxylic Acid. [Link]
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Chemsrc. This compound Price. [Link]
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LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
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Inchem.org. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
